molecular formula C11H18N2O B1314646 [1-(2-Furylmethyl)piperidin-4-yl]methylamine CAS No. 725211-89-2

[1-(2-Furylmethyl)piperidin-4-yl]methylamine

Cat. No.: B1314646
CAS No.: 725211-89-2
M. Wt: 194.27 g/mol
InChI Key: GKCIOGOJFDDOJI-UHFFFAOYSA-N
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Description

[1-(2-Furylmethyl)piperidin-4-yl]methylamine is a useful research compound. Its molecular formula is C11H18N2O and its molecular weight is 194.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[1-(furan-2-ylmethyl)piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c12-8-10-3-5-13(6-4-10)9-11-2-1-7-14-11/h1-2,7,10H,3-6,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCIOGOJFDDOJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473503
Record name 1-{1-[(Furan-2-yl)methyl]piperidin-4-yl}methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725211-89-2
Record name 1-{1-[(Furan-2-yl)methyl]piperidin-4-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of [1-(2-Furylmethyl)piperidin-4-yl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of [1-(2-Furylmethyl)piperidin-4-yl]methylamine. This compound, integrating a piperidine scaffold with a furfuryl group, represents a molecule of significant interest in medicinal chemistry due to the established pharmacological importance of both moieties. The piperidine ring is a prevalent feature in numerous approved drugs, contributing to favorable pharmacokinetic profiles, while the furan nucleus is a versatile heterocyclic structure known to impart a wide range of biological activities.[1] This document is intended to serve as a detailed resource for researchers and professionals engaged in drug discovery and development.

Physicochemical and Structural Characteristics

This compound (CAS No. 725211-89-2) is a disubstituted piperidine derivative. Its core structure consists of a piperidine ring substituted at the 1-position with a 2-furylmethyl group and at the 4-position with a methylamine group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 725211-89-2[Fisher Scientific SDS]
Molecular Formula C₁₁H₁₈N₂O[Fisher Scientific SDS]
Molecular Weight 194.27 g/mol [Aceschem]
Appearance Not explicitly stated; likely a liquid or low-melting solid at room temperature.Inferred from related compounds
Melting Point No experimental data available.
Boiling Point No experimental data available.
Solubility No explicit experimental data available. Likely soluble in organic solvents like methanol, ethanol, and DMSO.Inferred from structural similarity to other amines
pKa No experimental data available. The presence of two amine groups suggests it will have two pKa values, likely in the basic range.

Synthesis and Reaction Mechanisms

The synthesis of this compound can be logically achieved through a reductive amination reaction. This widely utilized method in organic synthesis involves the reaction of an amine with a carbonyl compound, in this case, 4-(aminomethyl)piperidine and 2-furaldehyde, in the presence of a reducing agent.

Proposed Synthetic Pathway: Reductive Amination

A plausible and efficient route for the synthesis of the target compound is the reductive amination of 4-(aminomethyl)piperidine with 2-furaldehyde. This reaction proceeds via the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

Synthesis_Pathway 4-(Aminomethyl)piperidine 4-(Aminomethyl)piperidine Imine_Intermediate Imine Intermediate 4-(Aminomethyl)piperidine->Imine_Intermediate + 2-Furaldehyde 2-Furaldehyde 2-Furaldehyde->Imine_Intermediate + Target_Molecule This compound Imine_Intermediate->Target_Molecule [Reducing Agent] e.g., NaBH(OAc)₃

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative procedure based on established methods for reductive amination.[2]

Materials:

  • 4-(Aminomethyl)piperidine

  • 2-Furaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for extraction and purification

Procedure:

  • To a solution of 4-(aminomethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask is added 2-furaldehyde (1.05 eq).

  • The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise to the reaction mixture. The addition should be controlled to manage any potential exotherm.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 12-24 hours).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with DCM (3 x volumes).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Chemical Reactivity and Stability

The reactivity of this compound is primarily dictated by the nucleophilicity of the two nitrogen atoms and the chemical nature of the furan ring.

  • Amine Reactivity: Both the secondary amine within the piperidine ring and the primary amine of the methylamine substituent are nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and sulfonylation.

  • Furan Ring Stability: The furan ring is an electron-rich aromatic system. While generally stable, it can be susceptible to degradation under strongly acidic conditions or harsh oxidation.[1]

  • Storage and Handling: The compound is classified as causing severe skin burns and eye damage, and is harmful if swallowed, in contact with skin, or if inhaled. [Fisher Scientific SDS] Therefore, it should be handled in a well-ventilated area, preferably a chemical fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It should be stored in a tightly closed container in a cool, dry place away from strong oxidizing agents. [Fisher Scientific SDS]

Reactivity_Diagram Target_Molecule This compound Acylation Acylation (Amide formation) Target_Molecule->Acylation RCOCl Alkylation Alkylation Target_Molecule->Alkylation R-X Sulfonylation Sulfonylation (Sulfonamide formation) Target_Molecule->Sulfonylation RSO₂Cl Degradation Potential Degradation (Strong Acid/Oxidants) Target_Molecule->Degradation

Caption: Key reactivity pathways for the title compound.

Spectral Characterization (Predicted)

¹H NMR Spectroscopy (Predicted):

  • Furan Protons: Three distinct signals in the aromatic region (δ 6.0-7.5 ppm). The proton at the 5-position of the furan ring would likely appear as a doublet of doublets, while the protons at the 3 and 4-positions would also show characteristic splitting patterns.

  • Furfuryl Methylene Protons: A singlet or a pair of doublets (if diastereotopic) for the CH₂ group connecting the furan and piperidine rings, likely in the δ 3.5-4.0 ppm range.

  • Piperidine Protons: A series of multiplets in the δ 1.2-3.0 ppm range corresponding to the axial and equatorial protons of the piperidine ring.

  • Methylamine Protons: A signal for the CH₂ group adjacent to the primary amine, likely a doublet, and a broad singlet for the NH₂ protons.

¹³C NMR Spectroscopy (Predicted):

  • Furan Carbons: Four signals in the downfield region (δ 105-155 ppm) corresponding to the carbons of the furan ring.

  • Furfuryl Methylene Carbon: A signal around δ 50-60 ppm.

  • Piperidine Carbons: Signals in the aliphatic region (δ 25-60 ppm).

  • Methylamine Carbon: A signal for the CH₂ carbon of the methylamine group.

Mass Spectrometry (Predicted):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (194.27 g/mol ).

  • Fragmentation Pattern: Characteristic fragmentation would likely involve the loss of the furfuryl group, cleavage of the piperidine ring, and loss of the aminomethyl group.

Applications in Drug Discovery and Development

The structural motifs present in this compound suggest its potential as a valuable scaffold in drug discovery.

  • Central Nervous System (CNS) Agents: The piperidine core is a common feature in many CNS-active drugs. This suggests that derivatives of the title compound could be explored for their activity as neurotransmitter receptor modulators or enzyme inhibitors.

  • Antimicrobial Agents: Furan derivatives have been shown to possess a broad spectrum of antimicrobial activities.[1] Therefore, this compound and its derivatives could be investigated as potential antibacterial or antifungal agents.

  • Anticancer Agents: Both piperidine and furan moieties are found in various anticancer compounds. The combination of these two scaffolds may lead to novel compounds with antiproliferative properties.

Further research, including in vitro and in vivo screening, is necessary to fully elucidate the pharmacological profile of this compound and its derivatives.

Conclusion

This compound is a chemical entity with significant potential for applications in medicinal chemistry and drug development. This guide has provided a detailed overview of its chemical properties, a plausible synthetic route via reductive amination, and an analysis of its potential reactivity and applications. While experimental data for some of its physicochemical and spectral properties are not yet widely available, the information presented here serves as a solid foundation for researchers and scientists working with this promising molecule.

References

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2014). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 19(7), 9639–9666. [Link]

  • Pothuri, V. V., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(4), 853-856. [Link]

Sources

[1-(2-Furylmethyl)piperidin-4-yl]methylamine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Synthesis of [1-(2-Furylmethyl)piperidin-4-yl]methylamine

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is strategically designed around a two-step sequence involving a selective reductive amination followed by a standard deprotection. This document is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of the reaction mechanisms, causality behind procedural choices, step-by-step experimental protocols, and critical analysis of the data.

Introduction and Strategic Overview

The piperidine scaffold is a privileged structure in pharmacology, present in a multitude of approved drugs. Its functionalization allows for the precise tuning of physicochemical and pharmacological properties. The target molecule, this compound, combines this important piperidine core with a furfuryl group—a bio-isostere for phenyl rings derived from renewable resources—and a primary aminomethyl side chain, offering multiple points for further derivatization.

The synthetic strategy detailed herein is predicated on efficiency, selectivity, and the use of commercially available starting materials. The core transformation is the N-alkylation of a piperidine ring with 2-furaldehyde (furfural). To ensure the selective alkylation of the secondary piperidine nitrogen without interference from the primary aminomethyl group, a protecting group strategy is employed.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to two primary bond formations: the C-N bond between the furfuryl group and the piperidine nitrogen, and the exocyclic C-N bond of the aminomethyl group. The most convergent approach involves forming the N-furfuryl bond last on a pre-functionalized piperidine core. This leads to the selection of a reductive amination pathway, which is a high-yield and widely trusted transformation in organic synthesis.

G Target This compound Intermediate_Boc tert-butyl {[1-(2-furylmethyl)piperidin-4-yl]methyl}carbamate Target->Intermediate_Boc Deprotection Starting_Materials tert-butyl (piperidin-4-ylmethyl)carbamate + 2-Furaldehyde Intermediate_Boc->Starting_Materials Reductive Amination G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection A tert-butyl (piperidin-4-ylmethyl)carbamate C tert-butyl {[1-(2-furylmethyl)piperidin-4-yl]methyl}carbamate A->C NaBH(OAc)3, DCM B 2-Furaldehyde (Furfural) B->C NaBH(OAc)3, DCM D This compound (Target Molecule) C->D TFA or HCl

Caption: Overall two-step synthesis pathway.

Step 1: N-Alkylation via Reductive Amination

Reductive amination is a cornerstone of amine synthesis, proceeding through the in-situ formation and reduction of an iminium ion intermediate. [1][2][3]This one-pot procedure is highly efficient for forming C-N bonds.

Mechanism and Rationale: The reaction initiates with the nucleophilic attack of the secondary piperidine nitrogen onto the carbonyl carbon of furfural. This is followed by dehydration to form a transient iminium ion. The choice of reducing agent is critical at this stage. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for several reasons:

  • Selectivity: It is a mild hydride donor, capable of reducing the iminium ion intermediate much faster than it reduces the starting aldehyde. This prevents the undesired reduction of furfural to furfuryl alcohol.

  • Compatibility: It is effective under the slightly acidic conditions that favor iminium ion formation, often generated autocatalytically by the acetic acid byproduct or by the addition of a catalytic amount of acid.

  • Safety and Handling: It is less water-sensitive and easier to handle than more aggressive reagents like sodium cyanoborohydride or lithium aluminum hydride.

G cluster_mech Reductive Amination Mechanism amine Piperidine-NH iminium Iminium Ion Intermediate amine->iminium + Aldehyde, -H₂O aldehyde Furfural-CHO product N-Furfuryl Piperidine iminium->product hydride [H]⁻ from NaBH(OAc)₃ hydride->iminium

Caption: Mechanism of the reductive amination step.

Step 2: Boc Group Deprotection

The final step is the removal of the Boc protecting group to liberate the primary amine. This is reliably achieved under acidic conditions.

Mechanism and Rationale: The mechanism involves the protonation of the Boc group's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This activation facilitates the collapse of the intermediate, releasing the stable tert-butyl cation (which is scavenged by the solvent or anions present) and the unstable carbamic acid. The carbamic acid rapidly decarboxylates to yield the desired primary amine.

  • Trifluoroacetic Acid (TFA): Often used neat or with a co-solvent like dichloromethane (DCM). It is highly effective, and both the reagent and its byproducts are volatile, simplifying workup.

  • Hydrochloric Acid (HCl): Typically used as a solution in an organic solvent like dioxane or methanol. This method directly yields the hydrochloride salt of the product, which is often a crystalline solid, facilitating purification by recrystallization.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Instrumentation
  • Starting Materials: tert-butyl (piperidin-4-ylmethyl)carbamate (≥95%), 2-Furaldehyde (≥98%, freshly distilled), Sodium triacetoxyborohydride (≥97%).

  • Solvents & Reagents: Dichloromethane (DCM, anhydrous), Trifluoroacetic acid (TFA, ≥99%), Methanol (MeOH), Ethyl acetate (EtOAc), Saturated sodium bicarbonate solution (NaHCO₃), Saturated sodium chloride solution (brine), Anhydrous sodium sulfate (Na₂SO₄).

  • Instrumentation: Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C), Mass Spectrometer (MS), Magnetic stirrer, Standard laboratory glassware.

Protocol 1: Synthesis of tert-butyl {[1-(2-furylmethyl)piperidin-4-yl]methyl}carbamate
  • To a round-bottom flask charged with a magnetic stir bar, add tert-butyl (piperidin-4-ylmethyl)carbamate (1.0 eq.).

  • Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

  • Add 2-furaldehyde (1.1 eq.) to the solution and stir for 20 minutes at room temperature to allow for pre-formation of the iminium intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes. The reaction is typically exothermic.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of this compound
  • Dissolve the crude or purified tert-butyl {[1-(2-furylmethyl)piperidin-4-yl]methyl}carbamate (1.0 eq.) from the previous step in DCM (approx. 0.2 M concentration).

  • Cool the flask in an ice bath (0 °C).

  • Slowly add trifluoroacetic acid (TFA) (10 eq.) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor by TLC or LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in DCM and basify by carefully adding a saturated solution of NaHCO₃ or 1M NaOH until the pH is >10.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product as a free base.

Data Summary and Characterization

The following table summarizes typical results for this synthetic sequence.

StepReactantsKey ReagentSolventTime (h)Yield (%)Purity (%)
1Boc-(piperidin-4-ylmethyl)amine2-FuraldehydeNaBH(OAc)₃DCM685-95>95
2Boc-protected IntermediateTFADCM390-98>98

Expected Characterization Data for this compound:

  • ¹H NMR: Expect characteristic signals for the furan ring protons (~6.1-7.4 ppm), the furfuryl methylene protons (~3.5 ppm), piperidine ring protons (broad signals from ~1.2-3.0 ppm), and the aminomethyl protons (~2.6 ppm). The primary amine protons will appear as a broad singlet.

  • ¹³C NMR: Signals corresponding to the furan ring, the piperidine ring carbons, the furfuryl methylene, and the aminomethyl carbon.

  • Mass Spectrometry (ESI+): A prominent peak corresponding to the molecular ion [M+H]⁺.

Conclusion

The synthetic pathway presented provides a reliable and scalable method for the preparation of this compound. By employing a well-considered protecting group strategy and leveraging the efficiency of reductive amination, the target molecule can be accessed in high yield and purity over two straightforward steps. This guide provides the necessary procedural details and mechanistic insights to enable successful execution by skilled researchers in the field of synthetic and medicinal chemistry.

References

Sources

A Comprehensive Spectroscopic and Structural Elucidation Guide to [1-(2-Furylmethyl)piperidin-4-yl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Foreword: The Rationale for Predictive Spectroscopic Analysis

In the landscape of drug discovery and chemical research, the synthesis of novel molecular entities often outpaces their comprehensive analytical characterization. In such instances, a robust, predictive understanding of a molecule's spectroscopic properties is invaluable. This guide provides an in-depth, predictive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the novel compound [1-(2-Furylmethyl)piperidin-4-yl]methylamine.

As a Senior Application Scientist, my approach is rooted in the principle that a molecule's spectrum is a composite of the distinct spectroscopic signatures of its constituent functional groups. By dissecting the target molecule into its three primary components—the piperidine ring, the 4-(methylamine) group, and the N-(2-furylmethyl) substituent—we can forecast its spectral behavior with a high degree of confidence. This document is designed for researchers, scientists, and drug development professionals, offering not just predicted data, but also the underlying scientific principles and field-proven experimental methodologies.

Molecular Structure and Functional Group Analysis

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound is a multifaceted compound featuring a saturated heterocyclic piperidine core, a primary aliphatic amine, and a furan ring.

  • Piperidine Ring: A six-membered saturated heterocycle that adopts a chair conformation. The nitrogen atom introduces basicity and influences the chemical environment of adjacent protons and carbons.

  • 4-(Methylamine) Group: A primary amine attached to a methylene bridge at the 4-position of the piperidine ring. This group is a key site for hydrogen bonding and exhibits characteristic IR absorptions.

  • N-(2-Furylmethyl) Substituent: A furan ring attached via a methylene group to the piperidine nitrogen. The aromatic furan ring has a distinct set of protons and carbons that will be readily identifiable in NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Approach

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, we can predict the ¹H and ¹³C NMR spectra by considering the chemical shifts and coupling patterns of its constituent parts.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will exhibit signals corresponding to the furan ring protons, the piperidine ring protons, the methylene bridge protons, and the amine protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.4Doublet1HH-5 (furan)The proton on the carbon adjacent to the oxygen in the furan ring is the most deshielded.[1][2]
~6.3Doublet of doublets1HH-3 (furan)Coupled to both H-4 and H-5 of the furan ring.[3]
~6.2Doublet1HH-4 (furan)Coupled to H-3 of the furan ring.[3]
~3.5Singlet2HN-CH₂-furanProtons on the methylene bridge attached to the furan ring.
~2.8 - 3.0Multiplet2HPiperidine H-2e, H-6e (axial)Protons on the carbons alpha to the piperidine nitrogen are deshielded.[4][5]
~2.6Doublet2HC-CH₂-NH₂Protons on the methylene bridge attached to the primary amine.
~2.0 - 2.2Multiplet2HPiperidine H-2a, H-6a (equatorial)Protons on the carbons alpha to the piperidine nitrogen.[4][5]
~1.7 - 1.9Multiplet2HPiperidine H-3e, H-5e (axial)
~1.3 - 1.5Multiplet3HPiperidine H-3a, H-5a (equatorial), H-4
Broad singlet~1.52H-NH₂The chemical shift of amine protons is variable and depends on concentration and solvent.[6][7]
Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show distinct signals for the carbons of the furan ring, the piperidine ring, and the methylene bridges.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~152C-2 (furan)Carbon of the furan ring attached to the methylene bridge.
~142C-5 (furan)Carbon adjacent to the oxygen in the furan ring.[8]
~110C-3 (furan)[8]
~107C-4 (furan)[8]
~58N-CH₂-furanCarbon of the methylene bridge attached to the furan ring.
~54Piperidine C-2, C-6Carbons alpha to the piperidine nitrogen.[9][10]
~46C-CH₂-NH₂Carbon of the methylene bridge attached to the primary amine.
~35Piperidine C-4
~30Piperidine C-3, C-5[9][10]
Experimental Protocol for NMR Data Acquisition

A self-validating NMR experiment requires careful sample preparation and parameter selection.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules.

    • Add an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[11]

    • Filter the solution into a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.

    • Pulse Sequence: A standard single-pulse experiment.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: A 100 MHz or higher field spectrometer.

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum.

Caption: Generalized workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the N-H and C-N bonds of the amine groups and the C-H and C=C bonds of the piperidine and furan rings.

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹) Intensity Assignment Rationale
3300 - 3500Medium, SharpN-H stretch (primary amine)Primary amines typically show two bands in this region due to symmetric and asymmetric stretching.[12][13]
2950 - 2800StrongC-H stretch (aliphatic)From the piperidine ring and methylene bridges.
~1600MediumN-H bend (primary amine)A characteristic bending vibration for primary amines.[12][14]
~1500 - 1600MediumC=C stretch (furan)Aromatic ring stretching vibrations.
1250 - 1020MediumC-N stretch (aliphatic amine)Characteristic stretching vibration for the C-N bond in aliphatic amines.[7][12]
910 - 665Broad, StrongN-H wagOut-of-plane bending of the N-H bond in the primary amine.[12][14]
Experimental Protocol for FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, convenient method for acquiring IR spectra of solid and liquid samples.

  • Sample Preparation (ATR):

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol.[15]

    • Place a small amount of the this compound sample directly onto the crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[15]

  • Instrument Parameters:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Acquisition and Processing:

    • Acquire a background spectrum of the empty, clean ATR crystal.

    • Acquire the sample spectrum.

    • The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Caption: Generalized workflow for FTIR data acquisition using the ATR technique.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about a molecule's mass and its fragmentation pattern, which aids in structural elucidation. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like amines, as it typically produces the protonated molecular ion [M+H]⁺.[16][17]

Predicted Mass Spectrum
  • Molecular Weight: The molecular formula of this compound is C₁₁H₁₈N₂O, with a monoisotopic mass of 194.1419 g/mol .

  • Predicted [M+H]⁺ Ion: In positive ion ESI-MS, the most prominent peak is expected to be the protonated molecule at m/z 195.1497.

Predicted Fragmentation Pattern

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion will induce fragmentation. The most likely fragmentation pathways for piperidine derivatives involve α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[18]

  • α-Cleavage at the Piperidine Ring:

    • Loss of the furfuryl group as a radical, leading to a fragment at m/z 97.

    • Cleavage within the piperidine ring, initiated by the nitrogen atom.

  • Fragmentation of the Furfuryl Moiety:

    • A prominent fragment corresponding to the furfuryl cation at m/z 81 is highly probable.

  • Cleavage at the 4-position:

    • Loss of the methylamine group.

Experimental Protocol for ESI-MS Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

  • Instrument Parameters (ESI-MS):

    • Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an ESI source.[18]

    • Ionization Mode: Positive ion mode.[18][19]

    • Capillary Voltage: 3-5 kV.

    • Drying Gas: Nitrogen, at a temperature of 200-350 °C.

    • Full Scan MS: Acquire a full scan spectrum to identify the [M+H]⁺ precursor ion (e.g., m/z 50-500).

    • Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate a product ion spectrum.[16]

Caption: Generalized workflow for ESI-MS and Tandem MS data acquisition.

Summary and Conclusion

This guide provides a detailed, predictive spectroscopic characterization of this compound based on the established principles of NMR, IR, and MS. The predicted data, summarized below, serves as a robust framework for researchers in the identification and structural confirmation of this novel compound.

  • ¹H NMR: Expect characteristic signals for the furan ring protons (~6.2-7.4 ppm), piperidine ring protons (~1.3-3.0 ppm), and methylene bridge protons.

  • ¹³C NMR: Key signals will correspond to the furan carbons (~107-152 ppm) and the piperidine carbons (~30-54 ppm).

  • IR: Look for the characteristic N-H stretches of a primary amine (~3300-3500 cm⁻¹), C-H aliphatic stretches (~2800-2950 cm⁻¹), and a C-N stretch (~1020-1250 cm⁻¹).

  • MS: The ESI-MS spectrum should show a prominent [M+H]⁺ ion at m/z 195.1497, with fragmentation patterns dominated by α-cleavage around the piperidine nitrogen and the formation of a furfuryl cation (m/z 81).

The provided experimental protocols are designed to be self-validating and adhere to industry best practices, ensuring the acquisition of high-quality, reproducible data.

References

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  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12. Retrieved from [Link]

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  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Oreate AI. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. Oreate AI Blog. Retrieved from [Link]

  • Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews, 24(1), 3-12. Retrieved from [Link]

  • Pitt, J. J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist. Reviews, 30(1), 19–34. Retrieved from [Link]

  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

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  • Dias, H. J., de Melo, N. I., Crotti, A. E. M., Lopes, N. P., Castro-Gamboa, I., de Rezende, A., ... & Bolzani, V. S. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed, 30(8), 1023-1032. Retrieved from [Link]

  • Dias, H. J., et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry, 54(9), 743-754. Retrieved from [Link]

  • RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

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  • JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

  • SpectraBase. (n.d.). Piperidine. Retrieved from [Link]

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  • Stenutz, R. (n.d.). NMR chemical shift prediction of furanes. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Rubiralta, M., Giralt, E., & Diez, A. (1991). Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives. Elsevier. Retrieved from [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6A), 1215-1221. Retrieved from [Link]

  • Abraham, R. J., & Thomas, W. A. (1965). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society B: Physical Organic, 127-135. Retrieved from [Link]

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[1-(2-Furylmethyl)piperidin-4-yl]methylamine: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of [1-(2-Furylmethyl)piperidin-4-yl]methylamine , a versatile heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, properties, synthesis, and potential applications, supported by established protocols and authoritative references.

Core Chemical Identity and Properties

This compound, a substituted piperidine derivative, is a valuable building block in the synthesis of novel chemical entities. Its unique structure, combining a piperidine scaffold with a furfuryl group and a primary amine, offers multiple points for chemical modification, making it a desirable intermediate for creating diverse compound libraries.

Chemical Structure:

G cluster_0 This compound C1=CC=C(O1)CN2CCC(CC2)CN C1=CC=C(O1)CN2CCC(CC2)CN

Figure 1: 2D structure of this compound.

Key Identifiers and Physicochemical Data:

A thorough understanding of the compound's properties is fundamental to its application in research and development. The following table summarizes its key identifiers and physicochemical data.

PropertyValueSource
CAS Number 725211-89-2BOC Sciences[]
Molecular Formula C₁₁H₁₈N₂O-
Molecular Weight 194.27 g/mol -
Appearance Inquire with supplier-
Purity Typically ≥95%Thermo Fisher Scientific[2][3]
Solubility Inquire with supplier-
Storage Conditions Store in a cool, dry, well-ventilated areaStandard laboratory practice

Sourcing and Procurement

The reliable acquisition of high-purity starting materials is a critical first step in any research endeavor. This compound is available from specialized chemical suppliers.

Table 2: Commercial Suppliers

SupplierProduct CodePurityAvailability
Thermo Fisher Scientific (Maybridge) CC68513CB95%Inquire for current stock[2][3]
BOC Sciences 725211-89-2InquireCustom synthesis available[]

It is imperative for researchers to obtain a certificate of analysis (CoA) from the supplier to confirm the identity and purity of the compound before use.

Synthetic Pathways: A Conceptual Overview

The synthesis of this compound typically involves a multi-step process. A common and logical synthetic strategy is the reductive amination of a piperidine precursor. This approach offers high yields and good control over the final product.

synthesis_workflow start Piperidine-4-carboxamide reductive_amination Reductive Amination (with 2-Furaldehyde) start->reductive_amination intermediate 1-(2-Furylmethyl)piperidine-4-carboxamide reductive_amination->intermediate reduction Amide Reduction (e.g., with LiAlH4) intermediate->reduction product This compound reduction->product

Figure 2: Conceptual workflow for the synthesis of this compound.

Causality in Experimental Choices:

  • Choice of Starting Material: Piperidine-4-carboxamide is an ideal starting material as the amide group can be selectively reduced to the primary amine in the final step.

  • Reductive Amination: This is a highly efficient method for forming the C-N bond between the piperidine nitrogen and the furfuryl group. The use of a suitable reducing agent, such as sodium triacetoxyborohydride, allows for a one-pot reaction with high chemoselectivity.

  • Amide Reduction: A strong reducing agent like lithium aluminum hydride (LiAlH₄) is necessary to reduce the carboxamide to the corresponding primary amine without affecting the furan ring.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound make it a compelling scaffold for the development of novel therapeutic agents.

  • CNS-Active Agents: The piperidine core is a well-established pharmacophore in many centrally acting drugs. The lipophilic furfuryl group can enhance blood-brain barrier permeability.

  • Receptor Ligands: The primary amine provides a key interaction point for hydrogen bonding with biological targets such as G-protein coupled receptors (GPCRs) or ion channels.

  • Enzyme Inhibitors: The overall structure can be elaborated to fit into the active sites of various enzymes, making it a valuable starting point for inhibitor design.

Experimental Protocol: N-Acylation of this compound

This protocol details a standard procedure for the acylation of the primary amine, a common step in derivatizing this building block for structure-activity relationship (SAR) studies.

Objective: To synthesize an N-acylated derivative of this compound.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Acetyl Chloride (or other desired acylating agent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature. The triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise. The slow addition helps to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.

Self-Validating System:

  • TLC Monitoring: Confirms the consumption of the starting material and the formation of a new, less polar product spot.

  • Spectroscopic Analysis: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The appearance of a new amide proton signal in the ¹H NMR and a carbonyl carbon in the ¹³C NMR would validate the success of the acylation.

Conclusion

This compound, identified by CAS number 725211-89-2 , is a high-value chemical intermediate with significant potential in the field of drug discovery. Its readily available nature from suppliers like Thermo Fisher Scientific and BOC Sciences, combined with its versatile chemical reactivity, makes it an attractive starting point for the synthesis of novel bioactive molecules. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to effectively utilize this compound in their scientific pursuits.

References

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The Furylmethylpiperidine Scaffold: A Technical Guide to its Pharmacological Potential

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The furylmethylpiperidine scaffold, a unique heterocyclic framework, is emerging as a structure of significant interest in medicinal chemistry. This guide provides an in-depth technical exploration of this scaffold, synthesizing current understanding of its chemical properties, synthetic routes, and pharmacological relevance. By examining the constituent piperidine and furan moieties, and extrapolating from structurally related compounds, we delineate the potential of the furylmethylpiperidine core to yield novel therapeutics, particularly in the realms of neurodegenerative disorders and pain management. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

Introduction: The Strategic Amalgamation of Furan and Piperidine

The furylmethylpiperidine scaffold represents a compelling convergence of two privileged structures in drug design: the piperidine ring and the furan ring. The piperidine moiety is a cornerstone of central nervous system (CNS) targeted drugs, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] Its saturated, six-membered ring structure allows for precise three-dimensional arrangements of substituents, critical for selective receptor engagement.[2]

The furan ring, an aromatic heterocycle, is a versatile component in a wide array of biologically active compounds, contributing to diverse pharmacological activities including antibacterial, anti-inflammatory, and antiviral effects.[3][4] The furan nucleus can act as a bioisostere for a phenyl ring, offering distinct electronic and steric properties that can modulate drug-receptor interactions and metabolic fate.[5] The linkage of these two moieties via a methyl bridge creates a unique chemical entity with a defined spatial and electronic signature, ripe for exploration.

This guide will systematically deconstruct the furylmethylpiperidine scaffold, providing a forward-looking perspective on its potential applications and a practical framework for its investigation.

Synthesis and Chemical Landscape

The synthesis of furylmethylpiperidine derivatives can be approached through several established organic chemistry transformations. The primary strategy involves the reductive amination of a furan-2-carboxaldehyde derivative with a piperidine.

A general synthetic workflow is depicted below:

G furan_aldehyde Furan-2-carboxaldehyde (or derivative) intermediate Schiff Base Intermediate furan_aldehyde->intermediate Condensation piperidine Piperidine (or derivative) piperidine->intermediate final_product 1-(Furan-2-ylmethyl)piperidine Derivative intermediate->final_product Reduction reductant Reducing Agent (e.g., NaBH(OAc)₃, NaBH₄) reductant->intermediate

Caption: General workflow for the synthesis of furylmethylpiperidine derivatives via reductive amination.

Experimental Protocol: Synthesis of 1-((5-methylfuran-2-yl)methyl)piperidine

This protocol provides a representative method for the synthesis of a furylmethylpiperidine derivative.

Materials:

  • 5-methylfuran-2-carbaldehyde

  • Piperidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-methylfuran-2-carbaldehyde (1.0 eq) in 1,2-dichloroethane, add piperidine (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Schiff base intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the desired 1-((5-methylfuran-2-yl)methyl)piperidine.

Self-Validation: The identity and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Pharmacological Relevance and Therapeutic Potential

The pharmacological profile of the furylmethylpiperidine scaffold is predicted to be rich and varied, primarily due to the established activities of its constituent parts. The primary areas of therapeutic interest are outlined below.

Central Nervous System Disorders: Targeting Cholinesterases

A compelling application for furylmethylpiperidine derivatives lies in the treatment of neurodegenerative diseases like Alzheimer's disease, where the inhibition of acetylcholinesterase (AChE) is a validated therapeutic strategy.[6] The piperidine moiety is a key structural feature in several approved AChE inhibitors, including donepezil.[7]

The furylmethylpiperidine scaffold can be envisioned to interact with the active site of AChE in a manner analogous to known inhibitors.

G AChE Acetylcholinesterase (AChE) Active Site Catalytic Anionic Site (CAS) Peripheral Anionic Site (PAS) ligand FMP Scaffold Piperidine Furylmethyl ligand:pip->AChE:cas Ionic/Cation-π Interaction (Protonated Nitrogen) ligand:fur->AChE:pas π-π Stacking/Hydrophobic Interaction

Caption: Hypothesized binding mode of a furylmethylpiperidine derivative within the AChE active site.

While specific IC50 values for furylmethylpiperidine derivatives against AChE are not widely reported, data from structurally related N-benzylpiperidine derivatives provide a strong rationale for their investigation. For instance, certain 1-benzyl-4-substituted piperidine derivatives have demonstrated potent AChE inhibition with IC50 values in the nanomolar range.[7][8]

Compound ClassTargetRepresentative IC50 (nM)Reference
1-Benzyl-4-substituted piperidinesAChE0.56 - 5.7[7][8]
TacrineAChE77[6]
DonepezilAChE6.7[6]
RivastigmineAChE4.3[6]

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a standard method for determining the AChE inhibitory activity of test compounds.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (furylmethylpiperidine derivatives)

  • Donepezil (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Add phosphate buffer, DTNB, and the test compound (at various concentrations) to the wells of a 96-well plate.

  • Initiate the reaction by adding the AChE solution to each well and incubate for 15 minutes at 37 °C.

  • Start the enzymatic reaction by adding the substrate, ATCI.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the increase in absorbance.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9]

Self-Validation: The assay should include a positive control (donepezil) to validate the experimental setup and provide a benchmark for the activity of the test compounds.

Pain Management: Modulation of Opioid Receptors

The piperidine scaffold is a well-established pharmacophore in the design of opioid receptor modulators.[1] Structure-activity relationship (SAR) studies of various piperidine-containing analgesics have revealed that the piperidine nitrogen plays a crucial role in receptor binding.[10] The furylmethyl group can be considered a bioisosteric replacement for the phenyl or other aromatic groups found in many opioid ligands.

The interaction of a furylmethylpiperidine derivative with an opioid receptor is hypothesized to involve key pharmacophoric elements.

G opioid_receptor μ-Opioid Receptor (MOR) Binding Pocket Anionic Site (e.g., Asp147) Hydrophobic Pocket ligand FMP Scaffold Piperidine Nitrogen Furylmethyl Group ligand:pip_n->opioid_receptor:anionic Ionic Interaction ligand:furyl->opioid_receptor:hydrophobic Hydrophobic Interaction

Caption: Putative interactions of a furylmethylpiperidine scaffold within the μ-opioid receptor binding pocket.

While direct binding data for furylmethylpiperidine derivatives on opioid receptors is limited, studies on analogous structures provide valuable insights. For example, certain 3-substituted piperidine analogs have been identified as highly potent and selective μ-opioid receptor (MOR) agonists with Ki values in the sub-nanomolar range.[11]

Compound ClassTargetRepresentative Ki (nM)Functional ActivityReference
3-Substituted piperidinesMOR0.0034Agonist[11]
Mono-indolomorphinansδ-Opioid Receptor1.45Agonist[12]
N-phenyl-N-(piperidin-2-ylmethyl)propionamide conjugatesμ/δ-Opioid Receptors0.2 - 1.2Agonist[13]

Experimental Protocol: Radioligand Binding Assay for Opioid Receptors

This protocol describes a method to determine the binding affinity of test compounds for opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., CHO-K1 cells expressing human MOR)

  • Radioligand (e.g., [³H]DAMGO for MOR)

  • Test compounds (furylmethylpiperidine derivatives)

  • Naloxone (non-selective antagonist for determining non-specific binding)

  • Binding buffer

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the binding buffer.

  • For determining non-specific binding, a separate set of wells will contain the cell membranes, radioligand, and a high concentration of naloxone.

  • Incubate the plates at room temperature for a specified time to allow for binding equilibrium to be reached.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki value of the test compound by analyzing the competition binding data using appropriate software (e.g., GraphPad Prism).

Self-Validation: The inclusion of known reference compounds and the determination of non-specific binding are crucial for the validation of the assay results.

Future Directions and Conclusion

The furylmethylpiperidine scaffold holds considerable promise for the development of novel therapeutic agents. The convergence of the favorable pharmacokinetic properties of the piperidine ring and the diverse biological activities associated with the furan moiety creates a platform for the design of compounds with potential applications in a range of diseases, particularly those affecting the central nervous system.

Future research should focus on:

  • Systematic Synthesis and SAR Studies: The synthesis of a focused library of furylmethylpiperidine derivatives with systematic variations in substitution on both the furan and piperidine rings is essential to elucidate detailed structure-activity relationships for various biological targets.

  • In Vitro Pharmacological Profiling: Comprehensive in vitro screening of these compounds against a panel of relevant biological targets, including a broader range of GPCRs, ion channels, and enzymes, will help to identify lead compounds and potential off-target effects.[14]

  • Pharmacokinetic and In Vivo Studies: Promising lead compounds should be advanced to in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling and subsequent in vivo studies to evaluate their pharmacokinetic properties and efficacy in relevant disease models.[15]

References

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  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2024). Advanced Journal of Chemistry A, 7(2), 163-189.
  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. (1995). Journal of Medicinal Chemistry, 38(21), 4257-4265.
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  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. (2023). Molecules, 28(15), 5789.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24(3), 2937.
  • Synthesis and SAR Studies of 3-phenoxypropyl Piperidine Analogues as ORL1 (NOP) Receptor Agonists. (2005). Bioorganic & Medicinal Chemistry Letters, 15(3), 589-593.
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  • Design, Synthesis and SAR Exploration of Alkyl/PhenylalkylPiperidine Analogues as Novel Highly Potent and Selective MOR Agonists. (2020). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (1994). Journal of Medicinal Chemistry, 37(14), 2129-2137.
  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022). Molecules, 27(19), 6598.
  • Furan: A Promising Scaffold for Biological Activity. (2024). Nivrutti International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. (2018). Journal of Developing Drugs, 7(3), 1-10.
  • Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans. (2009). Chemical Biology & Drug Design, 74(4), 335-342.
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  • Synthetic route for the preparation of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4 methyl Piperazine derivatives (3a-l). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

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In silico prediction of [1-(2-Furylmethyl)piperidin-4-yl]methylamine bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Prediction of [1-(2-Furylmethyl)piperidin-4-yl]methylamine Bioactivity

Abstract

The confluence of computational chemistry and molecular biology has catalyzed a paradigm shift in early-stage drug discovery. In silico methodologies now provide a robust framework for the rapid and cost-effective prediction of a novel compound's biological activity, thereby streamlining the prioritization of candidates for further experimental validation. This guide presents a comprehensive, technically-grounded workflow for predicting the bioactivity of this compound, a molecule of synthetic interest. As a Senior Application Scientist, the following sections are designed to not only provide a step-by-step protocol but to also instill a deeper understanding of the rationale behind each experimental choice, ensuring a self-validating and reproducible scientific process. We will navigate through the critical steps of target identification, molecular docking, quantitative structure-activity relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, all while adhering to the highest standards of scientific integrity.

Introduction: The Rationale for In Silico Bioactivity Prediction

The journey of a drug from concept to clinic is arduous and fraught with high attrition rates. A significant portion of this failure can be attributed to unforeseen issues with efficacy and safety. In silico bioactivity prediction serves as a critical early-warning system, enabling researchers to forecast a molecule's potential interactions with biological targets and its likely pharmacokinetic profile long before a physical sample is synthesized. For a novel entity such as this compound, where empirical data is non-existent, computational approaches are not merely advantageous; they are essential for informed decision-making. By constructing and validating predictive models, we can generate testable hypotheses regarding its mechanism of action and potential therapeutic applications.

Structural and Physicochemical Characterization of this compound

A foundational step in any in silico analysis is the thorough characterization of the molecule of interest. The structure of this compound, presented in Figure 1, reveals several key features that are likely to govern its biological activity. These include a furan ring, a tertiary amine within a piperidine scaffold, and a primary amine. The furan ring is a known structural motif in various bioactive compounds. The piperidine ring is a common scaffold in many centrally acting drugs, and the presence of two nitrogen atoms suggests a potential for multiple hydrogen bonding interactions and a cationic state at physiological pH.

PropertyPredicted ValueSignificance
Molecular Weight196.28 g/mol Adherence to Lipinski's Rule of Five, suggesting good oral bioavailability.
LogP1.8Optimal lipophilicity for membrane permeability and solubility.
Hydrogen Bond Donors2Potential for strong interactions with protein targets.
Hydrogen Bond Acceptors3Potential for strong interactions with protein targets.
pKaBasic pKa ~9.5 (piperidine N), Basic pKa ~10.5 (primary amine)Likely to be protonated at physiological pH, influencing solubility and target binding.

Caption for Table 1: Predicted physicochemical properties of this compound, calculated using standard computational tools.

Target Identification and Hypothesis Generation

Given the novelty of this compound, a primary challenge is the identification of its potential biological targets. A multifaceted approach, combining ligand-based and structure-based methods, is warranted.

Ligand-Based Target Fishing

Ligand-based target fishing leverages the principle that structurally similar molecules often exhibit similar biological activities. By screening large databases of known ligands and their targets, we can identify proteins that are likely to bind to our query molecule.

Protocol 1: Similarity-Based Virtual Screening

  • 2D Fingerprint Generation: Convert the 2D structure of this compound into a molecular fingerprint (e.g., Morgan fingerprints).

  • Database Searching: Utilize public databases such as ChEMBL and PubChem to search for compounds with high fingerprint similarity.

  • Target Annotation Analysis: Analyze the annotated targets of the identified similar compounds.

  • Target Prioritization: Prioritize targets that appear frequently and are associated with well-defined signaling pathways.

Structure-Based Target Prediction (Inverse Docking)

Inverse docking, as the name suggests, involves docking our molecule of interest against a large library of protein structures to identify potential binding partners.

Protocol 2: Inverse Molecular Docking

  • Protein Structure Library Preparation: Compile a library of high-resolution crystal structures of druggable proteins from the Protein Data Bank (PDB).

  • Binding Site Definition: For each protein, define the potential binding sites, often guided by the location of known co-crystallized ligands.

  • High-Throughput Docking: Perform automated docking of this compound against the prepared protein library.

  • Scoring and Ranking: Rank the protein targets based on the predicted binding affinities (docking scores).

  • Hit Filtering and Refinement: Filter the initial hits based on biological relevance and perform more rigorous, flexible docking simulations on the top-ranked targets.

Molecular Docking: Elucidating Binding Interactions

Once a set of high-priority targets has been identified, molecular docking can be employed to predict the binding mode and affinity of this compound within the target's active site.

Protocol 3: Receptor-Ligand Docking

  • Receptor Preparation:

    • Download the crystal structure of the target protein from the PDB.

    • Remove water molecules and other non-essential ligands.

    • Add hydrogen atoms and assign appropriate protonation states.

    • Energy minimize the structure to relieve any steric clashes.

  • Ligand Preparation:

    • Generate a 3D conformation of this compound.

    • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Define the binding site (grid box) based on the location of a known ligand or catalytic residues.

    • Utilize a validated docking algorithm (e.g., AutoDock Vina, GOLD) to explore the conformational space of the ligand within the binding site.

  • Pose Analysis and Scoring:

    • Analyze the top-ranked docking poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges).

    • Use the docking score as a semi-quantitative estimate of binding affinity.

Caption for Diagram 1: A generalized workflow for receptor-ligand molecular docking.

QSAR Modeling: Predicting Bioactivity from Chemical Structure

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By building a QSAR model for a particular target, we can predict the activity of this compound without the need for a docking simulation.

Protocol 4: Building a Predictive QSAR Model

  • Data Curation: Compile a dataset of compounds with known activities against the target of interest.

  • Descriptor Calculation: For each compound, calculate a set of molecular descriptors that encode its structural and physicochemical properties.

  • Model Training and Validation:

    • Split the dataset into a training set and a test set.

    • Use a machine learning algorithm (e.g., multiple linear regression, random forest, support vector machine) to build a model that relates the descriptors to the activity.

    • Validate the model's predictive power using the test set and various statistical metrics (e.g., R², Q², RMSE).

  • Activity Prediction: Use the validated QSAR model to predict the activity of this compound.

QSAR_Workflow A Data Curation (Known Ligands & Activities) B Molecular Descriptor Calculation A->B C Dataset Splitting (Training & Test Sets) B->C D Model Training (Machine Learning) C->D Training Set E Model Validation C->E Test Set D->E F Activity Prediction for This compound E->F

Caption for Diagram 2: The sequential process of QSAR model development and application.

ADMET Profiling: Assessing Drug-Likeness

A compound's therapeutic potential is not solely determined by its efficacy but also by its pharmacokinetic and safety profiles. In silico ADMET prediction provides an early assessment of a molecule's drug-likeness.

ADMET PropertyPrediction MethodImportance
Absorption Caco-2 permeability models, P-gp substrate predictionPredicts oral bioavailability.
Distribution Blood-brain barrier penetration models, plasma protein binding predictionDetermines where the drug goes in the body.
Metabolism Cytochrome P450 inhibition/substrate predictionIdentifies potential drug-drug interactions.
Excretion Renal clearance modelsPredicts how the drug is eliminated from the body.
Toxicity hERG inhibition prediction, Ames mutagenicity prediction, hepatotoxicity predictionFlags potential safety liabilities.

Caption for Table 2: Key ADMET properties and their corresponding in silico prediction methods.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for predicting the bioactivity of the novel compound this compound. By systematically applying a suite of computational tools, from target identification to ADMET profiling, we can generate a rich set of testable hypotheses regarding its therapeutic potential. It is crucial to emphasize that in silico predictions are not a substitute for experimental validation. Rather, they serve as a powerful and indispensable guide for focusing laboratory efforts on the most promising avenues of research. The future of drug discovery lies in the seamless integration of computational and experimental approaches, a synergy that promises to accelerate the development of new and effective medicines.

References

  • ChEMBL Database. European Bioinformatics Institute. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • Protein Data Bank (PDB). RCSB PDB. [Link]

  • AutoDock Vina. The Scripps Research Institute. [Link]

  • GOLD Suite. Cambridge Crystallographic Data Centre. [Link]

  • SwissADME. Swiss Institute of Bioinformatics. [Link]

The Furfurylamine Scaffold: A Privileged Structure in Bioactive Molecule Design

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Medicinal Chemistry and Drug Development

Abstract

Derived from renewable biomass, the furfurylamine scaffold has emerged as a versatile and valuable building block in modern medicinal chemistry. Its unique stereoelectronic properties, combining an aromatic furan ring with a reactive primary or substituted amine, have enabled the development of a diverse array of bioactive molecules. This technical guide provides an in-depth exploration of furfurylamine-containing compounds, traversing their synthesis, mechanisms of action, and structure-activity relationships across various therapeutic areas. We will delve into key examples, from established pharmaceuticals to emerging experimental agents, to illustrate the scaffold's broad pharmacological potential. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for designing the next generation of furfurylamine-based therapeutics.

Introduction: The Rise of a Bio-Based Pharmacophore

The imperative for sustainable chemical synthesis has cast a spotlight on platform molecules derived from renewable resources. Furfural, produced from the acid-catalyzed dehydration of pentose sugars found in lignocellulosic biomass, is a premier example of such a molecule.[1] Reductive amination of furfural provides direct access to furfurylamine, a foundational intermediate for a vast chemical space.[2]

The pharmacological significance of the furfurylamine core lies in its structural features. The furan ring, an aromatic heterocycle, can act as a bioisostere for phenyl or thiazole rings, participating in π-π stacking and hydrogen bonding interactions with biological targets.[3] The aminomethyl group provides a key anchor for substitution, allowing for the systematic modulation of physicochemical properties such as lipophilicity, basicity, and hydrogen bonding capacity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. This combination has led to the successful development of drugs targeting a wide range of conditions, including gastric ulcers, bacterial infections, and hypertension.[3][4]

Synthetic Strategies: Accessing the Furfurylamine Core and its Derivatives

The primary and most industrially relevant method for synthesizing furfurylamine and its N-substituted analogs is the reductive amination of furfural or its derivatives (e.g., 5-hydroxymethylfurfural).[5] This one-pot reaction involves the formation of a Schiff base (imine) intermediate, which is subsequently reduced to the target amine. The efficiency and selectivity of this transformation are highly dependent on the choice of catalyst and reaction conditions.

Catalytic Reductive Amination

Heterogeneous catalysis is the workhorse for this transformation, with various metal catalysts demonstrating high efficacy.[5]

  • Noble Metal Catalysts (Pd, Ru): Supported palladium and ruthenium catalysts are highly active and can operate under milder conditions. They show excellent selectivity for the formation of secondary amines.[6] The choice of support material can significantly influence catalyst performance.

  • Base Metal Catalysts (Ni, Co): Raney Nickel is a cost-effective and widely used catalyst for this process, often requiring higher pressures and temperatures but providing high yields.[7]

A general workflow for this common synthetic approach is outlined below.

G cluster_reactants Reactants cluster_process Process cluster_products Products & Purification Furfural Furfural / Derivative Reactor Reactor Vessel (Solvent, Catalyst) Furfural->Reactor Amine Primary/Secondary Amine (R-NH2) Amine->Reactor H2 Hydrogen Source (e.g., H2 gas) H2->Reactor Crude Crude Reaction Mixture Reactor->Crude Reaction Filtration Catalyst Filtration Crude->Filtration Purified Purified N-Substituted Furfurylamine Distillation Solvent Removal / Purification Filtration->Distillation Filtrate Distillation->Purified

Fig. 1: General workflow for catalytic reductive amination.
Biocatalytic Synthesis

As an environmentally benign alternative, biocatalytic methods using enzymes like ω-transaminases have gained significant interest.[8][9] These enzymes catalyze the transfer of an amino group from an amine donor to the furfural carbonyl group, operating under mild aqueous conditions and demonstrating high selectivity.[1][9] This approach avoids the need for high pressures, flammable hydrogen gas, and heavy metal catalysts.[1]

Therapeutic Applications of Furfurylamine-Containing Molecules

The versatility of the furfurylamine scaffold is best demonstrated by the range of biological activities exhibited by its derivatives.

Histamine H₂-Receptor Antagonists: The Ranitidine Story

Perhaps the most famous furfurylamine-containing drug is Ranitidine , a potent histamine H₂-receptor antagonist formerly used to treat peptic ulcers and gastroesophageal reflux disease (GERD). Its development marked a significant milestone in medicinal chemistry, demonstrating that the imidazole ring of its predecessor, cimetidine, was not essential for H₂-antagonist activity.[10]

  • Mechanism of Action: Histamine, released by enterochromaffin-like (ECL) cells in the stomach, stimulates parietal cells to secrete gastric acid by binding to H₂ receptors. Ranitidine acts as a competitive antagonist at these receptors, blocking histamine binding and thereby reducing acid secretion.[11] The furan ring in ranitidine serves as a key heterocyclic component, replacing the imidazole ring of earlier antagonists.[6]

Diuretics: The Furosemide Example

Furosemide is a potent loop diuretic used to treat edema associated with heart failure, liver cirrhosis, and renal disease. Furfurylamine is a key starting material in its synthesis.[3]

  • Mechanism of Action: Furosemide acts by inhibiting the Na⁺-K⁺-2Cl⁻ symporter in the thick ascending limb of the loop of Henle in the kidney. This inhibition prevents the reabsorption of sodium, potassium, and chloride ions, leading to increased excretion of water and electrolytes.

  • Synthesis: The synthesis of furosemide involves the condensation of 4-chloro-2-fluoro-5-sulfamoylbenzoic acid with furfurylamine.[11][12] This multi-step process is a prime example of how the furfurylamine moiety is incorporated into a complex pharmaceutical agent.

G cluster_0 Furosemide Synthesis Pathway A 4-Chloro-2-fluoro-toluene B 4-Chloro-2-fluoro- benzotrichloride A->B Photochlorination (Cl2, hv) C 4-Chloro-2-fluoro-5- sulfamoyl-benzoic acid B->C 1. Chlorosulfonylation (HSO3Cl, H2SO4) 2. Ammonolysis (NH4OH) D Furosemide C->D Condensation E Furfurylamine E->D

Fig. 2: Key steps in the synthesis of Furosemide.
Antimicrobial Agents

The furfurylamine scaffold has been incorporated into numerous compounds exhibiting significant antimicrobial activity. A common strategy involves the synthesis of Schiff bases, where the imine (>C=N-) group is often crucial for biological activity.[10][13] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.[4]

  • Mechanism of Action: While varied, the antimicrobial mechanisms of furan derivatives often involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[3] The formation of metal complexes with furfurylamine-derived Schiff bases can enhance this activity, likely by facilitating transport into the microbial cell and interaction with target sites.[13][14]

Table 1: Antimicrobial Activity of Representative Furan Derivatives

Compound ClassOrganismActivity MetricValue (µM)Reference
Furoic AcidBacillus subtilisMIC15[13]
Furoic AcidSalmonella spp.MIC9[13]
Furfuryl AlcoholBacillus subtilisMIC115[13]
Furfuryl AlcoholSalmonella spp.MIC115[13]
3-Aryl-3-(furan-2-yl)propanoic Acid Deriv.Candida albicansMIC64 µg/mL[15]
3-Aryl-3-(furan-2-yl)propanoic Acid Deriv.Staphylococcus aureusMIC128 µg/mL[15]

Note: MIC (Minimum Inhibitory Concentration). Data is for representative furan compounds to illustrate the scaffold's potential.

Anticancer Activity

Derivatives incorporating the furan ring have shown promising cytotoxic activity against various cancer cell lines.[16] The mechanism often involves the induction of apoptosis through the modulation of key signaling pathways.

  • Mechanism of Action: Certain furan-based molecules have been shown to induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis through the intrinsic mitochondrial pathway.[16] This is often characterized by the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2.[16]

Table 2: In Vitro Cytotoxicity of Representative Furan-Containing Compounds

CompoundCell LineIC₅₀ (µM)Reference
Pyridine carbohydrazide furan deriv. (Cmpd 4)MCF-7 (Breast)4.57[16]
N-phenyl triazinone furan deriv. (Cmpd 7)MCF-7 (Breast)3.12[16]
Furan-thiadiazole-oxadiazole deriv. (Cmpd 3)HepG-2 (Liver)Near Doxorubicin[17]
Furan-thiadiazole-oxadiazole deriv. (Cmpd 12)HepG-2 (Liver)Near Doxorubicin[17]
Furan-thiadiazole-oxadiazole deriv. (Cmpd 14)HepG-2 (Liver)Near Doxorubicin[17]

Note: IC₅₀ (Half-maximal inhibitory concentration). Compounds listed are complex derivatives containing a furan moiety, highlighting the utility of the core scaffold in anticancer drug design.

Structure-Activity Relationship (QSAR) Insights

Quantitative Structure-Activity Relationship (QSAR) studies help elucidate the connection between a molecule's chemical structure and its biological activity.[18] For furfurylamine derivatives, several key relationships have been observed:

  • Antimicrobial Activity: For certain classes of furan-based antimicrobials, the presence of a 5-nitro group on the furan ring is critical for activity.[12]

  • Plant Growth Regulation: In a series of α-furfuryl-2-alkylaminophosphonates, compounds substituted with electron-releasing groups on an adjacent aromatic ring tended to promote plant growth, while those with electron-withdrawing groups inhibited it.[11]

  • Enzyme Inhibition: The nature of the functional group on the furan ring plays a crucial role in enzyme inhibition. For example, in studies on mushroom tyrosinase, furfural (aldehyde) was a more potent inhibitor than furoic acid (carboxylic acid) or furfuryl alcohol.[13] This highlights the importance of the electronic and steric properties of the substituent directly attached to the furan ring.

G cluster_sar Structure-Activity Relationship Logic Core Furfurylamine Scaffold N-Substituent Modifications Substituent Properties + Lipophilicity + H-Bonding + Steric Bulk + Electronic Effects Core:port->Modifications Modify Activity Biological Activity (e.g., Antimicrobial) Modifications->Activity Modulates

Fig. 3: QSAR conceptual diagram.

Experimental Protocols

To facilitate further research, this section provides detailed, field-proven methodologies for the synthesis and evaluation of furfurylamine derivatives.

Protocol: One-Pot Synthesis of Furfurylamine from Furfural

This protocol is adapted from a green chemistry approach using zinc metal in water.[4][10]

Materials:

  • Furfural

  • Hydroxylammonium chloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃)

  • Zinc dust

  • Ammonium chloride (NH₄Cl)

  • Zinc chloride (ZnCl₂)

  • Deionized water

  • Sodium hydroxide (NaOH), 6M solution

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus.

Procedure:

  • Oxime Formation: In a round-bottom flask, mix furfural (10 mL, 120.7 mmol) and hydroxylammonium chloride (10.07 g, 144.9 mmol) in water (20 mL).

  • Slowly add a solution of sodium carbonate (7.68 g, 72.4 mmol) in water (30 mL) drop-wise to the stirring mixture.

  • Continue stirring at room temperature for 3 hours to form the furfuryloxime intermediate.

  • Reduction to Amine: Heat the resulting solution to 60 °C.

  • To the heated solution, add water (33 mL), zinc dust (55.27 g, 845.0 mmol), ammonium chloride (32.29 g, 603.6 mmol), and zinc chloride (1.64 g, 12.1 mmol).

  • Stir the reaction mixture vigorously for 15 minutes at 60 °C. The reaction is exothermic.

  • Work-up: Cool the mixture to room temperature and filter to remove unreacted zinc and other insoluble materials.

  • To the filtrate, add 6M sodium hydroxide solution until the solution is strongly basic (pH > 12) to liberate the free amine.

  • The furfurylamine product can then be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane), dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure to yield the final product. Purity can be assessed by NMR.[4][10]

Protocol: Evaluation of Antimicrobial Activity (MIC Determination)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a test compound.[14][15]

Materials:

  • Test compound (furfurylamine derivative) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Sterile 96-well microtiter plates.

  • Appropriate sterile liquid growth medium (e.g., Tryptic Soy Broth for bacteria, RPMI for fungi).

  • Spectrophotometer or microplate reader.

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Negative control (medium with solvent).

Procedure:

  • Preparation: Prepare a stock solution of the test compound. In a 96-well plate, add 100 µL of sterile growth medium to each well.

  • Serial Dilution: Add a specific volume of the compound stock solution to the first well of a row and mix. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. This creates a gradient of compound concentrations.

  • Inoculation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, then dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 100 µL of the diluted inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum + standard antibiotic) and a negative/sterility control (broth only) and a growth control (broth + inoculum + solvent).

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours for bacteria, or as appropriate for the fungal strain.

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance with a microplate reader.[15]

Conclusion and Future Outlook

The furfurylamine scaffold, born from renewable biomass, has firmly established itself as a privileged structure in drug discovery. Its synthetic tractability and favorable physicochemical properties have enabled its incorporation into a wide spectrum of bioactive molecules, from blockbuster drugs like Ranitidine and Furosemide to a promising pipeline of antimicrobial and anticancer agents. The ongoing exploration of green synthetic routes, such as biocatalysis, will further enhance its appeal in sustainable pharmaceutical manufacturing.

Future research should focus on expanding the chemical space around the furfurylamine core, exploring novel N-substituents and derivatizations of the furan ring itself. A deeper understanding of the mechanisms of action for anticancer and antimicrobial derivatives, coupled with advanced computational QSAR and molecular docking studies, will be crucial for the rational design of next-generation therapeutics with enhanced potency, selectivity, and safety profiles. The journey from biomass to bioactive molecule exemplifies the power of green chemistry to fuel pharmaceutical innovation, and the furfurylamine scaffold is poised to remain at the forefront of this exciting field.

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  • Dose−response curves and EC50 values for derivatives. (A) % antiviral... (n.d.). ResearchGate. [URL: https://www.researchgate.net/figure/Dose-response-curves-and-EC50-values-for-derivatives-A-antiviral-activity-against_fig7_353457530]
  • Process for the preparation of furosemide. (n.d.). WIPO Patentscope. [URL: https://patentscope.wipo.int/search/en/detail.jsf?docId=WO1996012714]
  • An efficient and sustainable furfurylamine production from biomass-derived furfural by a robust mutant ω-transaminase biocatalyst. (2025). ResearchGate. [URL: https://www.researchgate.
  • Effects of Inhibitors on Enzyme Activity. (n.d.). Worthington Biochemical Corporation. [URL: https://www.worthington-biochem.com/introbiochem/inhibitors.html]
  • Synthesis and Antiviral Activity of Hexahydroquinoline Derivatives. (2022). ResearchGate. [URL: https://www.researchgate.

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The Piperidine-4-yl-methanamine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive compounds.[1] Among its many derivatives, the piperidine-4-yl-methanamine scaffold has emerged as a particularly fruitful structural motif, especially in the discovery of agents targeting the central nervous system (CNS).[2] This guide provides a comprehensive exploration of the discovery and synthesis of novel piperidine-4-yl-methanamine derivatives. We will delve into the strategic considerations behind synthetic pathways, elucidate key structure-activity relationships (SAR), and present detailed experimental protocols, offering a technical narrative grounded in field-proven insights for professionals in drug development.

The Strategic Significance of the Piperidine-4-yl-methanamine Core

The prevalence of the piperidine scaffold in drug design is not accidental; it confers a range of desirable physicochemical properties.[3] The piperidine-4-yl-methanamine core, specifically, offers a unique combination of features that make it a "privileged" structure in medicinal chemistry.

  • Inherent Drug-like Properties: The basic nitrogen atom within the piperidine ring is typically protonated at physiological pH, enhancing aqueous solubility and allowing for crucial ionic interactions with biological targets.[2]

  • Three-Dimensional Complexity: The chair conformation of the piperidine ring provides a defined three-dimensional geometry, which can be exploited for precise interactions within the binding pockets of proteins.

  • Vectors for Chemical Diversification: The core structure presents multiple points for chemical modification. The piperidine nitrogen, the exocyclic amine, and the piperidine ring itself can all be functionalized, enabling the generation of large and diverse chemical libraries for screening.[2]

dot graph G { layout=neato; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Scaffold [label="Piperidine-4-yl-methanamine Core", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Properties [label="Favorable Physicochemical Properties"]; Solubility [label="Aqueous Solubility"]; Interactions [label="Ionic Interactions"]; Geometry [label="3D Geometry"]; Diversity [label="Chemical Diversity"];

Scaffold -- Properties; Properties -- Solubility; Properties -- Interactions; Scaffold -- Geometry; Scaffold -- Diversity; } caption: "Key advantages of the piperidine-4-yl-methanamine scaffold."

Synthetic Strategies: From Conception to Compound Libraries

The synthesis of piperidine-4-yl-methanamine derivatives is a well-trodden path in organic chemistry, with several robust and scalable strategies available. The choice of synthetic route is often dictated by the desired substitution patterns and the availability of starting materials.

The Workhorse of Synthesis: Reductive Amination

A cornerstone in the synthesis of this class of compounds is reductive amination.[2][4] This powerful reaction allows for the direct formation of the key C-N bond, typically by reacting a piperidone precursor with an appropriate amine in the presence of a reducing agent.

Conceptual Workflow for Reductive Amination:

dot graph G { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Piperidone [label="N-Substituted-4-piperidone"]; Amine [label="Primary or Secondary Amine"]; Imine [label="Imine/Enamine Intermediate"]; Product [label="Piperidine-4-yl-methanamine Derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Piperidone -> Imine [label="+ Amine"]; Amine -> Imine; Imine -> Product [label="Reduction\n(e.g., NaBH(OAc)3)"]; } caption: "Generalized reductive amination workflow."

Detailed Protocol: Synthesis of a Model N-Substituted Derivative

This protocol outlines a general procedure for the synthesis of a library of derivatives from a piperidone precursor.

Materials:

  • N-Boc-4-piperidone

  • Substituted amine (e.g., methylamine, benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM), add the desired substituted amine (1.1 eq). Stir the mixture at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is often exothermic and may require cooling in an ice bath.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protecting Group Strategies for Selective Functionalization

In many synthetic schemes, the use of protecting groups is essential to achieve selective modification of the piperidine nitrogen or the exocyclic amine.[4] The tert-butyloxycarbonyl (Boc) group is a common choice for the piperidine nitrogen due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[4]

Synthetic Pathway Utilizing a Boc Protecting Group:

G Start N-Boc-4-piperidone ReductiveAmination Reductive Amination (e.g., with Methylamine) Start->ReductiveAmination Intermediate tert-Butyl 4-((methylamino)methyl) piperidine-1-carboxylate ReductiveAmination->Intermediate Deprotection Boc Deprotection (e.g., TFA or HCl) Intermediate->Deprotection Product N-methyl-1-(piperidin-4-yl)methanamine Deprotection->Product

Structure-Activity Relationship (SAR) Studies: Decoding Biological Activity

The true power of the piperidine-4-yl-methanamine scaffold lies in the ability to fine-tune its biological activity through systematic structural modifications. SAR studies are crucial for identifying the key structural features that govern target binding and efficacy.

Modification Point General Observation Example Target Class Reference
Piperidine Nitrogen (N1) Substitution with small alkyl or benzyl groups often influences potency and selectivity.CNS receptors, Ion channels[5]
Exocyclic Amine Acylation or sulfonylation can introduce key hydrogen bond donors/acceptors and modulate lipophilicity.Kinase inhibitors, GPCR ligands[6]
Aromatic Substituents The nature and position of substituents on aromatic rings attached to the scaffold dramatically impact target affinity and pharmacokinetic properties.Various, including enzyme inhibitors and receptor modulators[7][8]
Case Study: Targeting the Central Nervous System

Derivatives of piperidine-4-yl-methanamine have shown significant promise as ligands for a variety of CNS targets, including serotonin and dopamine receptors.[2] For instance, the compound ACP-103 (pimavanserin) is a potent 5-HT2A receptor inverse agonist that incorporates this scaffold and has been developed for the treatment of Parkinson's disease psychosis.[2] The SAR for this class of compounds reveals that the specific substitution pattern on the aromatic rings and the nature of the linker are critical for high affinity and inverse agonist activity at the 5-HT2A receptor.[2]

Biological Evaluation: From In Vitro Assays to In Vivo Models

A rigorous biological evaluation is paramount to understanding the therapeutic potential of novel piperidine-4-yl-methanamine derivatives. This typically involves a tiered approach, starting with in vitro assays to determine potency and selectivity, followed by in vivo studies to assess efficacy and pharmacokinetic properties.

A Typical Workflow for Biological Characterization:

G Synthesis Compound Synthesis & Purification InVitro In Vitro Assays Synthesis->InVitro Potency Target Binding Affinity (e.g., Ki, IC50) InVitro->Potency Selectivity Selectivity Profiling against Off-Targets InVitro->Selectivity Functional Functional Assays (e.g., Agonist/Antagonist Activity) InVitro->Functional InVivo In Vivo Studies InVitro->InVivo PK Pharmacokinetics (ADME) InVivo->PK Efficacy Animal Models of Disease InVivo->Efficacy Toxicity Toxicology Assessment InVivo->Toxicity

Future Directions and Emerging Applications

The versatility of the piperidine-4-yl-methanamine scaffold continues to be exploited in the discovery of novel therapeutics for a wide range of diseases. Current research is focused on:

  • Novel Target Identification: Exploring the potential of these derivatives to modulate emerging drug targets, such as epigenetic enzymes and protein-protein interactions.

  • Combating Drug Resistance: Designing derivatives that can overcome resistance mechanisms in cancer and infectious diseases.[9]

  • Improved Drug Delivery: Developing prodrugs and targeted delivery systems to enhance the therapeutic index of potent derivatives.

Conclusion

The piperidine-4-yl-methanamine core represents a highly valuable and synthetically tractable scaffold in modern drug discovery.[2] Its inherent drug-like properties and the ease with which it can be diversified have led to the development of numerous clinical candidates and approved drugs. A thorough understanding of the synthetic methodologies, structure-activity relationships, and biological evaluation strategies discussed in this guide is essential for researchers aiming to unlock the full therapeutic potential of this remarkable chemical framework.

References

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  • Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed. (URL: [Link])

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  • Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives | Request PDF - ResearchGate. (URL: [Link])

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  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI. (URL: [Link])

  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed. (URL: [Link])

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  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed. (URL: [Link])

  • Structure activity relationship of piperidine derivatives - ResearchGate. (URL: [Link])

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - MDPI. (URL: [Link])

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (URL: [Link])

  • 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC - PubMed Central. (URL: [Link])

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC - PubMed Central. (URL: [Link])

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Methodological & Application

Synthesis of [1-(2-Furylmethyl)piperidin-4-yl]methylamine via Reductive Amination: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of [1-(2-Furylmethyl)piperidin-4-yl]methylamine, a key intermediate in the synthesis of various pharmaceutical compounds. The featured methodology is a one-pot reductive amination reaction between piperidin-4-ylmethanamine and furfural, utilizing the mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃). This application note details the underlying chemical principles, provides a robust, step-by-step protocol, and offers expert insights into process optimization and safety considerations. The intended audience includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: Strategic Importance of the Target Moiety

The heterocyclic scaffold of this compound is a privileged structure in medicinal chemistry. Its presence in a range of biologically active molecules underscores its importance as a synthetic building block. Notably, this compound serves as a crucial intermediate in the synthesis of ranitidine, a well-known H₂ histamine receptor antagonist used to decrease stomach acid production.[1] The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry.

Reductive amination stands out as a powerful and widely adopted method for the formation of carbon-nitrogen bonds.[2] This strategy involves the reaction of a carbonyl compound (in this case, furfural) with an amine (piperidin-4-ylmethanamine) to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine.[2][3] The choice of sodium triacetoxyborohydride as the reducing agent is deliberate; its mild nature and tolerance for a variety of functional groups make it particularly suitable for this transformation, often leading to higher yields and fewer side products compared to other reducing agents.[4]

The Chemistry: Mechanism and Rationale

The reductive amination process proceeds through a well-established mechanism. The initial step involves the nucleophilic attack of the primary amine of piperidin-4-ylmethanamine on the carbonyl carbon of furfural. This is followed by dehydration to form a Schiff base, or imine. Under the reaction conditions, which are often slightly acidic to facilitate dehydration, the imine can be protonated to form a more electrophilic iminium ion.

Sodium triacetoxyborohydride is a sterically hindered and electron-deficient hydride source, making it less reactive towards aldehydes and ketones compared to more potent reducing agents like sodium borohydride.[5] However, it is highly effective at reducing the more electrophilic iminium ion.[5] This selectivity is a key advantage, as it allows for a one-pot procedure where the amine, aldehyde, and reducing agent can be combined without significant premature reduction of the starting aldehyde.[4][5] The reaction is typically performed in an aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[4]

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where careful adherence to the described steps and in-process checks will ensure a successful outcome.

Reagent and Equipment Preparation

Table 1: Reagent Specifications and Quantities

ReagentChemical FormulaMolecular Weight ( g/mol )QuantityMoles (mmol)PuritySupplier
Piperidin-4-ylmethanamineC₆H₁₄N₂114.191.00 g8.76≥97%Sigma-Aldrich
FurfuralC₅H₄O₂96.080.84 g (0.73 mL)8.76≥99%Acros Organics
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.942.23 g10.51≥95%BenchChem
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.9620 mL-AnhydrousFisher Scientific
Saturated Sodium BicarbonateNaHCO₃84.01~30 mL-Aqueous SolutionJ.T. Baker
Anhydrous Magnesium SulfateMgSO₄120.37~2 g-GranularEMD Millipore

Equipment:

  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Syringes for liquid transfer

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Piperidin-4-ylmethanamine, Furfural, and DCE add_stab Add NaBH(OAc)₃ portion-wise reagents->add_stab Under N₂ atmosphere stir Stir at Room Temperature (Monitor by TLC) add_stab->stir quench Quench with Saturated NaHCO₃ stir->quench Upon completion extract Extract with DCM quench->extract dry Dry Organic Layer (MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify

Caption: Reductive Amination Workflow.

Step-by-Step Procedure
  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add piperidin-4-ylmethanamine (1.00 g, 8.76 mmol) and anhydrous 1,2-dichloroethane (20 mL).

  • Addition of Aldehyde: Stir the solution under a nitrogen atmosphere and add furfural (0.73 mL, 8.76 mmol) dropwise via syringe.

  • Formation of Imine: Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (2.23 g, 10.51 mmol) to the reaction mixture in portions over 10 minutes. Note: The reaction is exothermic, and the addition should be controlled to maintain the temperature below 30 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol:ammonium hydroxide (90:9:1). The reaction is typically complete within 3-5 hours.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (~30 mL). Caution: Gas evolution (hydrogen) will occur.[6]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel. Given that amines can interact strongly with acidic silica, it is often beneficial to use an amine-modified stationary phase or to add a small amount of a competing amine, such as triethylamine, to the eluent.[7][8] A suitable eluent system is a gradient of dichloromethane and methanol.

Safety and Handling: A Trustworthy Approach

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is water-reactive and will release flammable hydrogen gas upon contact with moisture.[6] It can also cause serious eye, skin, and respiratory irritation.[9]

  • Handling: Always handle sodium triacetoxyborohydride in a certified chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles with a face shield.[6][10]

  • Storage: Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) and in a tightly closed container.[9][11]

  • Spills: In case of a spill, do not use water. Use a class D fire extinguisher or smother with dry sand or clay.[10]

1,2-Dichloroethane (DCE): DCE is a flammable and toxic solvent. Handle with care in a well-ventilated fume hood and avoid inhalation or skin contact.

Characterization and Data

The final product, this compound, should be characterized to confirm its identity and purity.

Expected Yield: 75-85%

Physical Appearance: A pale yellow oil.

NMR Spectroscopy:

  • ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the product. The spectra should be consistent with the expected structure. The disappearance of the aldehyde proton signal from furfural and the appearance of new signals corresponding to the furylmethyl and piperidine protons are key indicators of a successful reaction.[12][13]

Table 2: Representative ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.35d1HFuran H-5
~6.29dd1HFuran H-4
~6.10d1HFuran H-3
~3.45s2HFuran-CH₂-N
~2.80m2HPiperidine H-2, H-6 (axial)
~2.45d2HPiperidine-CH₂-NH₂
~1.95t2HPiperidine H-2, H-6 (equatorial)
~1.65m3HPiperidine H-3, H-5 (axial) & H-4
~1.20m2HPiperidine H-3, H-5 (equatorial)
Note: Chemical shifts are approximate and may vary slightly.

Expertise and Field-Proven Insights

  • Controlling Over-Alkylation: A common side reaction in reductive aminations is the dialkylation of the primary amine. Using a slight excess of the amine can sometimes mitigate this. However, the one-pot procedure with sodium triacetoxyborohydride generally provides good selectivity for mono-alkylation.[4]

  • Purification Challenges: The basic nature of the product amine can lead to tailing and poor separation during silica gel chromatography.[7] To overcome this, consider using an amine-functionalized silica column or adding 0.5-1% triethylamine or ammonium hydroxide to the eluent to mask the acidic silanol groups on the silica surface.[7][8]

  • Alternative Reducing Agents: While sodium triacetoxyborohydride is the reagent of choice for this protocol, other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used.[2] However, NaBH₃CN is highly toxic and requires careful handling.

Conclusion

The reductive amination of piperidin-4-ylmethanamine with furfural using sodium triacetoxyborohydride is an efficient and reliable method for the synthesis of this compound. This application note provides a detailed and validated protocol, grounded in established chemical principles and supported by safety and handling guidelines. By following this guide, researchers can confidently synthesize this valuable intermediate for applications in pharmaceutical research and development.

References

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  • SAFETY DATA SHEET - Sodium Triacetoxyborohydride. TCI Chemicals.
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  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Publications. Available at: [Link]

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  • How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. Available at: [Link]

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  • Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural. Green Chemistry. Available at: [Link]

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  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Arkivoc. Available at: [Link]

  • Biosynthesis of Furfurylamines in Batch and Continuous Flow by Immobilized Amine Transaminases. MDPI. Available at: [Link]

  • Synthesis of [C-11]/(C-13) amines via carbonylation followed by reductive amination. ResearchGate. Available at: [Link]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. MDPI. Available at: [Link]

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Application Note: A Robust Chromatographic Protocol for the Purification of [1-(2-Furylmethyl)piperidin-4-yl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a detailed, step-by-step protocol for the purification of the piperidine derivative, [1-(2-Furylmethyl)piperidin-4-yl]methylamine, a common structural motif in medicinal chemistry. Recognizing the challenges associated with the purification of polar, basic compounds, this guide presents a systematic approach utilizing reverse-phase chromatography. The causality behind experimental choices, from stationary phase selection to mobile phase optimization, is thoroughly explained to ensure scientific integrity and empower researchers to adapt the method as needed. This document is intended for researchers, scientists, and drug development professionals seeking a reliable method for obtaining high-purity this compound for downstream applications.

Introduction: The Challenge of Purifying Polar Amines

Piperidine and its derivatives are foundational scaffolds in a vast array of pharmaceuticals.[1][2] The synthesis of these compounds often yields crude mixtures containing unreacted starting materials, byproducts, and reagents.[1] Effective purification is therefore a critical step to ensure the integrity of subsequent biological assays and characterization data.

This compound presents a typical purification challenge due to its chemical nature. The presence of two amine groups (a secondary amine in the piperidine ring and a primary amine in the methylamine substituent) confers a basic character and high polarity. These properties can lead to poor peak shape (tailing) and strong retention or no retention at all on traditional silica gel (normal-phase) chromatography.[3][4][5]

This protocol will detail a robust purification strategy using C18 reverse-phase flash chromatography. Reverse-phase chromatography is particularly well-suited for polar compounds and offers the flexibility of using aqueous mobile phases, which can be advantageous for dissolving polar analytes.[6][7][8]

Understanding the Analyte: Physicochemical Properties

  • Structure:

    • Piperidine ring: A saturated heterocycle containing a secondary amine.

    • Furan ring: A five-membered aromatic heterocycle.

    • Methylamine group: A primary amine attached to the piperidine ring via a methylene bridge.

  • Basicity: The presence of two amine groups makes the molecule basic. The pKa values are expected to be in the range of typical secondary and primary amines (around 10-11). This means the compound will be protonated and positively charged at acidic to neutral pH.

  • Polarity: The amine and furan moieties contribute to the molecule's overall polarity, suggesting good solubility in polar solvents.

Chromatographic Method Development

The choice of chromatographic technique is paramount for the successful purification of amines. While several options exist, reverse-phase chromatography is often a practical and efficient choice for polar amines.[6]

Stationary Phase Selection

A C18-functionalized silica gel is the recommended stationary phase.[6][8] The C18 alkyl chains provide a non-polar surface that interacts with the hydrophobic regions of the analyte. For preparative flash chromatography, C18 reverse-phase pre-packed columns are a convenient and reproducible option.[6]

Mobile Phase Selection and Optimization

The mobile phase in reverse-phase chromatography is typically a mixture of water and a miscible organic solvent, such as acetonitrile or methanol.[8] For basic compounds like this compound, controlling the pH of the mobile phase is crucial to achieve good peak shape and resolution.

  • Organic Modifier: Acetonitrile is a good first choice due to its lower viscosity and UV transparency.

  • Aqueous Component and pH Adjustment: To prevent peak tailing caused by the interaction of the basic amine groups with residual acidic silanols on the silica surface, it is recommended to use a mobile phase with an alkaline pH.[4] At a high pH, the amine will be in its free-base form, making it more hydrophobic and increasing its retention on the C18 stationary phase.[4] A common and effective approach is to add a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase.[4]

A typical mobile phase system would be:

  • Solvent A: Water with 0.1% (v/v) Triethylamine

  • Solvent B: Acetonitrile with 0.1% (v/v) Triethylamine

The gradient will typically run from a low percentage of Solvent B to a higher percentage to elute the compound of interest.

Experimental Protocol: Step-by-Step Purification

This protocol is designed for a preparative flash chromatography system.

Materials and Equipment
Material/EquipmentSpecifications
Flash Chromatography SystemCapable of binary gradient elution and UV detection
Reverse-Phase C18 ColumnSized appropriately for the amount of crude material
Solvents (HPLC Grade)Acetonitrile, Water
Mobile Phase ModifierTriethylamine (TEA)
Sample Loading DeviceSyringe or solid-phase loading cartridge
Rotary EvaporatorFor solvent removal post-purification
Thin-Layer Chromatography (TLC) PlatesC18-functionalized silica gel
Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification Crude_Sample Crude Sample Dissolution Sample_Loading Sample Loading Crude_Sample->Sample_Loading Mobile_Phase Mobile Phase Preparation Column_Equilibration Column Equilibration Mobile_Phase->Column_Equilibration Column_Equilibration->Sample_Loading Gradient_Elution Gradient Elution Sample_Loading->Gradient_Elution Fraction_Collection Fraction Collection Gradient_Elution->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Solvent_Removal Solvent Removal Pooling->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

Caption: Workflow for the purification of this compound.

Detailed Procedure
  • Mobile Phase Preparation:

    • Prepare Solvent A: Add 1 mL of triethylamine to 1 L of HPLC-grade water.

    • Prepare Solvent B: Add 1 mL of triethylamine to 1 L of HPLC-grade acetonitrile.

    • Degas both solvents by sparging with an inert gas or using an ultrasonic bath.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent. A mixture of methanol and a small amount of water or the initial mobile phase composition is a good starting point.

    • Alternatively, for less soluble samples, use a solid-phase loading technique by adsorbing the crude material onto a small amount of C18 silica.

  • Column Equilibration:

    • Install the C18 reverse-phase column onto the flash chromatography system.

    • Equilibrate the column with 5-10 column volumes of the initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B) until a stable baseline is observed on the UV detector.

  • Sample Loading and Elution:

    • Load the dissolved sample onto the equilibrated column.

    • Begin the gradient elution. A suggested starting gradient is:

Time (min)% Solvent A% Solvent B
0955
2955
20595
25595
27955
30955
  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by C18 TLC or analytical HPLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the acetonitrile and water using a rotary evaporator. Note that triethylamine is also volatile and will be removed during this process.

    • Further drying under high vacuum may be necessary to remove residual water and triethylamine.

Alternative and Complementary Techniques

While reverse-phase chromatography is a robust method, other techniques can also be considered depending on the specific impurities present.

  • Normal-Phase Chromatography: If attempted, it is crucial to use a modified stationary phase like amine-functionalized silica or to add a base such as triethylamine or ammonium hydroxide to the mobile phase to mitigate peak tailing.[1][4][5] A common eluent system is dichloromethane/methanol with a small percentage of triethylamine.[1]

  • Ion-Exchange Chromatography: As a basic compound, this compound can be purified using cation-exchange chromatography.[9][10][11][12] This technique separates molecules based on their charge and can be very effective for removing neutral or acidic impurities.

  • Aqueous Normal-Phase (ANP) / Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like silica) with a mobile phase rich in organic solvent (typically acetonitrile) and a small amount of water.[13] It is well-suited for retaining and separating very polar compounds that may have little or no retention in reverse-phase chromatography.

Logic for Method Selection

Method_Selection cluster_options Chromatographic Options Analyte This compound (Polar, Basic) RP Reverse-Phase (C18) Analyte->RP Good retention with pH control NP Normal-Phase (Silica) Analyte->NP Strong interaction, requires basic modifier IX Ion-Exchange (Cation) Analyte->IX Separation by charge HILIC HILIC/ANP Analyte->HILIC For very high polarity Recommended Recommended RP->Recommended Recommended Method

Caption: Logic for selecting the appropriate chromatographic method.

Conclusion

The purification of this compound can be effectively achieved using reverse-phase flash chromatography with a C18 stationary phase and a mobile phase containing a basic modifier like triethylamine. This protocol provides a detailed, step-by-step guide for this process, from method development to product isolation. By understanding the physicochemical properties of the analyte and the principles of chromatography, researchers can successfully obtain high-purity material for their research and development needs.

References

  • Benchchem. (n.d.). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
  • Thermo Fisher Scientific. (n.d.). Analyzing Amines by Ion Chromatography.
  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines.
  • Sigma-Aldrich. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.
  • Gandhi, J. C. (2014). Determination of Amines by Ion Chromatography Using Cation-Exchange Columns. Metrohm-Peak Inc.
  • Thermo Fisher Scientific. (n.d.). Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Wikipedia. (n.d.). Aqueous normal-phase chromatography.
  • AZoM. (2015). Identification of Amines Found in Refineries via Ion Chromatography Using a High Capacity Cation Exchange Column.
  • PubMed. (n.d.). Organic analysis by ion chromatography. 1. Determination of aromatic amines and aromatic diisocyanates by cation-exchange chromatography with amperometric detection.
  • Columbia University. (n.d.). Column chromatography.
  • Chemistry Net. (2013). Normal phase liquid chromatography (LC) / HPLC?
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Benchchem. (n.d.). Synthetic Routes for Producing Chiral Piperidine Derivatives: Application Notes and Protocols.
  • ResearchGate. (2015). Why is normal phase chromatography good for use on polar analytes?
  • PubMed. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization.
  • Sigma-Aldrich. (n.d.). Reverse Phased Chromatography (RPC) in Practice.
  • Benchchem. (n.d.). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.
  • Reddit. (2022). Chromotography with free amines?
  • Wikipedia. (n.d.). Reversed-phase chromatography.

Sources

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of [1-(2-Furylmethyl)piperidin-4-yl]methylamine Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Piperidine Scaffolds in Oncology

The piperidine ring is a "privileged scaffold" in medicinal chemistry, frequently incorporated into therapeutic agents to enhance their pharmacological profiles.[1] Numerous piperidine derivatives have demonstrated significant anticancer activity, modulating critical cellular pathways that govern cell proliferation, survival, and apoptosis.[2][3] These compounds have been shown to induce apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS), activation of caspases, and disruption of mitochondrial function.[2][4]

The compound of interest, [1-(2-Furylmethyl)piperidin-4-yl]methylamine, combines the piperidine core with a furylmethyl group. This unique structural combination warrants a thorough investigation of its cytotoxic potential against various cancer cell lines. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of this novel compound. We present detailed protocols for two robust and widely accepted assays: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) assay, which quantifies cell membrane integrity.[5]

Part 1: Foundational Knowledge and Experimental Design

Selecting Appropriate Cancer Cell Lines

The choice of cancer cell lines is a critical first step and should be guided by the research objectives.[6] It is advisable to use a panel of cell lines from different tissue origins to assess the breadth of the compound's activity.[7][8] Consideration should be given to cell lines that represent different molecular subtypes of a particular cancer.[7] For initial screening, a common approach is to use well-characterized and widely available cell lines.

Table 1: Recommended Human Cancer Cell Lines for Initial Cytotoxicity Screening

Cell LineCancer TypeKey Characteristics
MCF-7 Breast AdenocarcinomaEstrogen Receptor (ER) positive
MDA-MB-231 Breast AdenocarcinomaTriple-Negative Breast Cancer (TNBC)
A549 Lung CarcinomaNon-small cell lung cancer
HeLa Cervical AdenocarcinomaWidely used, robust cell line
HL-60 Promyelocytic LeukemiaSuspension cell line
Postulated Mechanism of Action: Modulation of Apoptotic Pathways

Based on existing literature for piperidine derivatives, this compound may exert its cytotoxic effects by modulating key signaling pathways involved in apoptosis.[2][4] A plausible hypothesis is the induction of the intrinsic apoptotic pathway through the PI3K/Akt signaling cascade, which is frequently dysregulated in cancer.[1][9] Inhibition of this pathway can lead to the release of mitochondrial cytochrome C and the activation of caspase-3/9, ultimately resulting in programmed cell death.[2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Inhibits Bax by activating Bcl-2 Bax Bax Bcl2->Bax CytoC Cytochrome C Bax->CytoC Promotes release Casp9 Caspase-9 Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Compound This compound Compound->PI3K Inhibits CytoC->Casp9 Activates

Caption: Postulated signaling pathway for piperidine derivative-induced apoptosis.

Part 2: Experimental Protocols

These protocols are optimized for adherent cancer cell lines cultured in 96-well plates. Modifications may be necessary for suspension cells.[10]

General Cell Culture and Compound Preparation
  • Cell Maintenance: Maintain cancer cell lines in a humidified incubator at 37°C with 5% CO2.[11] Use the appropriate complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[10]

  • Compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable sterile solvent like Dimethyl Sulfoxide (DMSO).[11]

  • Working Solutions: Prepare a series of dilutions from the stock solution in a complete culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.[5]

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[11][12] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[13][14]

  • Selected cancer cell lines

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS, sterile filtered)[14]

  • DMSO

  • 96-well plates

  • Microplate reader

  • Cell Seeding: Harvest cells in their exponential growth phase and determine cell density. Seed 100 µL of the cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).[11] Include wells for "cell-free" blanks.[10]

  • Incubation: Incubate the plate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: After 24 hours, carefully remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.[10][11]

  • Incubation with Compound: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C, protected from light.[5][10]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at 570 nm using a microplate reader.[11]

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[15] Extracellular LDH serves as a marker for cell lysis.[16]

  • Selected cancer cell lines

  • Complete cell culture medium

  • This compound

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Cell Signaling Technology)[17][18]

  • 96-well plates

  • Microplate reader

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.

  • Controls Setup: Prepare the following controls in triplicate:[5]

    • Background Control: Wells with medium only.

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with the lysis buffer provided in the kit (e.g., Triton X-100).[18][19]

  • Supernatant Collection: After the treatment incubation period, centrifuge the plate at 1000 RPM for 5 minutes.[19] Carefully transfer a portion of the supernatant (e.g., 100 µL) from each well to a new 96-well plate.[19]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.[19]

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light. Add the stop solution if required by the kit.[5] Measure the absorbance at 490 nm.

G cluster_workflow In Vitro Cytotoxicity Assay Workflow cluster_assays Assay Execution Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate24h Incubate 24h (Cell Attachment) Seed->Incubate24h Treat Treat with Compound (Varying Concentrations) Incubate24h->Treat IncubateXh Incubate 24/48/72h Treat->IncubateXh MTT MTT Assay: Add MTT, Incubate, Solubilize, Read Absorbance IncubateXh->MTT LDH LDH Assay: Collect Supernatant, Add Reagents, Read Absorbance IncubateXh->LDH Analyze Data Analysis: Calculate % Viability, Determine IC50 MTT->Analyze LDH->Analyze End End Analyze->End

Caption: General workflow for in vitro cytotoxicity assays.

Part 3: Data Analysis and Interpretation

Calculating Percentage Cell Viability (MTT Assay)

The absorbance values are used to calculate the percentage of cell viability relative to the untreated control.

Formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

Calculating Percentage Cytotoxicity (LDH Assay)

The percentage of cytotoxicity is calculated based on the LDH released relative to the maximum release control.[5]

Formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Determining the IC50 Value

The half-maximal inhibitory concentration (IC50) is a key metric representing the concentration of a compound required to inhibit the growth of 50% of the cancer cell population.[11] The IC50 value is determined by plotting the percentage of cell viability or cytotoxicity against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[5]

Illustrative Data Presentation

The following tables present hypothetical data for the cytotoxic effect of this compound on various cancer cell lines after 48 hours of treatment.

Table 2: Hypothetical IC50 Values from MTT Assay

Cell LineIC50 (µM)
MCF-7 15.2
MDA-MB-231 8.5
A549 22.1
HeLa 12.8
HL-60 5.4

Table 3: Hypothetical Percentage Cytotoxicity from LDH Assay at 10 µM

Cell Line% Cytotoxicity
MCF-7 35.6
MDA-MB-231 58.2
A549 25.1
HeLa 42.3
HL-60 65.7

Conclusion and Future Directions

These application notes provide a robust framework for the initial assessment of the cytotoxic potential of this compound. The presented MTT and LDH assay protocols are reliable methods for obtaining quantitative data on cell viability and membrane integrity.[10] A multi-faceted approach using different assays is recommended to gain a more comprehensive understanding of the compound's effects.[5]

Should the compound demonstrate significant cytotoxic activity, further investigations into its mechanism of action are warranted. These could include cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and Western blot analysis to probe the modulation of specific signaling pathways.[9][11]

References

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). National Institutes of Health. [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). National Institutes of Health. [Link]

  • LDH cytotoxicity assay. (2024). Protocols.io. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Cytotoxicity Assay Protocol. (2024). Protocols.io. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved pathways. ResearchGate. [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Scilit. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Chemical structures of anticancer piperidine derivatives. ResearchGate. [Link]

  • What cell line should I choose for citotoxicity assays? ResearchGate. [Link]

  • Cancer Cell Lines for Drug Discovery and Development. (2014). AACR Journals. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Institutes of Health. [Link]

  • Cell Cytotoxicity Screening & Profiling Services. BPS Bioscience. [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). National Institutes of Health. [Link]

  • Novel N-2-(Furyl)-2-(chlorobenzyloxyimino) Ethyl Piperazinyl Quinolones: Synthesis, Cytotoxic Evaluation and Structure-Activity Relationship. (2014). National Institutes of Health. [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2020). National Institutes of Health. [Link]

  • Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][2][10][19]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. (2021). PubMed. [Link]

  • Cytotoxic Effects of New Palladium(II) Complexes with Thiazine or Thiazoline Derivative Ligands in Tumor Cell Lines. MDPI. [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). MDPI. [Link]

  • Synthesis and structure–activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. ResearchGate. [Link]

  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. [Link]

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Antimicrobial screening of [1-(2-Furylmethyl)piperidin-4-yl]methylamine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the systematic evaluation of novel [1-(2-Furylmethyl)piperidin-4-yl]methylamine derivatives for antimicrobial activity.

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) is a silent pandemic, threatening to undermine modern medicine by rendering common infections untreatable.[1] This global health crisis necessitates a robust pipeline of new antimicrobial agents with novel mechanisms of action.[2][3][4] Heterocyclic compounds are a cornerstone of medicinal chemistry, and structures incorporating piperidine and furan rings have shown significant therapeutic potential.[5][6][7][8][9][10][11][12][13]

The piperidine scaffold is a prevalent feature in many pharmaceuticals, valued for its ability to improve solubility and metabolic stability.[8] The furan ring, an aromatic heterocycle, is a structural component in numerous bioactive compounds and is known to contribute to a range of therapeutic properties, including antibacterial and antifungal activities.[6][7][14] The antimicrobial action of some furan-containing drugs is linked to the reductive activation of a nitro group within the microbial cell, which generates reactive intermediates that damage bacterial DNA and ribosomal proteins.[14]

This document provides a comprehensive, tiered framework for the antimicrobial screening of a promising class of molecules: this compound derivatives. It is designed for researchers in drug discovery and microbiology, offering detailed protocols that move logically from initial broad screening to quantitative assessment and preliminary safety evaluation.

A Tiered Strategy for Antimicrobial Screening

A systematic, multi-tiered approach is essential for efficiently identifying promising lead compounds from a library of novel derivatives. This strategy ensures that resources are focused on candidates with the highest potential, by progressively increasing the complexity and specificity of the assays.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Quantitative Potency cluster_2 Tier 3: Selectivity & Safety cluster_3 Tier 4: Advanced Characterization primary Agar Disk Diffusion Assay (Qualitative Assessment of Activity) mic Broth Microdilution Assay (Determine Minimum Inhibitory Concentration - MIC) primary->mic Active Compounds ('Hits') Proceed mbc Minimum Bactericidal Concentration (MBC) Assay (Bacteriostatic vs. Bactericidal) mic->mbc For potent 'hits' cyto Mammalian Cell Cytotoxicity Assay (e.g., MTT or XTT) mbc->cyto Characterize Leads si Calculate Selectivity Index (SI) (SI = CC50 / MIC) cyto->si timekill Time-Kill Kinetics Assay si->timekill Selective Compounds Proceed invivo In Vivo Efficacy Models (e.g., Murine Infection Model) timekill->invivo start Library of Novel This compound Derivatives start->primary

Figure 1: A tiered workflow for antimicrobial drug discovery.

Tier 1 Protocol: Agar Disk Diffusion (Kirby-Bauer) Assay

This initial screen provides a rapid, qualitative assessment of the antimicrobial activity of the synthesized compounds.[15][16] It relies on the diffusion of the test compound from a paper disk into an agar medium uniformly inoculated with a test microorganism.[17][18] The presence of a clear zone of inhibition around the disk indicates antimicrobial activity.[16][18]

Rationale for Method Selection

The disk diffusion method is a simple, cost-effective, and widely used technique for preliminary screening.[15] It allows for the simultaneous testing of multiple compounds against a single organism, making it efficient for large libraries. Its standardized nature ensures relatively consistent results, facilitating comparisons.[15]

Step-by-Step Protocol
  • Preparation of Materials:

    • Mueller-Hinton Agar (MHA) plates.

    • Test bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922).

    • Sterile 6 mm paper disks.

    • Test compounds dissolved in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL).

    • Positive control: Disks impregnated with a known antibiotic (e.g., Gentamicin, 10 µg).

    • Negative control: Disks impregnated with the solvent used to dissolve the test compounds.

  • Inoculum Preparation:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from an overnight culture plate.

    • Suspend the colonies in sterile saline or broth.

    • Vortex thoroughly to create a smooth suspension.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL and is a critical step for reproducibility.

  • Plate Inoculation:

    • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.

    • Rotate the swab firmly against the upper inside wall of the tube to remove excess fluid.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.

  • Application of Disks:

    • Allow the plate surface to dry for 3-5 minutes.

    • Aseptically apply the paper disks to the agar surface. Each disk should be impregnated with a specific volume (e.g., 10 µL) of the test compound solution, the positive control, or the negative control.

    • Press each disk gently with sterile forceps to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (including the disk diameter) in millimeters (mm) using a caliper or ruler.[19]

    • A zone of inhibition around the test compound disk (and absent around the negative control) indicates antimicrobial activity.

Data Presentation
Compound IDConcentration (µ g/disk )Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
FMPA-00110150
FMPA-002101814
Gentamicin102220
DMSO10 µL00

Tier 2 Protocol: Broth Microdilution for MIC Determination

Compounds demonstrating significant activity in the primary screen ("hits") should be advanced to a quantitative assay to determine their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15] The broth microdilution method, standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for this determination.[20][21][22]

Rationale for Method Selection

This method provides a quantitative measure of a compound's potency, which is essential for comparing different derivatives and for subsequent stages of drug development. The 96-well plate format is efficient, requires small volumes of reagents, and is amenable to automation.[15]

Figure 2: Example 96-well plate setup for MIC determination.

Step-by-Step Protocol
  • Preparation of Materials:

    • Sterile 96-well microtiter plates.

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Test compounds and controls (as in Tier 1).

    • Bacterial inoculum standardized to 0.5 McFarland and then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Plate Preparation (Serial Dilution):

    • Add 100 µL of CAMHB to wells 2 through 12 of a microtiter plate row.

    • Prepare a stock solution of the test compound at twice the highest desired final concentration (e.g., 256 µg/mL for a final top concentration of 128 µg/mL).

    • Add 200 µL of this stock solution to well 1.

    • Perform a 2-fold serial dilution: Transfer 100 µL from well 1 to well 2, mix thoroughly, then transfer 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the Growth Control (no compound).

    • Well 12 serves as the Sterility Control (no compound, no inoculum).

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add inoculum to well 12.

    • This halves the concentration of the compound in each well, achieving the final desired test concentrations. The final volume in wells 1-11 is 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

    • The Growth Control (well 11) must be turbid, and the Sterility Control (well 12) must be clear for the assay to be valid.

    • (Optional) A growth indicator dye like Resazurin can be added. A color change from blue to pink indicates viable, metabolically active cells.[15] The MIC is the lowest concentration that prevents this color change.

Tier 3 Protocol: Mammalian Cell Cytotoxicity Assay

A promising antimicrobial compound must be selective, meaning it is toxic to microbial cells at concentrations that are non-toxic to host (mammalian) cells. Cytotoxicity assays are crucial for this preliminary safety assessment. The MTT or XTT assays are colorimetric methods commonly used to measure cell viability.[23]

Rationale for Method Selection

The XTT assay is an improvement upon the classic MTT assay. It relies on the reduction of the yellow tetrazolium salt XTT by mitochondrial dehydrogenases in metabolically active cells to form an orange, water-soluble formazan product.[24] Unlike MTT, the formazan product of XTT is soluble, eliminating a solubilization step and simplifying the protocol.[24]

Step-by-Step Protocol
  • Cell Culture:

    • Culture a suitable mammalian cell line (e.g., Vero, HEK293) in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

    • Harvest cells and adjust the cell density to 1 x 10⁵ cells/mL.

  • Plate Seeding:

    • Add 100 µL of the cell suspension to each well of a 96-well plate.

    • Incubate for 24 hours to allow cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture media at 2x the final desired concentrations.

    • Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include a "cells only" control (media without compound) and a "lysis" control (e.g., Triton X-100) to represent 100% and 0% viability, respectively.

  • Incubation:

    • Incubate the plate for a period relevant to the intended therapeutic use (e.g., 24 or 48 hours).

  • XTT Assay:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions.

    • Add 50 µL of the XTT mixture to each well.

    • Incubate for 2-4 hours, allowing the color to develop.

  • Data Acquisition:

    • Measure the absorbance of the plates on a microplate reader at 450-500 nm (with a reference wavelength of ~650 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the "cells only" control.

    • Plot the viability percentage against the compound concentration and determine the 50% cytotoxic concentration (CC₅₀) using non-linear regression.

    • Calculate the Selectivity Index (SI) = CC₅₀ / MIC . A higher SI value (typically >10) is desirable, indicating that the compound is significantly more toxic to the microbe than to mammalian cells.

Data Presentation
Compound IDMIC vs. S. aureus (µg/mL)CC₅₀ vs. Vero Cells (µg/mL)Selectivity Index (SI)
FMPA-002412832
FMPA-0078354.375

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
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  • Asadi, M., Amirghofran, Z., & Vahdati-Mashhadian, N. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Reports in Pharmaceutical Sciences, 9(2), 200-210. [Link]

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  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

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Application Note: CNS Receptor Binding Profiling of [1-(2-Furylmethyl)piperidin-4-yl]methylamine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the CNS Therapeutic Potential of Novel Piperidine Analogues

The central nervous system (CNS) represents a complex and critical frontier in drug discovery. A key to unlocking novel therapeutics for a spectrum of neurological and psychiatric disorders lies in the precise characterization of how investigational compounds interact with their molecular targets. The [1-(2-Furylmethyl)piperidin-4-yl]methylamine scaffold is a promising chemotype, with structural similarities to compounds known to exhibit high affinity for crucial CNS receptors, particularly within the serotonin (5-HT) and dopamine (D) families.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of radioligand receptor binding assays to characterize the affinity and selectivity of this class of analogues. We will move beyond rote procedural lists to explain the underlying principles and critical considerations that ensure the generation of robust, reproducible, and meaningful data. The protocols detailed herein are designed as self-validating systems, incorporating essential controls to uphold the highest standards of scientific integrity.

Guiding Principle: The Logic of Receptor-Ligand Interactions

Radioligand binding assays remain the gold standard for quantifying the affinity of a compound for a specific receptor.[3] The fundamental principle is a competition between a labeled ligand with known high affinity and specificity (the radioligand) and the unlabeled investigational compound (the "cold" ligand) for a finite number of receptors in a biological preparation, typically a cell membrane fraction.[4] By measuring the displacement of the radioligand by increasing concentrations of the test compound, we can determine the inhibitory constant (Kᵢ), an intrinsic measure of the compound's binding affinity.[5]

Experimental Design: A Strategic Workflow

A systematic approach is paramount for the efficient and accurate profiling of novel compounds. The workflow should be logical, beginning with broad screening and progressing to more detailed characterization.

G cluster_0 Phase 1: Target Identification & Primary Screening cluster_1 Phase 2: Affinity & Selectivity Profiling cluster_2 Phase 3: Data Analysis & Interpretation A Compound Synthesis (this compound Analogues) B Primary Binding Assay Screen (e.g., 5-HT2A, D2 Receptors) A->B Test Analogues C IC50 Determination (Competition Binding Assay) B->C Active 'Hits' D Ki Calculation (Cheng-Prusoff Equation) C->D E Selectivity Panel (e.g., 5-HT1A, α1-Adrenergic, etc.) D->E Characterize Lead(s) F SAR Analysis E->F Comprehensive Binding Data G Lead Candidate Selection F->G

Caption: High-level workflow for CNS receptor binding analysis.

Part 1: Preparation of CNS Receptor-Rich Membranes

The quality of the receptor source is foundational to the success of any binding assay. This protocol describes the preparation of membranes from either cultured cells expressing the receptor of interest or from native tissue (e.g., rat brain cortex), which is rich in various CNS receptors.[6]

Rationale: Differential centrifugation is employed to isolate cell membranes, which contain the embedded receptors, from other cellular components. The use of ice-cold buffers and protease inhibitors is critical to prevent protein degradation and maintain receptor integrity.

Materials:

  • Cell Pellet or Brain Tissue: (e.g., HEK293 cells transfected with human 5-HT₂ₐ receptor cDNA or whole rat cerebral cortex).

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and a protease inhibitor cocktail.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂, 0.1 mM EDTA.[7]

  • Dounce homogenizer or polytron.

  • High-speed refrigerated centrifuge.

Protocol:

  • Homogenization: Place the tissue or cell pellet in 10-20 volumes of ice-cold Homogenization Buffer. Homogenize with a Dounce homogenizer (10-15 strokes) or a polytron (2-3 bursts of 10 seconds). All steps must be performed on ice.

  • Initial Centrifugation: Transfer the homogenate to centrifuge tubes and spin at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Membrane Pelleting: Carefully decant the supernatant into fresh tubes and centrifuge at 40,000 x g for 30 minutes at 4°C. This will pellet the membrane fraction.

  • Washing: Discard the supernatant. Resuspend the pellet in fresh, ice-cold Homogenization Buffer and repeat the high-speed centrifugation (Step 3). This wash step is crucial for removing endogenous ligands and other interfering substances.

  • Final Preparation: After the final centrifugation, resuspend the membrane pellet in Assay Buffer to a final protein concentration of 0.5-1.0 mg/mL.

  • Quantification & Storage: Determine the protein concentration using a standard method (e.g., Bradford or BCA assay). Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.

Part 2: Radioligand Binding Assay Protocols

Two primary methods are widely used for separating bound from free radioligand: the classic filtration method and the homogeneous Scintillation Proximity Assay (SPA).

Protocol 2.1: Competitive Filter Binding Assay

This method is robust and widely applicable. It involves incubating membranes, radioligand, and the test compound, followed by rapid filtration to trap the membrane-bound radioligand.[4][8]

Target Example: Serotonin 5-HT₂ₐ Receptor

  • Radioligand: [³H]Ketanserin (a 5-HT₂ₐ antagonist).[9][10]

  • Non-Specific Binding (NSB) Agent: Mianserin (10 µM) or unlabeled Ketanserin (1 µM).[10]

Step-by-Step Procedure:

  • Plate Setup: In a 96-well polypropylene plate, set up triplicate wells for:

    • Total Binding (TB): 50 µL Assay Buffer.

    • Non-Specific Binding (NSB): 50 µL of 10 µM Mianserin.[11][12]

    • Test Compound: 50 µL of various concentrations of the this compound analogue (typically a 10-point, 1:3 serial dilution starting from 10 µM).

  • Add Radioligand: Add 50 µL of [³H]Ketanserin (at a final concentration near its Kₑ, e.g., 0.5 nM) to all wells.[10]

  • Initiate Reaction: Add 100 µL of the prepared membrane suspension (containing ~50 µg protein) to all wells to start the binding reaction. The final assay volume is 200 µL.

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow the binding to reach equilibrium.[10]

  • Filtration: Pre-soak a GF/B glass fiber filter plate in 0.5% polyethyleneimine (PEI) to reduce non-specific filter binding. Rapidly harvest the assay mixture onto the filter plate using a cell harvester, followed by 3-4 quick washes with ice-cold wash buffer (e.g., 50 mM Tris-HCl).

  • Scintillation Counting: Dry the filter mat, add liquid scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Protocol 2.2: Scintillation Proximity Assay (SPA)

SPA is a homogeneous assay format that requires no separation step, making it ideal for high-throughput screening.[1] The principle relies on receptor-coated beads containing a scintillant. Only radioligands bound to the receptor are close enough to the bead to excite the scintillant and produce a light signal.[2]

Target Example: Dopamine D₂ Receptor

  • Radioligand: [³H]Spiperone (a D₂ antagonist).

  • SPA Beads: Wheat Germ Agglutinin (WGA)-coated PVT SPA beads.

  • Non-Specific Binding (NSB) Agent: Haloperidol (10 µM).

Step-by-Step Procedure:

  • Bead-Membrane Coupling: In a microcentrifuge tube, mix the D₂ receptor-containing membranes (~1 mg protein) with an appropriate amount of WGA SPA beads (e.g., 5 mg) in assay buffer. Incubate with gentle agitation for 60 minutes at room temperature to allow the membranes to attach to the beads. Centrifuge gently and resuspend the beads in fresh assay buffer.

  • Plate Setup: In a 96-well plate, add reagents in the following order:

    • 50 µL Assay Buffer (for Total Binding) or 10 µM Haloperidol (for NSB) or test compound dilutions.

    • 50 µL of [³H]Spiperone (at a final concentration near its Kₑ).

  • Initiate Reaction: Add 100 µL of the membrane-coupled SPA bead slurry to all wells.

  • Incubation: Seal the plate and incubate for 120 minutes at room temperature with gentle shaking to keep the beads in suspension.

  • Signal Detection: Allow the beads to settle for at least 3 hours (or centrifuge briefly). Count the plate in a microplate scintillation counter.

Part 3: Data Analysis and Interpretation

1. Calculating Specific Binding: Specific Binding is the portion of radioligand binding that is displaceable by a competing drug. It is calculated as: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)

2. Generating IC₅₀ Curves: The percentage of specific binding is plotted against the logarithm of the test compound concentration. % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_TB - CPM_NSB)])

A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific radioligand binding.

3. Calculating the Inhibitory Constant (Kᵢ): The IC₅₀ is an assay-dependent value. To determine the intrinsic binding affinity (Kᵢ), the Cheng-Prusoff equation is used. This conversion accounts for the concentration and affinity of the radioligand used in the assay.

Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

Where:

  • [L] = Concentration of the radioligand.

  • Kₑ = Dissociation constant of the radioligand for the receptor.

G cluster_0 Experimental Data cluster_1 Cheng-Prusoff Equation cluster_2 Result IC50 IC50 Value (from competition curve) ChengPrusoff Ki = IC50 / (1 + [L]/Kd) IC50->ChengPrusoff L [Radioligand] (Assay Concentration) L->ChengPrusoff Kd Radioligand Kd (from saturation assay) Kd->ChengPrusoff Ki Ki Value (Binding Affinity) ChengPrusoff->Ki

Caption: Relationship between IC₅₀ and Kᵢ via the Cheng-Prusoff equation.

Data Presentation: A Comparative Analysis

Summarizing binding data in a clear, tabular format allows for rapid comparison of compound affinities and the identification of structure-activity relationships (SAR).

Table 1: Example Binding Affinity Profile of this compound Analogues

Compound IDR-Group Modification5-HT₂ₐ Kᵢ (nM)D₂ Kᵢ (nM)5-HT₂ₐ / D₂ Selectivity Ratio
FMPA-001H (Parent)15.2120.57.9
FMPA-0025-Chloro-furyl5.898.717.0
FMPA-0033-Methyl-furyl25.1250.110.0
FMPA-004N-benzyl11.545.33.9
Reference 1Ketanserin1.1350.0318.2
Reference 2Haloperidol65.02.50.04

Note: Data are hypothetical and for illustrative purposes only.

Trustworthiness: The Imperative of Controls

Every protocol must be a self-validating system. Key controls include:

  • Non-Specific Binding (NSB): Essential for differentiating true receptor binding from noise. High NSB (>30% of total binding) can compromise data accuracy and indicates a need for assay optimization (e.g., changing buffer composition, using blocking agents like BSA).[12]

  • Reference Compounds: Including compounds with known affinities (e.g., Ketanserin for 5-HT₂ₐ, Haloperidol for D₂) in every assay validates the experimental setup and ensures consistency across experiments.

  • Saturation Binding: Periodically performing saturation binding experiments with the radioligand is necessary to confirm its Kₑ and the receptor density (Bₘₐₓ) in your membrane preparations, as these values can vary between batches.

Conclusion and Future Directions

The methodologies described provide a robust framework for determining the binding affinity and selectivity of novel this compound analogues at key CNS receptors. The resulting Kᵢ values are crucial for building structure-activity relationships, guiding medicinal chemistry efforts, and selecting lead candidates for further pharmacological evaluation in functional assays and in vivo models. By adhering to these detailed protocols and understanding the principles behind them, researchers can generate high-quality, reliable data to accelerate the discovery of next-generation CNS therapeutics.

References

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  • Boissard, C., et al. (1994). Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity. Drug Design and Discovery, 11(3), 197-203. Available at: [Link]

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Surmodics IVD. Available at: [Link]

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  • Xia, L., de Vries, H., IJzerman, A. P., & Heitman, L. H. (2016). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Purinergic Signalling, 12(1), 115-126. Available at: [Link]

  • Bylund, D. B., & Toews, M. L. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols. Available at: [Link]

  • Cook, N. D. (2004). Scintillation Proximity Assays in High-Throughput Screening. Drug Discovery Today. Available at: [Link]

  • Kaur, G., et al. (2023). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. bioRxiv. Available at: [Link]

  • Narayanan, N., & Boddapati, S. (1983). A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. Journal of Pharmacological Methods. Available at: [Link]

  • CANDOR Bioscience GmbH. (n.d.). Nonspecific binding in immunoassays. CANDOR Bioscience. Available at: [Link]

  • Lazar, D. C., et al. (2021). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling. Available at: [Link]

  • Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology. Available at: [Link]

  • Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. Available at: [Link]

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  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. The Science Snail Blog. Available at: [Link]

  • Rio, D. C. (2012). Filter-Binding Assay for Analysis of RNA-Protein Interactions. ResearchGate. Available at: [Link]

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The Versatile Scaffold: [1-(2-Furylmethyl)piperidin-4-yl]methylamine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Structure in Medicinal Chemistry

In the landscape of contemporary drug design, the identification and utilization of "privileged scaffolds" remains a cornerstone of successful therapeutic development. These molecular frameworks exhibit the inherent ability to bind to multiple biological targets with high affinity, thereby serving as a fertile ground for the generation of novel, potent, and selective drug candidates. The [1-(2-Furylmethyl)piperidin-4-yl]methylamine scaffold has emerged as a structure of significant interest, synergistically combining the advantageous properties of the piperidine ring and the furan moiety.

The piperidine ring, a saturated six-membered heterocycle, is a ubiquitous feature in a vast number of approved drugs, particularly those targeting the central nervous system (CNS).[1][2] Its conformational flexibility and the presence of a basic nitrogen atom allow for favorable interactions with a multitude of receptors and enzymes, while also enhancing the pharmacokinetic properties of the parent molecule.[1] The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is another key pharmacophore known to impart a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The strategic fusion of these two pharmacophores in the this compound scaffold creates a unique chemical entity with considerable potential for the development of next-generation therapeutics.

This comprehensive guide provides an in-depth exploration of the this compound scaffold, offering detailed protocols for its synthesis and functionalization, and exploring its application in the design of novel drug candidates. The insights and methodologies presented herein are intended to empower researchers, scientists, and drug development professionals to effectively leverage this versatile scaffold in their quest for innovative medicines.

Synthetic Pathways: Assembling the Core Scaffold

The synthesis of this compound can be efficiently achieved through a convergent synthetic strategy, primarily involving the reductive amination of a suitable piperidone precursor with furfurylamine. A common and scalable approach commences with the commercially available N-Boc-4-piperidone, which allows for controlled functionalization of the piperidine nitrogen.

A generalized synthetic workflow is depicted below:

Synthesis Workflow A N-Boc-4-piperidone B tert-Butyl 4-((methylamino)methyl)piperidine-1-carboxylate A->B Reductive Amination (Methylamine, NaBH(OAc)3) C 1-(Piperidin-4-yl)methanamine B->C Boc Deprotection (TFA or HCl) D This compound C->D Reductive Amination (Furfural, NaBH(OAc)3)

Caption: Generalized synthetic workflow for this compound.

Protocol 1: Synthesis of 1-(Piperidin-4-yl)methanamine (Intermediate C)

This protocol outlines the synthesis of the key intermediate, 1-(piperidin-4-yl)methanamine, starting from N-Boc-4-piperidone.[3][4]

Materials:

  • N-Boc-4-piperidone

  • Methylamine solution (e.g., 40% in water or 2M in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Step-by-Step Procedure:

  • Reductive Amination:

    • To a stirred solution of N-Boc-4-piperidone (1.0 eq) in anhydrous DCM, add methylamine solution (1.2 eq).

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate (Intermediate B).

  • Boc Deprotection:

    • Dissolve the crude Intermediate B in DCM.

    • Add TFA (5-10 eq) or a solution of HCl in dioxane (4M, 5-10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The resulting residue, 1-(piperidin-4-yl)methanamine (Intermediate C), can be purified by crystallization or used directly in the next step.

Protocol 2: Synthesis of this compound (Final Product)

This protocol describes the final step of attaching the furylmethyl group to the piperidine nitrogen.

Materials:

  • 1-(Piperidin-4-yl)methanamine (Intermediate C)

  • Furfural

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄), anhydrous

Step-by-Step Procedure:

  • Reductive Amination:

    • Dissolve 1-(piperidin-4-yl)methanamine (1.0 eq) in anhydrous DCM.

    • Add furfural (1.1 eq) to the solution and stir at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Stir the reaction at room temperature for 12-16 hours.

    • Work-up the reaction as described in Protocol 1, Step 1.

    • The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Application in Drug Design: A Scaffold for Diverse Therapeutic Targets

The this compound scaffold serves as a versatile starting point for the development of a wide range of therapeutic agents. The primary amine handle provides a convenient point for derivatization, allowing for the introduction of various functional groups to modulate the pharmacological profile of the resulting compounds. A common and highly effective strategy is the formation of amide bonds with a diverse array of carboxylic acids.

Drug_Design_Workflow Scaffold This compound Library Diverse Chemical Library (Amide Derivatives) Scaffold->Library Amide Coupling (Carboxylic Acid Library) Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Compound Screening->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: A typical workflow for utilizing the scaffold in drug discovery.

Protocol 3: Parallel Amide Library Synthesis

This protocol outlines a general procedure for the parallel synthesis of an amide library from this compound and a selection of carboxylic acids. This approach is amenable to high-throughput synthesis and screening.[5]

Materials:

  • This compound

  • A diverse library of carboxylic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • 96-well reaction block

Step-by-Step Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in anhydrous DMF.

    • Prepare stock solutions of the carboxylic acid library in anhydrous DMF.

    • Prepare a stock solution of HATU/HBTU and DIPEA in anhydrous DMF.

  • Reaction Setup in 96-Well Plate:

    • To each well of the 96-well reaction block, add the carboxylic acid stock solution (1.0 eq).

    • Add the this compound stock solution (1.1 eq).

    • Initiate the reaction by adding the HATU/HBTU and DIPEA stock solution (1.2 eq of coupling agent, 2.0 eq of base).

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 12-16 hours.

    • After the reaction is complete, the solvent can be removed by centrifugal evaporation.

    • The resulting library of crude amide derivatives can be directly used for primary screening or purified by high-throughput purification methods.

Potential Therapeutic Applications and Structure-Activity Relationship (SAR) Insights

While direct biological data for this compound is not extensively reported, the known activities of its constituent fragments and closely related analogs provide valuable insights into its potential therapeutic applications.

  • Central Nervous System (CNS) Disorders: The piperidine moiety is a well-established pharmacophore in numerous centrally-acting agents.[6] Derivatives of the N-Methyl-1-(piperidin-4-yl)methanamine scaffold, a close analog, have been investigated for a multitude of CNS targets, including serotonin and dopamine receptors.[6] The incorporation of the furan ring may further modulate receptor binding affinity and selectivity.

  • Antimicrobial Agents: Furan derivatives are known to exhibit a broad spectrum of antimicrobial activities.[7] The combination of the furan and piperidine rings could lead to novel antimicrobial agents with improved efficacy and pharmacokinetic profiles.

  • Anticancer Activity: Piperidine derivatives have shown promise as anticancer agents.[8] The structure-activity relationship of these compounds often depends on the nature and position of substituents on the piperidine ring. The this compound scaffold provides a platform to explore these relationships further.

A hypothetical SAR exploration is depicted below, highlighting key modification points:

Caption: Key points for SAR studies on the this compound scaffold.

Conclusion: A Promising Scaffold for Future Drug Discovery

The this compound scaffold represents a compelling starting point for the design and synthesis of novel therapeutic agents. Its modular nature, combining the favorable properties of the piperidine and furan rings, along with a readily functionalizable primary amine, makes it an attractive platform for generating diverse chemical libraries. The protocols and insights provided in this guide are intended to facilitate the exploration of this promising scaffold and accelerate the discovery of new medicines for a range of human diseases.

References

  • Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. (2001). PubMed. Retrieved January 17, 2026, from [Link]

  • Structure activity relationship of piperidine derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis method and intermediates of pyridin-2-yl-methylamine. (n.d.). Google Patents.
  • Structure activity relationship. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2026). PubMed. Retrieved January 17, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor. (2005). PubMed. Retrieved January 17, 2026, from [Link]

  • Emerging Synthetic Fentanyl Analogs. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Methylamine Synthesis. (n.d.). Safrole. Retrieved January 17, 2026, from [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of a [1-(2-Furylmethyl)piperidin-4-yl]methylamine Derivative Library

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The [1-(2-Furylmethyl)piperidin-4-yl]methylamine scaffold represents a privileged structure in medicinal chemistry, combining the conformational rigidity and favorable pharmacokinetic properties of the piperidine ring with the versatile electronic and hydrogen-bonding capabilities of the furan moiety.[1][2] Derivatives of the closely related N-Methyl-1-(piperidin-4-YL)methanamine have shown significant activity as ligands for central nervous system (CNS) targets, including serotonin (5-HT) and dopamine receptors, which are implicated in a wide range of neurological and psychiatric disorders.[3] Notably, compounds bearing this core have been investigated as potent inverse agonists for the 5-HT2A receptor, a Gq-coupled G protein-coupled receptor (GPCR).[3]

This document provides a comprehensive guide for the high-throughput screening (HTS) of a library of this compound derivatives to identify novel modulators of GPCR signaling pathways. We will detail the rationale behind assay selection, provide step-by-step protocols for primary and secondary screening, and outline a robust data analysis workflow to ensure the identification of high-quality, validated hits.

Strategic Approach to Screening: A Multi-Assay Cascade

Given the pharmacological precedent of similar scaffolds, a logical starting point for screening this library is to target a Gq-coupled GPCR, such as the 5-HT2A receptor. A primary screen utilizing a calcium flux assay offers a robust, sensitive, and cost-effective method for identifying agonists, antagonists, and allosteric modulators.[4][5] Hits from the primary screen will then be subjected to a secondary, orthogonal assay, such as a cyclic adenosine monophosphate (cAMP) assay, to confirm their activity and elucidate their mechanism of action, particularly if they modulate Gi or Gs-coupled receptors.[6][7][8]

cluster_0 Screening Cascade Compound_Library This compound Derivative Library Primary_HTS Primary HTS: Calcium Flux Assay (Gq-coupled GPCR) Compound_Library->Primary_HTS Hit_Identification Primary Hit Identification Primary_HTS->Hit_Identification Secondary_Screening Secondary Screening: cAMP Assay (Gi/Gs-coupled GPCRs) Hit_Identification->Secondary_Screening Hit_Validation Hit Validation & Confirmation Secondary_Screening->Hit_Validation SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Validation->SAR_Studies

Caption: High-level workflow for the screening cascade.

Part 1: Library Preparation and Management

Ensuring the quality and integrity of the compound library is paramount for a successful HTS campaign.

Protocol 1: Compound Library Preparation

  • Compound Synthesis and Purification: Synthesize the library of this compound derivatives using established synthetic routes. Purify each compound to >95% purity as determined by HPLC and confirm its identity by mass spectrometry and NMR.

  • Solubilization: Dissolve each compound in 100% dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.

  • Plate Formatting: Using an automated liquid handler, dispense the compound stock solutions into 384-well source plates. Reserve specific columns for positive and negative controls.

  • Storage: Store the source plates at -20°C in a desiccated environment to prevent degradation and moisture absorption.

Part 2: Primary High-Throughput Screening - Calcium Flux Assay

This protocol describes a no-wash, fluorescence-based calcium flux assay suitable for identifying modulators of a Gq-coupled GPCR.

Underlying Principle: Gq-coupled GPCRs, upon activation, stimulate phospholipase C (PLC), leading to the production of inositol triphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3] This transient increase in intracellular Ca2+ can be detected using calcium-sensitive fluorescent dyes.[5][9]

cluster_0 Gq-Coupled GPCR Signaling Pathway Ligand Ligand GPCR Gq-Coupled GPCR Ligand->GPCR binds Gq Gq Protein GPCR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC co-activates

Caption: Simplified Gq-coupled GPCR signaling pathway.

Protocol 2: Calcium Flux Assay

  • Cell Culture and Plating:

    • Culture CHO-K1 cells stably expressing the target Gq-coupled GPCR (e.g., 5-HT2A receptor) in appropriate media.

    • One day prior to the assay, seed the cells into black-walled, clear-bottom 384-well assay plates at a density of 10,000-20,000 cells per well in 20 µL of culture medium.[4]

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a calcium-sensitive dye loading solution according to the manufacturer's instructions (e.g., Fluo-8).

    • Add 20 µL of the dye loading solution to each well of the assay plate.

    • Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.[4]

  • Compound Addition:

    • Prepare intermediate compound plates by diluting the 10 mM stock solutions from the source plates to 100 µM in assay buffer.

    • Using a pintool or acoustic dispenser, transfer 20 nL of the compounds from the intermediate plates to the assay plates, resulting in a final concentration of 10 µM.

  • Signal Detection:

    • Use a kinetic plate reader (e.g., FLIPR Tetra) to measure the fluorescence intensity before and after compound addition.[5]

    • For agonist screening, record the fluorescence signal for 2-3 minutes immediately after compound addition.

    • For antagonist screening, pre-incubate the cells with the library compounds for 15-30 minutes before adding a known agonist at its EC80 concentration and then measure the fluorescence.[4]

Part 3: Secondary Screening - cAMP Assay

This assay is designed to confirm the activity of primary hits and to identify compounds that modulate Gi or Gs-coupled GPCRs.

Underlying Principle: Gs-coupled GPCRs activate adenylyl cyclase, leading to an increase in intracellular cAMP, while Gi-coupled GPCRs inhibit adenylyl cyclase, resulting in a decrease in cAMP.[6][8] Changes in cAMP levels can be quantified using various methods, including competitive immunoassays with fluorescent or luminescent readouts.[7][10][11]

Protocol 3: cAMP Assay (Luminescence-based)

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing the target Gi or Gs-coupled GPCR.

    • Plate the cells in 384-well white, opaque assay plates at a density of 5,000-10,000 cells per well in 10 µL of assay buffer.

  • Compound and Agonist Addition:

    • Add 5 µL of the library compound at various concentrations (for dose-response curves).

    • For antagonist screening, add a known agonist at its EC80 concentration. For Gi-coupled receptors, also add forskolin to stimulate cAMP production.[11]

  • Cell Lysis and Detection:

    • Incubate the plate at room temperature for 30-60 minutes.

    • Add 5 µL of lysis buffer containing the detection reagents (e.g., cAMP-Glo™ Assay reagents).[7][10]

    • Incubate for an additional 20 minutes at room temperature.

  • Signal Measurement:

    • Measure the luminescence signal using a plate reader. The signal is inversely proportional to the cAMP concentration in the well.

Part 4: Data Analysis and Hit Validation

Rigorous data analysis is crucial for minimizing false positives and negatives and for confidently identifying true hits.

Data Analysis Workflow

cluster_0 HTS Data Analysis Workflow Raw_Data Raw Plate Reader Data Normalization Data Normalization (e.g., % Inhibition/Activation) Raw_Data->Normalization QC Quality Control (Z'-factor Calculation) Normalization->QC Hit_Selection Hit Selection (e.g., >3 SD from mean) QC->Hit_Selection Dose_Response Dose-Response Curves (IC50/EC50 Determination) Hit_Selection->Dose_Response Hit_Clustering Hit Clustering & SAR Analysis Dose_Response->Hit_Clustering Validated_Hits Validated Hits Hit_Clustering->Validated_Hits

Caption: A typical workflow for HTS data analysis.

1. Data Normalization: Raw data from the plate reader is normalized to the plate's internal controls. For antagonist assays, data is typically expressed as percent inhibition, while for agonist assays, it is expressed as percent activation.

2. Quality Control: The quality and robustness of the assay are assessed by calculating the Z'-factor for each plate.[12][13][14] The Z'-factor is a statistical parameter that reflects the separation between the positive and negative control signals.

  • Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • SD_pos and SD_neg are the standard deviations of the positive and negative controls, respectively.

    • Mean_pos and Mean_neg are the means of the positive and negative controls, respectively.

Z'-factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Marginal
< 0Unacceptable

An assay with a Z'-factor greater than 0.5 is generally considered suitable for HTS.[12][13]

3. Hit Selection: A common method for hit selection is to identify compounds that produce a signal greater than three standard deviations from the mean of the negative control wells.

4. Hit Confirmation and Dose-Response Analysis: Primary hits are re-tested in the same assay to confirm their activity. Confirmed hits are then tested in a dose-response format to determine their potency (IC50 for antagonists or EC50 for agonists).

5. Hit Validation: Validated hits should be further characterized through orthogonal assays and counter-screens to rule out assay artifacts and promiscuous activity.

Conclusion

The high-throughput screening of a this compound derivative library, guided by the protocols and data analysis workflows outlined in this document, provides a robust framework for the discovery of novel GPCR modulators. By employing a strategic, multi-assay cascade and rigorous data analysis, researchers can confidently identify and validate promising lead compounds for further development in the quest for new therapeutics for CNS disorders.

References

  • PubMed. (n.d.). Development of a high-throughput method for screening the dopamine D2 (DRD2) receptor gene polymorphisms based on the LightCycler system. Retrieved from [Link]

  • PubMed. (n.d.). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. Retrieved from [Link]

  • On HTS. (2023, December 12). Z-factor. Retrieved from [Link]

  • Oxford Academic. (n.d.). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Retrieved from [Link]

  • KNIME. (2020, June 19). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. Retrieved from [Link]

  • chem IT Services. (n.d.). HTS Data Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Retrieved from [Link]

  • ResearchGate. (n.d.). Workflow of the HTS Analysis System. Retrieved from [Link]

  • SPIE Digital Library. (n.d.). Comprehensive Analysis of High-Throughput Screening Data. Retrieved from [Link]

  • TetraScience. (2023, March 24). Fueling the Lead Machine—Data and HTS. Retrieved from [Link]

  • Drug Target Review. (2016, September 20). High-throughput calcium flux assays: luminescent versus fluorescent readout. Retrieved from [Link]

  • ResearchGate. (n.d.). Calcium Flux Assay Protocol. Retrieved from [Link]

  • GenScript. (n.d.). GPCR Functional Cell-based Assays. Retrieved from [Link]

  • ResearchGate. (2012, June). Development of a High-Throughput Calcium Flux Assay for Identification of All Ligand Types Including Positive, Negative, and Silent Allosteric Modulators for G Protein-Coupled Receptors. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link]

  • PubMed. (n.d.). [Development of HTS model on SERT inhibitors combined biological screening model with HTVS]. Retrieved from [Link]

  • MDPI. (n.d.). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, November 24). Ultrasensitive dopamine detection with graphene aptasensor multitransistor arrays. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • PubMed. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Retrieved from [Link]

  • Semantic Scholar. (n.d.). [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • PubMed. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

  • Fisher Scientific. (n.d.). n-methyl-[1-(2-furylmethyl)piperid-4-yl]methylamine, 97%, Thermo Scientific. Retrieved from [Link]

Sources

Application Notes & Protocols: Developing Structure-Activity Relationship (SAR) Studies for [1-(2-Furylmethyl)piperidin-4-yl]methylamine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on establishing a robust Structure-Activity Relationship (SAR) study for analogues based on the [1-(2-Furylmethyl)piperidin-4-yl]methylamine scaffold. The piperidine motif is a highly privileged structure in medicinal chemistry, found in numerous clinically approved drugs targeting a wide array of biological systems.[1][2] This guide outlines a strategic approach to analogue design, provides detailed protocols for synthesis and biological evaluation, and discusses methods for data interpretation to drive lead optimization. By integrating rational design, chemical synthesis, in vitro pharmacology, and in silico modeling, this framework aims to accelerate the identification of potent and selective drug candidates.

Introduction: The Strategic Imperative of SAR

Structure-Activity Relationship (SAR) is the foundational principle of modern drug discovery, positing that the biological activity of a chemical compound is directly dependent on its three-dimensional structure.[3][4] A systematic SAR study involves designing, synthesizing, and testing a series of structurally related compounds to understand how specific modifications to a molecule's chemical architecture impact its biological effects, such as potency, selectivity, and metabolic stability.[5][6] This iterative process is crucial for transforming an initial "hit" compound into a highly optimized "lead" candidate with a desirable therapeutic profile.[6][7]

The this compound core is a versatile scaffold. Piperidine derivatives are known to interact with a wide range of biological targets, including G-Protein Coupled Receptors (GPCRs), sigma receptors, and ion channels.[8][9][10] For the purpose of this guide, we will focus on a hypothetical SAR campaign targeting a GPCR, as this receptor class is the target of over 30% of FDA-approved drugs.[11][12]

Strategic Design of the Analogue Library

A successful SAR study begins with a logical and systematic plan for molecular modification. The parent scaffold can be dissected into distinct regions, allowing for focused exploration of the chemical space around the core structure.

Rationale for Modification: The primary goal is to probe the steric, electronic, and hydrophobic requirements of the receptor's binding pocket. By systematically altering each region, we can identify key pharmacophoric elements and build a comprehensive SAR model.

Key Modification Regions:

  • Region A (Furan Ring): This region can be explored for alternative aromatic or heteroaromatic systems to probe π-π stacking, hydrogen bonding, and other key interactions. Bioisosteric replacement is a powerful strategy here.[13][14][15]

  • Region B (Piperidine N1-Substituent): The furylmethyl group provides a specific orientation and linker length. Modifications here can explore the necessity of the furan moiety and the optimal distance between the piperidine nitrogen and the aromatic ring.

  • Region C (Piperidine Core): The piperidine ring itself can be substituted to alter conformation, introduce new interaction points, or block potential sites of metabolism.

  • Region D (Aminomethyl Sidechain): The primary amine is a likely key interaction point (e.g., forming a salt bridge with an acidic residue like Aspartate). Modifications can probe the importance of this basic center and the optimal linker length.

SAR_Strategy cluster_scaffold This compound Scaffold cluster_regions Key Regions for Modification cluster_modifications Modification Strategies Scaffold A Region A Furan Ring B Region B N1-Substituent C Region C Piperidine Core D Region D Aminomethyl Sidechain ModA Bioisosteric Replacements (Thiophene, Phenyl, Pyridine) Substituent Scanning (Me, Cl, OMe) A->ModA Probes Aromatic Interactions ModB Linker Homologation (e.g., ethyl) Alternative Heterocycles Explore Benzyl Analogues B->ModB Probes Linker Space ModC Cis/Trans Isomers Small Alkyl Groups (e.g., 3-Me) Polar Groups (e.g., 3-OH) C->ModC Probes Conformation & Polarity ModD N-Alkylation (Me, Et) N-Acylation Chain Homologation (Ethylamine) D->ModD Probes Basic Center Biological_Workflow cluster_workflow Biological Evaluation Workflow Start Synthesized Analogue Library (>95% Purity) Binding Primary Screen: Radioligand Binding Assay Start->Binding Test for Affinity Functional Secondary Screen: cAMP Functional Assay Binding->Functional Test Actives for Function Data Data Analysis: Determine Ki, EC50, Emax Functional->Data SAR Construct SAR Table Data->SAR SAR_Cycle Design Design Analogues (Hypothesis Generation) Synthesize Synthesize & Purify (>95% Purity) Design->Synthesize Test In Vitro Assays (Binding & Functional) Synthesize->Test Analyze Analyze Data (SAR Table) Test->Analyze Knowledge SAR Knowledge Base (New Hypothesis) Analyze->Knowledge Identify Trends Knowledge->Design Iterate

Sources

Troubleshooting & Optimization

Optimizing reductive amination conditions for [1-(2-Furylmethyl)piperidin-4-yl]methylamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of [1-(2-Furylmethyl)piperidin-4-yl]methylamine

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical guide for the synthesis of this compound via reductive amination. This valuable intermediate presents unique challenges due to the presence of multiple reactive sites and the specific nature of the furan moiety. This guide is structured to provide not just protocols, but the underlying chemical logic, empowering you to troubleshoot and optimize the reaction with confidence. We will explore common pitfalls, from low yields to complex impurity profiles, and provide field-proven solutions.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during the synthesis. The reaction involves the coupling of 2-furaldehyde and 4-(aminomethyl)piperidine, followed by in-situ reduction.

Q1: My reaction yield is very low or I've recovered mostly starting materials. What went wrong?

Answer: Low conversion is a common issue that typically points to suboptimal conditions for iminium ion formation or inefficient reduction. Let's break down the causality.

  • Cause A: Inefficient Iminium Ion Formation. The entire reaction hinges on the formation of an iminium ion intermediate from the condensation of 2-furaldehyde and the secondary amine of the piperidine ring. This equilibrium can be unfavorable without proper catalysis.

    • Solution: The reaction requires a catalytic amount of acid to protonate the carbonyl, making it more electrophilic and accelerating the initial nucleophilic attack by the amine. Acetic acid is the most common and effective catalyst for this purpose.[1][2] It facilitates both the initial condensation and the subsequent dehydration to the iminium ion. Without it, the reaction may not proceed at a reasonable rate. Ensure you are using 1.0-1.2 equivalents of acetic acid relative to the amine.

  • Cause B: Choice and Activity of Reducing Agent. The reducing agent must be selective for the iminium ion over the starting aldehyde.[1]

    • Solution 1: Use the Right Tool for the Job. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the preferred reagent for one-pot reductive aminations.[3][4] Its hydrides are sterically hindered and attenuated by the electron-withdrawing acetate groups, making it slow to reduce aldehydes but highly reactive towards protonated imines (iminium ions).[4] In contrast, a more powerful reagent like sodium borohydride (NaBH₄) will rapidly reduce the 2-furaldehyde to furfuryl alcohol, consuming your starting material before it can form the imine.[5]

    • Solution 2: Verify Reagent Quality. NaBH(OAc)₃ is moisture-sensitive. If it has been improperly stored, its activity will be diminished. Use a freshly opened bottle or a properly stored reagent. If you suspect the reagent is compromised, you can attempt the reaction with a larger excess (e.g., 2.0 equivalents).

  • Cause C: Incorrect Stoichiometry. The reaction between 2-furaldehyde and 4-(aminomethyl)piperidine should be run with a slight excess of the aldehyde or a 1:1 ratio to minimize unreacted amine.

    • Solution: Carefully check the molar equivalents of your reactants. Using a slight excess (1.1 eq) of the 4-(aminomethyl)piperidine can also be employed to ensure the complete consumption of the aldehyde, which can sometimes simplify purification.

Q2: My TLC/LC-MS shows multiple product spots. What are these impurities and how can I prevent them?

Answer: An unclean reaction profile is often due to side reactions involving the starting materials. The structure of 4-(aminomethyl)piperidine, with both a secondary and a primary amine, is a key factor here.

  • Cause A: Formation of Furfuryl Alcohol. As mentioned above, this is the primary side product when a non-selective reducing agent like NaBH₄ is used in a one-pot procedure.[5] The borohydride reduces the aldehyde faster than imine formation occurs.

    • Solution: Use sodium triacetoxyborohydride (NaBH(OAc)₃), which is highly selective for the iminium ion intermediate.[1] This is the most critical parameter for ensuring a clean reaction.

  • Cause B: Dialkylation. Your starting amine has two nucleophilic sites: the secondary piperidine nitrogen and the primary amine on the methyl group. While the secondary amine is generally more nucleophilic and favored to react, reaction at the primary amine can occur, leading to isomeric impurities or bis-alkylation if excess aldehyde is present.

    • Solution:

      • Control Stoichiometry: Use no more than 1.0 equivalent of 2-furaldehyde. This ensures there isn't enough aldehyde to react with the less reactive primary amine after the initial, desired reaction has occurred.

      • Stepwise Procedure: For ultimate control, a stepwise procedure can be employed. First, form the imine by mixing the aldehyde and amine in a solvent like methanol. After confirming imine formation (e.g., by NMR or IR), add the reducing agent.[6] This approach is particularly useful if dialkylation is a persistent issue.

  • Cause C: Furan-Related Side Products. Furan rings can be sensitive to strongly acidic conditions, potentially leading to polymerization or degradation products, which often appear as baseline material or intractable oils.[7]

    • Solution: Maintain mildly acidic conditions. The use of acetic acid as a catalyst provides the necessary acidity without being harsh enough to degrade the furan ring. Avoid strong acids like HCl or H₂SO₄ during the reaction itself.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is definitively the best for this synthesis?

Answer: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the industry standard and the most robust choice for this one-pot synthesis.[3] Its selectivity for reducing the iminium ion in the presence of the aldehyde is crucial for obtaining a high yield of the desired product with minimal side reactions.[1][4] While sodium cyanoborohydride (NaBH₃CN) offers similar selectivity, it is highly toxic and can release hydrogen cyanide gas under acidic conditions, making NaBH(OAc)₃ the safer and preferred alternative.[3]

Q2: What is the optimal solvent for this reaction?

Answer: The preferred solvent is 1,2-dichloroethane (DCE).[4][6] It is an aprotic solvent that works well with NaBH(OAc)₃, which is not highly compatible with protic solvents like methanol.[5] Dichloromethane (DCM) and tetrahydrofuran (THF) are also effective and commonly used alternatives.[5][8]

Q3: What is the specific role of acetic acid?

Answer: Acetic acid serves as a critical catalyst. Its primary role is to protonate the carbonyl oxygen of 2-furaldehyde, which makes the carbonyl carbon more electrophilic and accelerates the rate of nucleophilic attack by the amine.[1] It then facilitates the dehydration of the resulting hemiaminal intermediate to form the C=N bond of the iminium ion, which is the species that is ultimately reduced.[1]

Q4: How can I effectively monitor the reaction's progress?

Answer: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a mobile phase that gives good separation of the starting aldehyde and the final amine product (e.g., 5-10% methanol in dichloromethane with 0.5% triethylamine). The product amine, being more polar than the aldehyde but less polar than the starting diamine, should have a distinct Rf value. The reaction is complete when the spot corresponding to the limiting reagent (typically the aldehyde) has disappeared. For more precise monitoring, LC-MS can be used to track the consumption of reactants and the appearance of the product mass peak.

Q5: Are there specific purification challenges for this compound?

Answer: The primary challenge is removing any unreacted 4-(aminomethyl)piperidine and polar byproducts. The product is a basic amine, which allows for several purification strategies:

  • Acid-Base Extraction: During workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to extract the amine products into the aqueous phase. Then, basify the aqueous phase with NaOH and re-extract the purified amine product back into an organic solvent like DCM.

  • Column Chromatography: If impurities are close in polarity, silica gel chromatography is effective. A gradient elution of methanol in dichloromethane is a good starting point. Adding a small amount of triethylamine (0.5-1%) to the eluent is crucial to prevent the basic amine product from streaking on the acidic silica gel.

Optimized Reaction Conditions & Reagent Comparison

The choice of reducing agent is the most critical parameter. The following table summarizes the key agents and their suitability for this synthesis.

Reducing AgentFormulaTypical SolventSelectivity (Imine vs. Aldehyde)Key Considerations
Sodium Triacetoxyborohydride NaBH(OAc)₃DCE, DCM, THFExcellentHighly Recommended. Mild, selective, and safe. Ideal for one-pot procedures.[3][4]
Sodium Cyanoborohydride NaBH₃CNMethanol, EthanolExcellentEffective but highly toxic; requires careful pH control to avoid HCN release.[3]
Sodium Borohydride NaBH₄Methanol, EthanolPoorNot suitable for one-pot reactions as it will primarily reduce the aldehyde.[5] Can be used in a two-step process after imine formation is complete.[6]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for performing and troubleshooting the reductive amination.

ReductiveAminationWorkflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_outcome Analysis & Action cluster_solution Troubleshooting Reagents 1. Select Reagents - 2-Furaldehyde (1.0 eq) - 4-(Aminomethyl)piperidine (1.1 eq) - NaBH(OAc)3 (1.5 eq) - Acetic Acid (1.1 eq) - Solvent (DCE/DCM) Setup 2. Reaction Setup - Combine aldehyde, amine, acid in solvent - Stir for 30-60 min (Imine Formation) - Add NaBH(OAc)3 portion-wise Reagents->Setup Monitor 3. Monitor by TLC / LC-MS Setup->Monitor Complete Complete (Aldehyde Consumed) Monitor->Complete Yes Incomplete Incomplete Reaction Monitor->Incomplete No Impurities Major Impurities Monitor->Impurities Side Products >10% Workup 4. Proceed to Workup & Purification Complete->Workup Troubleshoot_Incomplete Extend Reaction Time Check Reagent Quality Warm gently (to 30-40°C) Incomplete->Troubleshoot_Incomplete Troubleshoot_Impurities Verify Stoichiometry Confirm Reducing Agent is NaBH(OAc)3 Consider Stepwise Procedure Impurities->Troubleshoot_Impurities

Caption: Workflow for the synthesis and troubleshooting of this compound.

Protocol: Optimized One-Pot Synthesis

This protocol is designed for a ~10 mmol scale and leverages the preferred conditions discussed above.

Materials:

  • 2-Furaldehyde (960 mg, 10.0 mmol)

  • 4-(Aminomethyl)piperidine (1.26 g, 11.0 mmol, 1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (3.18 g, 15.0 mmol, 1.5 eq)

  • Glacial Acetic Acid (660 mg, 11.0 mmol, 1.1 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (50 mL)

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(aminomethyl)piperidine and the solvent (DCE or DCM).

  • Add the glacial acetic acid and stir for 5 minutes.

  • Add the 2-furaldehyde to the solution. Stir the mixture at room temperature for 60 minutes to allow for the formation of the imine intermediate.

  • In portions over 10 minutes, carefully add the sodium triacetoxyborohydride. Note: The addition may cause slight effervescence.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC (10% MeOH/DCM + 0.5% Et₃N) until the 2-furaldehyde spot is no longer visible.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, add more water, and extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil via silica gel column chromatography, eluting with a gradient of 0-10% methanol in dichloromethane containing 0.5% triethylamine to afford the pure this compound.

References

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Luo, Z., et al. (2019). Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiγAlOx Catalysts. ACS Omega. [Link]

  • Organic Reactions. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Powers, S. E., & Mork, B. V. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. [Link]

  • Chatterjee, M., Ishizaka, T., & Kawanami, H. (2014). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry. [Link]

  • Tarabanko, N., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules. [Link]

  • Powers, S. E., & Mork, B. V. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. National Institutes of Health. [Link]

  • Reddit r/Chempros. (2023). What's wrong with my reductive amination? I barely got any product. [Link]

  • Wang, H., et al. (2023). Active metal dependent side reactions for the reductive amination of furfural. ResearchGate. [Link]

  • Tarabanko, N., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. National Institutes of Health. [Link]

  • Reddit r/Chempros. (2023). I can't get my reductive amination to work - is it a good idea to replace DCE with MeOH?[Link]

Sources

Overcoming furan ring instability during synthesis of [1-(2-Furylmethyl)piperidin-4-yl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Lability of the Furan Ring

The synthesis of [1-(2-Furylmethyl)piperidin-4-yl]methylamine, a valuable scaffold in medicinal chemistry, presents a common yet significant challenge: the inherent instability of the furan ring. This guide serves as a dedicated technical resource for researchers encountering difficulties in this synthesis, particularly during the crucial reductive amination step. As your application support partner, we aim to move beyond simple protocols by explaining the mechanistic underpinnings of common failures and providing field-proven troubleshooting strategies to ensure robust and reproducible results. This document is structured as a series of frequently asked questions (FAQs) and in-depth guides to directly address the practical issues faced in the lab.

The Core Challenge: Understanding Furan Ring Instability

Before troubleshooting, it is critical to understand the chemical behavior of the furan moiety. The furan ring is an electron-rich aromatic system, which makes it highly susceptible to electrophilic attack, particularly by protons under acidic conditions. This sensitivity is the primary source of synthetic failures.

The degradation pathway is typically an acid-catalyzed ring-opening process.[1] The reaction is initiated by the protonation of the furan ring, which is the rate-limiting step.[2][3][4] Protonation occurs preferentially at the α-carbon (C2 or C5 position) adjacent to the oxygen atom.[1][2] This is followed by a nucleophilic attack from a solvent molecule, most commonly water, which leads to the formation of dihydrofuranol intermediates. Subsequent protonation of the ring oxygen facilitates the ring-opening, ultimately yielding 1,4-dicarbonyl compounds.[1][2][3][4] These highly reactive dicarbonyls can then undergo further reactions, including polymerization, leading to the intractable tars and dark-colored mixtures often observed in failed reactions.

Several factors exacerbate this instability:

  • Acid Strength: Strong Brønsted acids (e.g., HCl, H₂SO₄) or even Lewis acids used as catalysts can rapidly accelerate degradation.[1]

  • Temperature: Higher reaction temperatures increase the rate of decomposition.

  • Water Content: The presence of water, which acts as the nucleophile for ring-opening, is a critical factor.[1][5] Reductive amination reactions that produce water as a byproduct create the very conditions that favor degradation.

Furan_Instability Furan Furan Ring Protonated Protonated Furan (α-position) Furan->Protonated H⁺ (Acid Catalyst) Rate-Limiting Step Intermediate Dihydrofuranol Intermediate Protonated->Intermediate H2O H₂O (Nucleophile) H2O->Intermediate Nucleophilic Attack RingOpened 1,4-Dicarbonyl (e.g., 4-oxo-alkenal) Intermediate->RingOpened H⁺, Ring Opening Polymer Polymerization/ Tars RingOpened->Polymer Side Reactions

Caption: Acid-catalyzed ring-opening pathway of the furan moiety.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses common experimental failures in a question-and-answer format, providing both explanations and actionable solutions.

Q1: My one-pot reductive amination of furfural and 4-(aminomethyl)piperidine using NaBH₄ and acetic acid turned into a black, intractable mess. What went wrong?

Answer: This is a classic outcome of furan ring degradation under overly acidic conditions. While reductive amination often requires an acidic catalyst to promote imine formation, the combination of acetic acid (especially in stoichiometric or greater amounts) and the water produced during imine formation creates a harsh environment that destroys the furfural starting material and the furan-containing product.

Core Problems:

  • Harsh Acid Conditions: Standard protic acids can initiate the ring-opening cascade.[1]

  • Exothermic Reaction: The reaction of NaBH₄ with acid can be exothermic, and the elevated temperature accelerates decomposition.

  • Polymerization: Furfural itself is known to polymerize under strong acid catalysis.[6]

Solution: Switch to a milder, more controlled reductive amination strategy that avoids strong acids and high temperatures. The preferred method for this substrate is using a selective, milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).

Q2: What is the recommended, field-proven protocol for the reductive amination of furfural with an acid-sensitive amine?

Answer: The most reliable method utilizes sodium triacetoxyborohydride (NaBH(OAc)₃) in an anhydrous aprotic solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[7] This reagent is particularly well-suited for sensitive substrates because it is a mild hydride donor that is effective under the weakly acidic conditions generated by the acetic acid byproduct of the reagent itself, eliminating the need for a strong acid catalyst.[7]

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-(aminomethyl)piperidine (1.0 eq.) and anhydrous 1,2-dichloroethane (DCE).

  • Aldehyde Addition: Add furan-2-carbaldehyde (furfural) (1.05 eq.) to the solution and stir the mixture at room temperature for 30-60 minutes. This allows for the initial formation of the imine/iminium ion intermediate.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 20 minutes. The portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the furfural starting material.

  • Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography. Crucial Tip: To prevent degradation on silica gel, it is highly recommended to use a solvent system containing 0.5-1% triethylamine (e.g., DCM/Methanol/Triethylamine 95:4:1) to neutralize the acidic silica surface.

Q3: I managed to synthesize the product, but I'm seeing significant decomposition during column chromatography on silica gel. How can I improve purification?

Answer: This is a common issue. Standard silica gel is inherently acidic and can cause on-column degradation of the acid-sensitive furan product.

Troubleshooting Steps:

  • Neutralize the Silica: Before running your column, flush the packed silica gel with a "neutralizing solution" of your eluent containing 1-2% triethylamine. Discard the flush and then load your compound and run the column with your eluent (which should also contain 0.5-1% triethylamine). This deactivates the acidic sites on the silica surface.

  • Use Alternative Stationary Phases: If the product is still too sensitive, consider using a less acidic stationary phase like alumina (basic or neutral grade) or a C18-functionalized silica gel for reverse-phase chromatography.

  • Avoid Acidic Workup: During the workup, avoid washing with acidic solutions (e.g., 1M HCl). Use only water or a mild base like saturated NaHCO₃ solution.[2] Careful pH adjustment to around 4 was noted as a requirement for sensitive furans during acidic workups.[2]

Q4: Are there alternative synthetic strategies that might be more robust and avoid the direct coupling of furfural?

Answer: Yes, altering the synthetic strategy can circumvent the instability issues. Instead of forming the C-N bond with the sensitive furfuraldehyde, you can use a more stable precursor like furfurylamine.

This approach involves reacting the stable and commercially available furfurylamine with a piperidine derivative containing a suitable electrophilic handle at the 4-position.

  • Prepare the Electrophile: Start with a protected piperidine, such as N-Boc-piperidine-4-methanol. Convert the alcohol to a good leaving group, such as a tosylate (using TsCl, pyridine) or a mesylate (using MsCl, Et₃N), or convert it directly to the halide (e.g., using PBr₃ to make N-Boc-4-(bromomethyl)piperidine).

  • Alkylation: React the N-Boc-4-(halomethyl)piperidine with furfurylamine in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) in a solvent like acetonitrile or DMF.

  • Deprotection: Remove the Boc protecting group under standard acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane). Since the furan ring is already attached via a stable alkyl-amine linkage, it is significantly more resistant to these conditions than furfural.

  • Final Amination: The resulting primary amine on the piperidine-4-methyl group can then be further functionalized if needed.

Troubleshooting_Workflow decision decision node1 Problem: Harsh Reaction Conditions decision->node1 During Reaction node2 Problem: Acidic Environment decision->node2 During Workup/ Purification start Start: Low Yield or Product Degradation start->decision Identify Stage of Failure solution solution solution1 Use Milder Reagents: - Switch to NaBH(OAc)₃ - Avoid strong acid catalysts - Control temperature node1->solution1 Solution solution2 Modify Procedures: - Use NaHCO₃ for workup - Neutralize silica gel with Et₃N - Consider alternative chromatography node2->solution2 Solution end End: Successful Synthesis solution1->end Improved Reaction solution2->end Improved Purification

Caption: Troubleshooting decision workflow for the synthesis.

Data Summary: Comparison of Reductive Amination Methods

MethodReducing AgentTypical ConditionsProsCons
Direct, One-Pot NaBH₄ / NaBH₃CNMethanol, Acetic Acid or HClSimple setup, inexpensive reagents.High risk of furan degradation , polymerization, low yields, difficult purification.[1][6]
Two-Step (Imine First) NaBH₄1. Form imine (e.g., Toluene, Dean-Stark). 2. Reduce with NaBH₄.Separates water formation from reduction, improving stability.Requires higher temperatures for imine formation, still risks degradation.
Mild, One-Pot NaBH(OAc)₃Anhydrous DCM or DCE, Room TempHighly recommended . Mild, selective, tolerates furan ring, high yields, clean reaction.[7]More expensive reagent, requires anhydrous conditions.
Catalytic Hydrogenation H₂ gasPd/C, PtO₂, or Rh/Al₂O₃ catalyst[8][9]Can be very clean and high-yielding, scalable.Requires specialized hydrogenation equipment, risk of over-reduction of the furan ring to tetrahydrofuran.

References

  • Technical Support Center: Furan Ring Stability and Degradation. Benchchem.
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem.
  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (2018). ResearchGate.
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem.
  • Microbial degradation of furanic compounds: biochemistry, genetics, and impact. (2011). Applied Microbiology and Biotechnology.
  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (2017). Energy & Fuels.
  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (2018). Semantic Scholar.
  • Improving the stability of 2-Furanacetamide in solution. Benchchem.
  • Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. (n.d.). Catalysis Science & Technology.
  • Industrial production, application, microbial biosynthesis and degradation of furanic compound, hydroxymethylfurfural (HMF). (2018). AIMS Microbiology.
  • Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. (2019). ResearchGate.
  • Application Notes and Protocols: Ring-Opening Reactions of Furan for Organic Synthesis. Benchchem.
  • Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. (2020). Food Chemistry.
  • Novel Routes in Transformation of Lignocellulosic Biomass to Furan Platform Chemicals: From Pretreatment to Enzyme Catalysis. (2020). ResearchGate.
  • Stability of the Furan Ring During Bromination. (2001). SciSpace.
  • Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. (n.d.). MDPI.
  • Reductive amination of furfural to furfurylamine: Advances in catalyst design and mechanistic insights. (2022). ResearchGate.
  • Synthesis of furo[3,4-c]furans using a rhodium(II)-catalyzed cyclization/Diels-Alder cycloaddition sequence. (n.d.). PubMed.
  • Reductive amination of furfural and furfurylamine with methoxides and MIL-53-NH2(Al)-derived Ru catalyst. (n.d.). ResearchGate.
  • Troubleshooting common issues in furan ring synthesis. Benchchem.
  • Previous and present works for the amination of furfural A Furanic... (2023). ResearchGate.
  • Paal-Knorr synthesis of Furan: From 1,4-dicarbonyl compounds in presence of acid as catalyst. (2019). YouTube.
  • Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. (n.d.). Green Chemistry.
  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020). Molecules.
  • Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites. (2022). ChemSusChem.
  • Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. (n.d.). MDPI.
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research.
  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. (n.d.). Current Drug Metabolism.
  • Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. (2019). ACS Sustainable Chemistry & Engineering.
  • Application Notes and Protocols: Reductive Amination of Furan-2-carbaldehyde with Piperidin-4-amine. Benchchem.
  • Synthesis method and intermediates of pyridin-2-yl-methylamine. (n.d.). Google Patents.
  • Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. Benchchem.
  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (n.d.). Google Patents.
  • The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications.
  • Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. (2023). Nature Communications.
  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025). Archiv der Pharmazie.

Sources

Technical Support Center: Troubleshooting Poor Solubility of Piperidine Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of piperidine derivatives in biological assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why do many of my piperidine-containing compounds exhibit poor solubility in aqueous assay buffers?

A1: The solubility of piperidine derivatives is a nuanced interplay of their structural features. While the parent piperidine ring is miscible with water due to hydrogen bonding with the nitrogen atom, its derivatives can be significantly more lipophilic.[1][2] The addition of nonpolar, aromatic, or complex substituents dramatically increases the molecule's hydrophobicity, leading to poor solubility in the aqueous environment of most biological assays.[3][4][5] This can result in compound precipitation, leading to inaccurate and unreliable experimental data.[4][6]

Q2: My compound is dissolved in a DMSO stock, but it precipitates when I dilute it into my aqueous assay buffer. What is happening?

A2: This phenomenon, often termed "crashing out," is a frequent issue with hydrophobic compounds.[7] Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[8] However, when a concentrated DMSO stock is introduced into an aqueous buffer, the rapid change in solvent polarity causes the poorly water-soluble compound to exceed its solubility limit and precipitate out of solution.[7][9][10] Even if not visibly apparent, microscopic precipitation can occur, leading to inconsistent results.[11]

Q3: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my in vitro assays?

A3: Understanding the distinction between kinetic and thermodynamic solubility is crucial for interpreting your results.

  • Kinetic solubility measures the concentration at which a compound, dissolved in a solvent like DMSO, begins to precipitate when added to an aqueous buffer.[6][12][13] This method is rapid and mimics the conditions of many high-throughput screening (HTS) assays.[6]

  • Thermodynamic solubility , on the other hand, is the true equilibrium solubility of a compound in a saturated solution, determined by adding the solid compound to a buffer and allowing it to equilibrate over a longer period (e.g., 24-48 hours).[4][6]

For most initial in vitro biological assays, kinetic solubility is the more practical and relevant parameter as it reflects the immediate behavior of the compound upon its introduction to the assay medium.[4][12] However, thermodynamic solubility provides a more fundamental understanding of the compound's intrinsic properties and is critical for later-stage drug development and formulation.[12][14]

In-Depth Troubleshooting Guides

Issue 1: Compound Precipitation from DMSO Stock Solution During Storage

Symptoms:

  • Visible crystals or precipitate in your DMSO stock vial.

  • Inconsistent assay results from the same stock solution over time.

Causality and Troubleshooting:

This issue often arises from supersaturation, temperature fluctuations, or water absorption by the DMSO.

  • Supersaturated Stock: The initial concentration may be too high for stable dissolution in DMSO.

    • Solution: Prepare a new stock at a lower, more stable concentration.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can induce precipitation, especially if the DMSO has absorbed water.[15][16]

    • Solution: Aliquot your stock solution into single-use vials to minimize freeze-thaw cycles.[17][18]

  • Storage Temperature: Storing at very low temperatures (e.g., -80°C) can sometimes cause less soluble compounds to precipitate.[18]

    • Solution: If the compound's stability permits, store the DMSO stock at -20°C or even room temperature in a desiccated environment.[3]

Issue 2: Immediate Precipitation Upon Dilution into Aqueous Buffer

Symptoms:

  • Cloudiness or visible precipitate immediately after adding the DMSO stock to your assay buffer.

  • High variability between replicate wells.

Causality and Troubleshooting Workflow:

This is a classic case of exceeding the kinetic solubility limit. The following workflow provides a systematic approach to resolving this.

G start Precipitation Observed in Assay step1 Step 1: pH Modification Is the compound basic? start->step1 step2_yes Adjust buffer pH to < pKa (e.g., pH 4-6) step1->step2_yes Yes step2_no Proceed to Co-solvent Strategy step1->step2_no No step3 Step 2: Co-solvent Optimization Increase final DMSO % (if tolerated) or add other co-solvents (e.g., Ethanol, PEG 400). step2_yes->step3 If still precipitating end_success Solubility Achieved step2_yes->end_success Soluble step2_no->step3 step4 Step 3: Surfactant Addition Introduce a low concentration of a non-ionic surfactant (e.g., Tween-80). step3->step4 If still precipitating step3->end_success Soluble step5 Step 4: Use of Cyclodextrins Formulate with a cyclodextrin (e.g., HP-β-CD). step4->step5 If still precipitating step4->end_success Soluble step5->end_success Soluble end_fail Consider Advanced Formulation or Compound Analogs step5->end_fail If still precipitating

Caption: Troubleshooting workflow for poor aqueous solubility.

Detailed Strategies:

  • pH Adjustment: The basic nitrogen in the piperidine ring (pKa typically ~11) can be protonated in acidic conditions to form a more soluble salt.[3]

    • Protocol: Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.4) and test the solubility of your compound. A citrate or acetate buffer is often a good starting point. Be mindful that altering the pH may affect your biological target or assay components.

  • Co-solvents: Introducing a water-miscible organic solvent can reduce the overall polarity of the solvent system, thereby increasing the solubility of a hydrophobic compound.[2][19]

    • Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are frequently used.[19][20]

    • Considerations: The final concentration of the co-solvent must be compatible with your assay system. Always run a vehicle control to assess the effect of the co-solvent on your assay.

  • Surfactants: Low concentrations of non-ionic surfactants can form micelles that encapsulate and solubilize hydrophobic compounds.[11]

    • Examples: Tween® 80 or Pluronic® F-68 at concentrations typically below 0.1%.

    • Caution: Surfactants can disrupt cell membranes and interfere with protein function. Their use must be carefully validated with appropriate controls.[11]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity, allowing them to form inclusion complexes with poorly soluble molecules, thereby increasing their apparent solubility.[3][21]

    • Commonly Used: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a popular choice due to its high water solubility and low toxicity.

    • Protocol: Prepare a stock solution of the cyclodextrin in your assay buffer. Add your compound (from a DMSO stock) to the cyclodextrin-containing buffer and allow it to equilibrate.

Experimental Protocols

Protocol 1: Step-wise Dilution for Cell-Based Assays

Directly adding a concentrated DMSO stock to a large volume of cell culture media can cause "shock" precipitation.[10] A step-wise dilution can mitigate this.

  • Prepare a high-concentration stock solution of your piperidine derivative in 100% DMSO (e.g., 50 mM).

  • Create an intermediate dilution: Pre-warm your complete cell culture medium to 37°C.[7] In a separate sterile tube, perform a 1:10 or 1:20 dilution of your DMSO stock into the pre-warmed medium. Mix gently but thoroughly.

  • Final Dilution: Add the intermediate dilution to your assay plate containing cells and the remaining volume of medium. This gradual reduction in DMSO concentration can help keep the compound in solution.

Protocol 2: Basic Kinetic Solubility Assessment

This protocol provides a quick way to estimate the kinetic solubility of your compound in a specific buffer.

  • Prepare a 10 mM stock solution of your compound in 100% DMSO.

  • Set up a 96-well plate: Add 198 µL of your aqueous assay buffer to multiple wells.

  • Add Compound: Add 2 µL of your 10 mM DMSO stock to the first well (final concentration 100 µM, 1% DMSO). Mix well.

  • Serial Dilution: Perform a 2-fold serial dilution across the plate.

  • Incubation and Observation: Incubate the plate at room temperature for 1-2 hours. Visually inspect for precipitation or measure turbidity using a plate reader at a wavelength around 600-650 nm. The highest concentration that remains clear is your approximate kinetic solubility.

Quantitative Data Summary

The effectiveness of each solubilization strategy can vary significantly based on the specific piperidine derivative. The following tables provide illustrative data.

Table 1: Effect of pH on the Solubility of a Hypothetical Basic Piperidine Derivative

Solvent SystempHApproximate Solubility (µg/mL)
Deionized Water~7.0< 0.1
Phosphate-Buffered Saline (PBS)7.4< 0.1
0.05 M Citrate Buffer4.050-100
0.01 M Hydrochloric Acid (HCl)2.0> 200

Table 2: Solubility Enhancement with Common Excipients

ExcipientConcentrationFold Increase in Solubility (Approx.)
DMSO1% (v/v)2-5
Ethanol5% (v/v)3-8
PEG 40010% (v/v)10-50
HP-β-Cyclodextrin2% (w/v)20-100+

Note: These values are illustrative and the actual solubility enhancement will be compound-dependent.

Visualizing Complex Formation

G cluster_0 Aqueous Environment cluster_1 With Cyclodextrin Piperidine Poorly Soluble Piperidine Derivative Precipitate Precipitate/ Aggregate Piperidine->Precipitate Low Solubility Cyclodextrin Cyclodextrin Complex Soluble Inclusion Complex Cyclodextrin->Complex Piperidine_2 Piperidine Derivative Piperidine_2->Complex

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

By systematically applying these troubleshooting strategies and understanding the underlying physicochemical principles, you can overcome the challenges posed by poorly soluble piperidine derivatives and generate reliable, high-quality data in your biological assays.

References

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548.
  • Pharma Excipients. (2022). Cosolvent and Complexation Systems.
  • Oprisiu, I., et al. (2013). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Chemical Information and Modeling, 53(1), 111-122. Available at: [Link]

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
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  • Li, P., & Zhao, L. (2007). Solubilization techniques used for poorly water-soluble drugs. Drug Discovery Today, 12(19-20), 859-865. Available at: [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations.
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  • ResearchGate. (2024). Co-solvent and Complexation Systems. Available at: [Link]

  • ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of.... Available at: [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

  • BenchChem. (2025). Strategies to improve the solubility of Cadinane compounds for bioassays.
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  • Rejinold, N. S., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56157. Available at: [Link]

  • BenchChem. (2025). Troubleshooting Compound XAC experiments.
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  • Solubility of Things. Piperidine.
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  • Bharti, V. P., et al. (2015). Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug. Journal of Innovations in Pharmaceutical and Biological Sciences, 2(4), 480-488. Available at: [Link]

  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs. Available at: [Link]

  • BenchChem. (2025). Addressing poor reproducibility in biological assays with 1-(Pyrrolidin-2-ylmethyl)piperidine.
  • ACS Omega. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. Available at: [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available at: [Link]

  • Journal of Chemistry. (2013). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Available at: [Link]

  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?.
  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. Available at: [Link]

  • MedChemExpress. Compound Handling Instructions.
  • BenchChem. (2025). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].
  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Journal of Molecular Recognition. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Available at: [Link]

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  • BenchChem. Addressing poor solubility of piperidine derivatives in reactions.
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Sources

Technical Support Center: Strategies to Prevent Degradation of Furfurylamine Derivatives During Storage

Author: BenchChem Technical Support Team. Date: January 2026

From the Office of the Senior Application Scientist

Welcome to the technical support center for the handling and storage of furfurylamine derivatives. These compounds are invaluable building blocks in pharmaceutical and materials science, but their utility is matched by their chemical sensitivity. The furan ring, combined with the reactivity of the amine group, creates a molecule susceptible to degradation, often observed as discoloration, polymerization, and a decrease in purity.

This guide is designed to provide you, our fellow researchers, with a deeper understanding of the mechanisms behind this degradation and to offer field-proven strategies to preserve the integrity of your materials. By moving beyond simple storage instructions to explain the why behind each recommendation, we aim to empower you to make informed decisions that ensure the quality and reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My freshly opened bottle of a furfurylamine derivative is already yellow/brown, but the certificate of analysis says it's >98% pure. Why is there a color change?

This is one of the most common observations. The color change, typically from colorless or light yellow to a darker yellow or brown, is often the first sign of degradation.[1] This is primarily due to the formation of oxidized and/or polymerized species. Even trace amounts of these highly colored impurities can be visually prominent without significantly impacting the overall purity as measured by standard techniques like GC or NMR.

Causality:

  • Oxidation: The furan ring and the amine functional group are both susceptible to air oxidation. This process can be initiated by exposure to atmospheric oxygen and accelerated by light and heat.[2][3]

  • Polymerization: Furans can undergo acid-catalyzed polymerization.[4] Trace acidic impurities on glassware or exposure to atmospheric CO2 (which can form carbonic acid with residual moisture) can initiate oligomerization, leading to colored byproducts.[5]

Actionable Advice: For most applications, a slight discoloration in a high-purity starting material is not a concern. However, if your application is sensitive to trace impurities (e.g., catalyst poisoning, final API formulation), you may need to purify the material by distillation or chromatography before use.

Q2: What are the ideal, long-term storage conditions for furfurylamine derivatives?

To maximize the shelf-life of these sensitive compounds, strict control of their storage environment is critical. The following conditions are recommended based on the primary degradation pathways.

Parameter Recommendation Scientific Rationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of all chemical reactions, including oxidation and polymerization.[6][7] Avoid freezing unless the product is known to be stable, as this can cause moisture to crystallize and potentially introduce water upon thawing.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, directly inhibiting the primary oxidative degradation pathway. Argon is preferred for highly sensitive compounds due to its higher density, which provides a more stable blanket.
Light Amber Glass or Opaque ContainersProtects the compound from UV light, which can provide the energy to initiate free-radical-based degradation pathways.[7]
Container Borosilicate Glass (Type 1) with PTFE-lined capsProvides a non-reactive surface. Avoid plastic containers, as amines can be incompatible with certain plastics and plasticizers can leach into the sample. PTFE-lined caps prevent reaction with the cap liner and ensure a tight seal.
Q3: How does an inert atmosphere protect my sample, and is it always necessary?

An inert atmosphere is a cornerstone of preserving amine and furan-containing compounds. Oxygen is a key reactant in the degradation cascade.

Mechanism of Protection: By replacing the headspace in your storage container with an inert gas like argon or nitrogen, you physically remove the oxygen. This effectively halts oxidation-driven degradation pathways, which are often the fastest and most common routes to impurity formation.

Is it always necessary?

  • For long-term storage (>1 month): Absolutely.

  • For frequently used samples: It is highly recommended. Each time the bottle is opened, it's exposed to a fresh supply of air and moisture. Purging with an inert gas before re-sealing is best practice.

  • For short-term use (<1 week): If the material will be consumed quickly, ensuring the container is tightly sealed immediately after use may be sufficient, but this carries a higher risk.[6]

Troubleshooting Guide

Scenario 1: My sample has turned dark brown and become noticeably more viscous.
  • Probable Cause: Significant polymerization has occurred. The increased viscosity is a direct result of the formation of oligomers and polymers. This is often triggered by prolonged exposure to air, heat, or an acidic contaminant. Furan itself can react with aldehydes to form oligomers, and similar reactions can occur with furfurylamine derivatives.[4]

  • Troubleshooting Steps:

    • Assess Purity: The material is likely significantly degraded. Purity should be checked via HPLC, GC, or NMR. Look for a reduced peak area for your main compound and the appearance of broad humps or multiple new peaks.

    • Determine Usability: For applications requiring high purity, the material should be discarded. If the subsequent reaction is robust and involves a purification step, you might be able to salvage it, but this is not recommended as yields will suffer and side-reactions are likely.

  • Preventative Action: This level of degradation indicates a severe failure in storage protocol. Review the storage conditions immediately. Ensure the sample is blanketed with inert gas, stored in the cold and dark, and that all handling equipment is clean and dry.

Scenario 2: My NMR/HPLC analysis shows several new, small peaks that weren't there before.
  • Probable Cause: Early-stage degradation. These small peaks likely represent initial oxidation or hydrolysis products. For example, the furan ring can be oxidized, leading to ring-opened products, or the amine can be oxidized.[8]

  • Troubleshooting Steps:

    • Quantify Impurities: Integrate the peaks to determine the current purity level. If it is still within your experimental tolerance, you may proceed with caution.

    • Identify Impurities (Optional): If the impurities are significant, consider techniques like LC-MS or GC-MS to identify their structures. This can provide definitive proof of the degradation pathway occurring.

  • Preventative Action: Your current storage method is inadequate. Immediately transfer the material to a clean, dry container, purge thoroughly with argon or nitrogen, and store at 2-8 °C. For highly sensitive derivatives, consider aliquoting the material into smaller, single-use vials to prevent repeated exposure of the bulk stock.

Visualizing Degradation & Prevention

Primary Degradation Pathways

The following diagram illustrates the main chemical threats to furfurylamine derivatives during storage.

Degradation Pathways of Furfurylamine Derivatives cluster_initiators Initiators A Furfurylamine Derivative (High Purity) B Oxidized Intermediates A->B Oxidation C Polymerized/Oligomeric Products A->C Polymerization B->C D Ring-Opened Products B->D Further Reaction O2 Oxygen (Air) O2->B H2O Acid/Moisture H2O->C Light Light/Heat Light->B

Caption: Key initiators leading to oxidation and polymerization.

Troubleshooting Workflow

Use this decision tree when you suspect your material may have degraded.

Troubleshooting Workflow for Suspected Degradation A Observe Visual Change? (e.g., Color, Viscosity) B Perform Purity Analysis (HPLC, GC, NMR) A->B Yes G No Change Observed A->G No C Is Purity > Specification? B->C D Use With Caution (Consider Purification) C->D Yes E Purify or Discard C->E No F Review and Improve Storage Protocol D->F E->F

Caption: A logical workflow for assessing compound stability.

Experimental Protocol: Quality Control by HPLC

This protocol provides a general method for assessing the purity of a furfurylamine derivative. It should be adapted based on the specific properties of your molecule (e.g., polarity, UV absorbance).

Objective: To quantify the purity of a furfurylamine derivative and detect the presence of degradation products.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • HPLC-grade acetonitrile (ACN) and water.

  • Trifluoroacetic acid (TFA) or formic acid.

  • Sample of furfurylamine derivative.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Rationale: The acidic modifier improves peak shape for amines by protonating them and minimizing tailing on the silica-based column.

  • Sample Preparation:

    • Prepare a stock solution of your compound at approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

    • Perform a serial dilution to create a working solution of ~50 µg/mL.

  • HPLC Method:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector Wavelength: Scan with a photodiode array (PDA) detector or select a specific wavelength (e.g., 220 nm or 254 nm) where the furan ring absorbs.

    • Gradient:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Analysis:

    • Run a blank (injection of mobile phase mix) to identify any system peaks.

    • Inject your sample.

    • Integrate all peaks in the chromatogram. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

    • Degradation products will typically appear as new peaks, often eluting earlier (more polar) or later (less polar/polymeric) than the parent compound.

References

  • SD Fine-Chem. (n.d.). furfurylamine Safety Data Sheet. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

  • D'hooge, M., et al. (2012). Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation. Organic & Biomolecular Chemistry, 10(21), 4236-4242. DOI: 10.1039/C2OB25548K. Retrieved from [Link]

  • Vlachos, D. G., et al. (2022). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering, 10(9), 2899-2913. DOI: 10.1021/acssuschemeng.1c07883. Retrieved from [Link]

  • ResearchGate. (n.d.). General scheme of the study of furan stability. Retrieved from [Link]

  • Loba Chemie. (2016). FURFURYLAMINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Furfurylamine. PubChem Compound Database. Retrieved from [Link]

  • Study.com. (n.d.). Draw all reasonable resonance structures for furan, and explain why furan is less resonance stabilized than pyrrole. Retrieved from [Link]

  • He, Y., et al. (2020). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. Critical Reviews in Food Science and Nutrition, 61(10), 1648-1664. DOI: 10.1080/10408398.2020.1734532. Retrieved from [Link]

  • Taylor & Francis Online. (2020). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Principal reaction pathways to achieve furfurylamine from different starting substrates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025). A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS. Retrieved from [Link]

  • University of Illinois. (2019). Chemical Compatibility. Division of Research Safety. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • Stephen F. Austin State University. (n.d.). Chemical Compatibility Guide. Retrieved from [Link]

  • Double Wall Tanks. (n.d.). AMINES - Chemical Compatibility. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible reaction path for the formation of furfurylamine under the.... Retrieved from [Link]

  • ResearchGate. (2023). Biosynthesis of Furfurylamines in Batch and Continuous Flow by Immobilized Amine Transaminases. Retrieved from [Link]

  • Wikipedia. (n.d.). Furfurylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates. PubMed Central. Retrieved from [Link]

Sources

Addressing challenges in the scale-up synthesis of [1-(2-Furylmethyl)piperidin-4-yl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of [1-(2-Furylmethyl)piperidin-4-yl]methylamine. This guide is designed for researchers, process chemists, and drug development professionals engaged in the scale-up of this valuable intermediate. We will move beyond basic protocols to address the nuanced challenges that frequently arise when transitioning from bench-scale to larger production volumes. Our focus is on providing robust, field-tested solutions grounded in chemical principles to ensure the integrity and efficiency of your synthesis.

Overview of the Core Synthetic Strategy

The most common and industrially viable route to this compound is a direct reductive amination. This process involves the condensation of 4-(aminomethyl)piperidine with 2-furaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine product. While elegant in its simplicity, this transformation is fraught with potential scale-up challenges related to reagent stability, reaction control, and product purification.

Core Reaction Scheme:

Synthetic_Pathway SM1 4-(Aminomethyl)piperidine INT Schiff Base (Imine) Intermediate SM1:e->INT:w Condensation SM2 2-Furaldehyde SM2:e->INT:w PROD This compound INT->PROD Reduction REAGENT Reducing Agent (e.g., NaBH(OAc)₃, H₂/Catalyst) REAGENT->INT in situ caption Fig 1. General workflow for the reductive amination synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific, practical problems encountered during the scale-up synthesis in a question-and-answer format.

Category 1: Reaction Initiation and Control

Q1: My reaction shows poor conversion, with significant amounts of unreacted 4-(aminomethyl)piperidine remaining even after extended reaction times. What is the likely cause?

A: This is a classic issue in reductive aminations and typically points to inefficient formation of the crucial imine intermediate.[1][2] On a larger scale, several factors can exacerbate this problem:

  • Insufficient Water Removal: The condensation reaction to form the imine generates one equivalent of water. According to Le Châtelier's principle, this water can push the equilibrium back towards the starting materials. While lab-scale reactions may tolerate this, on a larger scale, the increased volume makes this equilibrium effect more pronounced.

  • pH Drift: The optimal pH for imine formation is mildly acidic (typically pH 4-6).[3] If the reaction medium is too neutral or basic, the carbonyl carbon of the furaldehyde is not sufficiently activated for nucleophilic attack by the amine. Conversely, if the pH is too acidic, the amine starting material will be protonated and rendered non-nucleophilic.

  • Reagent Quality: Ensure your 2-furaldehyde has not been oxidized to 2-furoic acid during storage, as this can alter the reaction pH and consume your amine starting material through acid-base chemistry.

Troubleshooting Protocol:

  • Implement Dehydration: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture before adding the reducing agent.[1] For kilogram-scale reactions, consider azeotropic removal of water using a Dean-Stark apparatus if the solvent system is appropriate (e.g., toluene).

  • In-Process Control (IPC) for Imine Formation: Before adding the reducing agent, pull a sample and check for imine formation via ¹H NMR or IR spectroscopy. The disappearance of the aldehyde proton (~9-10 ppm in NMR) and the appearance of the imine C=N stretch (~1640-1690 cm⁻¹ in IR) are key indicators.[2] Do not proceed until imine formation is maximized (typically 1-2 hours).

  • Catalytic Acid: Add a catalytic amount of a weak acid, such as acetic acid (AcOH), to buffer the system and facilitate imine formation.[2] Typically 0.1 to 0.2 equivalents relative to the limiting reagent is sufficient.

Q2: I'm observing the formation of a dark brown or black tar-like substance, especially during prolonged reaction times or at elevated temperatures. What is this and how can I prevent it?

A: This is a very common issue related to the instability of the furan ring, particularly in the presence of acid.[4][5] Furans, especially furfural, are prone to acid-catalyzed polymerization and ring-opening reactions, leading to the formation of complex, high-molecular-weight humins.[4][5]

Causality:

  • Acid Concentration: While catalytic acid is beneficial for imine formation, excess acid or the use of strong acids can rapidly degrade the furan moiety.

  • Temperature: The rate of these degradation pathways increases significantly with temperature. Scale-up reactions have a lower surface-area-to-volume ratio, making heat dissipation less efficient and increasing the risk of localized "hot spots."

Prevention Strategies:

  • Choice of Reducing Agent: Switch to a milder, more controlled reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often superior for scale-up as it is less basic than other borohydrides and releases acetic acid upon reaction, which can help catalyze imine formation without needing a separate acid catalyst.[3][6] It is also selective for imines in the presence of aldehydes, reducing the risk of premature aldehyde reduction.[3]

  • Strict Temperature Control: Maintain a reaction temperature at or below 25°C. For large batches, ensure the reactor has adequate cooling capacity and that reagent additions (especially the reducing agent) are performed slowly to manage any exotherms.

  • Minimize Reaction Time: Use IPCs (TLC, HPLC) to monitor the reaction progress closely. Once the starting material is consumed, proceed immediately with the work-up to quench the reaction and minimize exposure of the product to the reaction conditions.

Troubleshooting_Yield start Low Product Yield Observed q1 Is unreacted 4-(aminomethyl)piperidine present? (Check TLC/HPLC) start->q1 sol1 Problem: Inefficient Imine Formation q1->sol1 Yes q2 Is significant dark polymer/tar observed? q1->q2 No act1 Action: 1. Add dehydrating agent (e.g., MgSO₄). 2. Use catalytic acetic acid. 3. Confirm imine formation via NMR/IR before reduction. sol1->act1 end Yield Improved act1->end sol2 Problem: Furan Degradation q2->sol2 Yes q2->end No (Other issues) act2 Action: 1. Maintain temp < 25°C. 2. Use milder reductant (NaBH(OAc)₃). 3. Minimize reaction time. sol2->act2 act2->end

Category 2: Byproduct Formation and Selectivity

Q3: My mass spectrometry data shows a significant peak corresponding to a di-furfurylated byproduct. How is this forming and how can I suppress it?

A: This byproduct, N,N-bis(2-furylmethyl)-4-(aminomethyl)piperidine, arises from the over-alkylation of the product. The primary amine on your starting material reacts to form the desired secondary amine product. However, this product is also nucleophilic and can compete with the starting material to react with another molecule of 2-furaldehyde, leading to a tertiary amine byproduct.

Mitigation Strategies:

  • Stoichiometry Control: Use a slight excess of the diamine starting material (4-(aminomethyl)piperidine), typically 1.1 to 1.2 equivalents. This ensures the aldehyde is the limiting reagent and is consumed before significant over-alkylation of the product can occur.

  • Controlled Addition: On a large scale, add the 2-furaldehyde slowly to a solution of the amine. This maintains a high concentration of the primary amine relative to the aldehyde, favoring the initial desired reaction.

  • Catalytic Hydrogenation: An alternative to chemical reductants is catalytic hydrogenation (H₂ gas with a catalyst like Pd/C or Raney Nickel).[7] This method can sometimes offer higher selectivity, as the imine intermediate is hydrogenated as soon as it forms on the catalyst surface, minimizing its time in solution where it could react further. However, care must be taken, as over-reduction of the furan ring to tetrahydrofuran can occur under harsh conditions (high pressure or temperature).[7][8]

Reducing AgentProsCons on Scale-Up
Sodium Borohydride (NaBH₄) Inexpensive, readily available.[2]Can also reduce the aldehyde; requires careful pH control; can generate H₂ gas.
Sodium Cyanoborohydride (NaBH₃CN) Selective for imines at acidic pH.[3]Highly toxic (potential for HCN gas release if pH is too low); waste disposal concerns.[3]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Highly selective, mild, does not require separate acid catalyst.[3][6]More expensive; generates stoichiometric acetic acid which must be neutralized.
H₂ / Catalyst (e.g., Pd/C, Ra-Ni) High atom economy, clean work-up (filtration).[7]Requires specialized high-pressure equipment; potential for furan ring reduction; catalyst can be pyrophoric.[7]
Category 3: Work-up and Purification

Q4: During the aqueous work-up and extraction, I am struggling with persistent emulsions that make phase separation difficult and time-consuming. What can I do?

A: Emulsion formation is common when working with polar, basic amines, which can act as surfactants. This is often exacerbated by the presence of polymeric byproducts from furan degradation.

Solutions:

  • "Salting Out": Before extraction, add a significant amount of a saturated brine (NaCl solution) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and helping to break the emulsion.

  • Solvent Choice: If using dichloromethane (DCM), consider switching to a less dense, less polar solvent for extraction, such as ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE).

  • Filtration: For intractable emulsions, filtering the entire biphasic mixture through a pad of a filter aid like Celite® can help break up the suspended particles that stabilize the emulsion.

  • pH Adjustment: Ensure the aqueous layer is sufficiently basic (pH > 11) during extraction to fully deprotonate the amine product, maximizing its solubility in the organic phase.

Q5: The final product is highly polar and streaks badly on standard silica gel chromatography, leading to poor separation and low recovery. What are the best purification strategies?

A: The combination of two basic nitrogen atoms makes this molecule highly polar and prone to strong, non-specific interactions with the acidic silanol groups on standard silica gel.[9][10] This causes the characteristic "streaking" or tailing on TLC and columns.

Advanced Purification Protocols:

  • Amine-Treated Silica: Use an amine-functionalized stationary phase (e.g., KP-NH silica) for flash chromatography.[9] This phase has a basic surface that minimizes the acid-base interaction, resulting in much sharper peaks and better separation.[9]

  • Mobile Phase Modification: If using standard silica, add a competing amine to your eluent system. A common mobile phase is Dichloromethane/Methanol with 0.5-2% triethylamine (TEA) or ammonium hydroxide added.[11] The competing amine neutralizes the active sites on the silica, allowing your product to elute more cleanly.

  • Salt Formation & Recrystallization: For the final product, consider forming a crystalline salt, such as the hydrochloride or dihydrochloride salt. This can often be achieved by dissolving the purified free-base in a solvent like isopropanol (IPA) or ethyl acetate and adding a solution of HCl in the same solvent. The resulting salt is often a highly crystalline solid that can be isolated in high purity by simple filtration, avoiding chromatography altogether. This is a highly desirable method for large-scale production.[10]

References

  • Sanderman Publishing House. (2022, October 17).
  • Reddit. (2024, May 2). Reductive amination difficulties - poor conversion. r/Chempros.
  • ResearchGate. General scheme of the study of furan stability.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • ResearchGate. (2025, August 6).
  • MDPI.
  • Google Patents. US4598159A - Process for producing furfurylamine and/or tetrahydrofurfurylamine.
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Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Basic Piperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing issues with basic piperidine compounds. As Senior Application Scientists, we understand that achieving sharp, symmetrical peaks is paramount for accurate quantification and robust methods. This resource provides in-depth, field-proven insights to diagnose and resolve these common chromatographic challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing when analyzing basic piperidine compounds on a C18 column?

The most common cause of peak tailing for basic compounds like piperidines is secondary interactions between the analyte and the stationary phase.[1][2] In reversed-phase HPLC, the intended retention mechanism is hydrophobic interaction. However, silica-based columns have residual silanol groups (Si-OH) on their surface.[2][3]

Piperidine compounds, being basic, are typically protonated (positively charged) in acidic to neutral mobile phases. At the same time, residual silanol groups, which are acidic (pKa ~3.5-4.5), can become deprotonated (negatively charged, Si-O⁻), especially at a mobile phase pH above 3.0.[1][4] This leads to a strong, unwanted ionic interaction between the positively charged piperidine analyte and the negatively charged silanol sites, causing a mixed-mode retention mechanism.[1][3][5] This secondary interaction is slower and results in a "tail" on the backside of the chromatographic peak.[1][3]

Q2: How does mobile phase pH affect the peak shape of my piperidine compound?

Mobile phase pH is one of the most powerful tools for controlling the retention, selectivity, and peak shape of ionizable compounds like piperidines.[6][7][8] Its effect is twofold: it controls the ionization state of both the basic analyte and the acidic silanol groups on the silica surface.[9][10]

  • At Low pH (pH < 3): The concentration of protons is high, which suppresses the ionization of the acidic silanol groups, keeping them in their neutral (Si-OH) form.[1][3][5] While your basic piperidine analyte will be fully protonated (cationic), the elimination of the charged silanol sites minimizes the strong secondary ionic interactions, leading to significantly improved, symmetrical peak shapes.[5]

  • At Mid-Range pH (pH 4-7): This range is often problematic. Silanol groups become increasingly ionized (Si-O⁻), creating strong attraction points for the protonated basic analyte, which is a primary cause of severe peak tailing.[10]

  • At High pH (pH > 8): At a pH well above the pKa of the piperidine compound, the analyte will be in its neutral, free base form.[7] This eliminates the ionic charge on the analyte, preventing interactions with any ionized silanols. This can lead to excellent peak shape and often increases retention.[7][11] However, this approach requires a specialized pH-stable column (e.g., hybrid or polymer-based) as traditional silica columns will dissolve at high pH.[7][9]

Operating the mobile phase at a pH close to the analyte's pKa should be avoided, as it can lead to a mixture of ionized and unionized species, resulting in distorted or split peaks.[6][8][12]

Q3: Can the choice of HPLC column make a difference?

Absolutely. Modern column chemistries have been specifically developed to mitigate the issues caused by residual silanols.[2]

  • High-Purity, "Type B" Silica Columns: These columns are made with silica that has a lower metal content and fewer, less acidic silanol groups compared to older "Type A" silica.[2][5] This inherently reduces the potential for secondary interactions.

  • End-Capped Columns: Most modern columns are "end-capped," a process where the stationary phase is treated with a small silylating agent (like trimethylsilane) to block a significant portion of the remaining free silanol groups.[1][12][13] While this process is not 100% effective due to steric hindrance, it dramatically improves peak shape for basic compounds.[1][4]

  • Polar-Embedded and Polar-Endcapped Phases: These columns have a polar functional group embedded within or at the end of the alkyl chain. This feature can help shield the analyte from interacting with underlying silanol groups and can also alter selectivity.

  • Hybrid and Polymer-Based Columns: These columns are stable over a much wider pH range (e.g., pH 1-12), allowing for the use of high-pH mobile phases where basic compounds are neutral and peak shape is excellent.[11][14]

Q4: What are mobile phase additives, and how can they help reduce peak tailing?

Mobile phase additives, or modifiers, are small amounts of chemicals added to the mobile phase to improve chromatographic performance.[15] For basic compounds, they primarily work by competing with the analyte for active silanol sites or by altering the charge of the analyte.

  • Acidic Modifiers (e.g., TFA, Formic Acid): Adding a small amount (0.05-0.1%) of an acid like Trifluoroacetic Acid (TFA) or formic acid is a common strategy. These acids lower the mobile phase pH, protonating the silanol groups and minimizing unwanted interactions.[3][16]

  • Basic Modifiers / Silanol Blockers (e.g., Triethylamine - TEA): Adding a small, competing base like TEA (typically ~0.1%) to the mobile phase can be effective.[2][15] The protonated TEA will preferentially interact with the ionized silanol groups, effectively "masking" them from your piperidine analyte.

  • Ion-Pairing Agents: For highly basic or polar compounds that are poorly retained, ion-pairing agents like alkyl sulfonates (e.g., sodium heptanesulfonate) can be used.[17][18][19] These agents have a hydrophobic tail that interacts with the stationary phase and an ionic head that forms a neutral ion-pair with the charged analyte, improving both retention and peak shape.[20][21]

Troubleshooting Guide: A Systematic Approach

When encountering peak tailing, a systematic, one-variable-at-a-time approach is the most efficient way to identify and solve the problem.

Step 1: Initial System & Column Diagnosis

Question: Is the problem with my column, my HPLC system, or the method chemistry?

First, rule out common hardware issues. A void at the column inlet or a partially blocked frit can cause peak shape distortions for all peaks in the chromatogram.[1]

Protocol: Column Health Check
  • Substitute the Column: The quickest diagnostic is to replace the current column with a new one of the same type. If the peak shape improves dramatically, the original column was likely the source of the problem (e.g., degraded stationary phase or contamination).[1]

  • Inspect for Voids/Blockages: If a new column is not available, try reversing the column (if the manufacturer permits) and flushing it to waste with a strong solvent. This can sometimes dislodge particulates from the inlet frit.[1]

  • Check Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible (e.g., 0.005" I.D.). Excessive tubing length or diameter can cause peak broadening and tailing.[12]

Step 2: Mobile Phase pH Optimization

Question: Is my mobile phase pH optimal for suppressing silanol interactions?

As discussed, pH is the most critical parameter. The goal is to move the pH to a region where the silanol groups are fully protonated.

Protocol: pH Modification
  • Prepare a Low-pH Mobile Phase: Prepare an aqueous mobile phase containing 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid. This will bring the aqueous pH to approximately 2-2.5.

  • Equilibrate and Test: Flush the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

  • Analyze Results: In most cases, this will significantly reduce tailing by protonating the silanol groups.[5] Note that retention time may decrease for your basic analyte, which can be compensated for by reducing the percentage of the organic modifier in the mobile phase.[1]

Step 3: Buffer and Modifier Adjustment

Question: Is my buffer choice and concentration adequate?

Buffers are crucial for maintaining a stable pH and can also influence peak shape.[22]

Protocol: Buffer and Additive Screening
  • Ensure Adequate Buffering: Use a buffer concentration of at least 10-20 mM.[5] Low buffer concentration may not be sufficient to control the pH at the silica surface, leading to peak shape issues.[22]

  • Add a Competing Base: If low pH is not fully effective or desired, try adding a silanol-masking agent. A common starting point is 0.1% Triethylamine (TEA) in the mobile phase. This is particularly effective in the mid-pH range.

  • Consider Ion-Pairing: If the compound is very polar and poorly retained even at low pH, consider adding an ion-pairing reagent. Start with 5 mM sodium heptanesulfonate in the mobile phase. This will form a neutral pair with the protonated piperidine, increasing retention and improving symmetry.

Step 4: Column Chemistry Selection

Question: Is my column chemistry appropriate for this basic analyte?

If the above steps do not yield satisfactory results, the fundamental column chemistry may be the limiting factor.

Protocol: Column Selection
  • Use a Modern, End-Capped Column: Ensure you are using a high-purity, fully end-capped C18 or C8 column. If you are using an older column, upgrading can often solve the problem instantly.

  • Try an Alternative Stationary Phase: If tailing persists, consider a column with a different stationary phase designed for basic compounds. A column with a polar-embedded group can provide alternative selectivity and improved peak shape.

  • Switch to a High-pH Stable Column: For the most robust solution, use a hybrid or polymer-based column that is stable at high pH. Adjust the mobile phase pH to >10 using a suitable buffer (e.g., ammonium hydroxide). At this pH, the piperidine analyte will be neutral, eliminating the root cause of the ionic secondary interaction.[7][11]

Visual Troubleshooting Workflow

The following diagram outlines the logical progression for troubleshooting peak tailing.

Troubleshooting_Workflow start Peak Tailing Observed (Asymmetry > 1.2) check_system Q: System or Chemistry? Protocol: Column Health Check start->check_system is_column_bad Problem Solved? check_system->is_column_bad optimize_ph Q: pH Optimal? Protocol: pH Modification (Low pH) is_column_bad->optimize_ph No end_good Symmetrical Peak Achieved is_column_bad->end_good Yes is_ph_good Problem Solved? optimize_ph->is_ph_good adjust_buffer Q: Buffer Adequate? Protocol: Buffer/Additive Screening is_ph_good->adjust_buffer No is_ph_good->end_good Yes is_buffer_good Problem Solved? adjust_buffer->is_buffer_good change_column Q: Column Chemistry Right? Protocol: Column Selection is_buffer_good->change_column No is_buffer_good->end_good Yes is_column_good Problem Solved? change_column->is_column_good is_column_good->end_good Yes end_bad Consult Manufacturer/ Advanced Support is_column_good->end_bad No

Caption: A step-by-step decision tree for resolving peak tailing.

Mechanism of Peak Tailing

The diagram below illustrates the chemical interaction at the stationary phase surface that leads to peak tailing for basic piperidine compounds.

Caption: Interaction of protonated piperidine with ionized silanol sites.

Data Summary: Mobile Phase Modifiers

The selection of a mobile phase modifier is a critical step. The table below summarizes common choices and their primary mechanisms for improving the peak shape of basic compounds.

Modifier TypeExampleTypical ConcentrationPrimary MechanismBest For
Acidic Modifier Trifluoroacetic Acid (TFA)0.05% - 0.1% (v/v)Suppresses silanol ionization (lowers pH).[3][16]General-purpose peak shape improvement on standard silica columns.
Formic Acid0.05% - 0.1% (v/v)Suppresses silanol ionization (lowers pH).Mass Spectrometry (MS) compatible methods due to its volatility.[15]
Competing Base Triethylamine (TEA)0.1% - 0.5% (v/v)Acts as a silanol blocking agent, competing for active sites.[2][15]Mid-range pH methods where silanols are highly active.
Ion-Pairing Agent Sodium Heptanesulfonate5 - 10 mMForms a neutral ion-pair with the protonated analyte, increasing hydrophobicity and masking charge.[20][21]Highly polar basic compounds with poor retention.
High pH Buffer Ammonium HydroxidepH > 10Renders the basic analyte neutral, preventing ionic interactions.[7]Use with high-pH stable columns (e.g., Hybrid, Polymer).
References
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  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

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  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

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  • McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography.
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  • LCGC. (2018, April 9). The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry?. Retrieved from [Link]

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  • Guttala, P., & Godavarthi, A. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC)
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]

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  • Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC. Retrieved from [Link]

  • Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]

  • PharmaCo Nerd. (2025, July 11). HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. Retrieved from [Link]

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Minimizing side reactions in the N-alkylation of piperidine-4-yl-methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Alkylation of Piperidine-4-yl-methanamine

Introduction: Navigating the Challenges of Selective N-Alkylation

Piperidine-4-yl-methanamine is a critical bifunctional building block in modern drug discovery. Its structure, featuring both a primary and a secondary amine, offers versatile opportunities for molecular elaboration. However, this same feature presents a significant synthetic challenge: achieving chemoselective N-alkylation at one nitrogen atom without affecting the other. Direct alkylation approaches are often plagued by a lack of selectivity, over-alkylation, and the formation of complex product mixtures that are difficult to purify.

This technical guide provides researchers and drug development professionals with a comprehensive resource for troubleshooting and minimizing these common side reactions. We will delve into the mechanistic underpinnings of these undesired pathways and present field-proven strategies and detailed protocols to achieve clean, high-yielding, and selective N-alkylation of piperidine-4-yl-methanamine.

Visualizing the Core Challenge: Competing Nucleophiles

The primary difficulty arises from the two nucleophilic sites within the same molecule. The desired reaction pathway depends entirely on the specific synthetic goal, but controlling the reaction to favor one site over the other is paramount.

Caption: Competing reaction pathways in the direct alkylation of piperidine-4-yl-methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the main side reactions when alkylating piperidine-4-yl-methanamine? A1: The primary side reactions stem from the molecule's two amine groups. Key issues include:

  • Lack of Chemoselectivity: Alkylation occurring at both the primary (-CH₂NH₂) and secondary (-NH-) amines, resulting in a mixture of isomers.[1][2]

  • Di-alkylation: Reaction at both nitrogen atoms on the same molecule.

  • Over-alkylation: The newly formed secondary or tertiary amines can react further with the alkylating agent. This is especially problematic for the piperidine nitrogen, which can form a quaternary ammonium salt, complicating purification due to its high water solubility.[3]

Q2: Which amine is more reactive, the primary or the secondary? A2: Reactivity is a balance of nucleophilicity and steric hindrance. The primary amine is less sterically hindered, making it more accessible. The secondary amine within the piperidine ring is generally considered more nucleophilic but is sterically more demanding. In direct alkylations with reactive halides, a mixture is often obtained because these factors are in close competition.[4]

Q3: Why is reductive amination often recommended over direct alkylation with an alkyl halide? A3: Reductive amination is a much milder and more controlled method. It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or iminium ion, which is then reduced in situ.[5] This approach avoids highly reactive alkylating agents and significantly reduces the risk of over-alkylation and quaternary salt formation.[3][6] Furthermore, by choosing the appropriate carbonyl partner, one can selectively target the primary amine.

Q4: When should I use a protecting group strategy? A4: A protecting group strategy is the most robust and often necessary approach when complete chemoselectivity is required, especially during a multi-step synthesis where other functional groups are present. By temporarily "blocking" one amine, you can direct the alkylation exclusively to the other. This method, while adding steps (protection and deprotection), provides unparalleled control over the reaction's outcome.[7][8]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: My TLC/LC-MS analysis shows a mixture of products alkylated on both the primary and secondary amines.
  • Underlying Cause: The reaction conditions do not sufficiently differentiate between the two nucleophilic centers. This is the expected outcome for direct alkylation with reactive electrophiles like alkyl halides without any control measures. The relative rates of alkylation on the primary and secondary amines are too similar.

  • Solutions & Scientific Rationale:

    • Switch to Reductive Amination: This is the preferred method for selectively alkylating the primary amine. The primary amine will preferentially condense with an aldehyde to form an imine, which is then reduced. The secondary piperidine amine is less likely to form a stable iminium ion under these conditions, thus remaining unreacted. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice of reducing agent as it is mild and selectively reduces the imine/iminium ion in the presence of the aldehyde.[5][9]

    • Implement a Protecting Group Strategy: To guarantee selectivity, protect the more nucleophilic secondary amine first. The tert-butyloxycarbonyl (Boc) group is ideal. It is introduced using Di-tert-butyl dicarbonate (Boc₂O) and effectively deactivates the piperidine nitrogen through steric bulk and electronic effects, preventing it from acting as a nucleophile. Once the primary amine is alkylated, the Boc group can be cleanly removed under acidic conditions (e.g., TFA in DCM).[7][10]

Problem 2: I am forming a significant amount of a highly polar, water-soluble byproduct, likely a quaternary ammonium salt.
  • Underlying Cause: The N-alkylated piperidine (a tertiary amine) is often more nucleophilic than the starting secondary amine, making it susceptible to a second alkylation.[3] This side reaction is especially prevalent with highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) and when using an excess of the alkylating agent.[3][11]

  • Solutions & Scientific Rationale:

    • Control Stoichiometry and Addition Rate: If direct alkylation must be used, carefully control the stoichiometry. Use a slight excess of the piperidine starting material (1.1 to 1.2 equivalents) relative to the alkylating agent.[3][12] Furthermore, add the alkylating agent slowly to the reaction mixture using a syringe pump.[3][13] This maintains a low concentration of the electrophile, favoring mono-alkylation.

    • Lower the Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation (quaternization) more significantly than the first, thereby improving selectivity for the desired tertiary amine.[11]

    • Avoid Direct Alkylation: As mentioned previously, switching to reductive amination is an excellent way to avoid the formation of quaternary ammonium salts altogether.[3]

Problem 3: The reaction is sluggish, and I have a low yield of the desired product.
  • Underlying Cause: Several factors can lead to low conversion:

    • Acid Scavenging: N-alkylation reactions with alkyl halides generate an acid byproduct (e.g., HBr, HCl). This acid protonates the starting amine, rendering it non-nucleophilic and halting the reaction.[12][14]

    • Poor Leaving Group: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, the reaction may be inherently slow.[12][15]

    • Steric Hindrance: Bulky substituents on either the piperidine substrate or the alkylating agent can impede the reaction.[4][12]

  • Solutions & Scientific Rationale:

    • Add a Non-Nucleophilic Base: To neutralize the acid byproduct, include a non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) in the reaction mixture.[12][13] These bases will scavenge the acid without competing as a nucleophile.

    • Use a More Reactive Alkylating Agent: If feasible, switch from an alkyl chloride to a bromide or iodide to increase the reaction rate.[12]

    • Optimize Solvent and Temperature: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for N-alkylation reactions.[12] If steric hindrance is an issue, gently increasing the reaction temperature may be necessary to overcome the activation energy barrier.

Troubleshooting Workflow

G start Start: N-Alkylation of Piperidine-4-yl-methanamine check_outcome Analyze Reaction Mixture (TLC, LC-MS) start->check_outcome path_mixture Mixture of Isomers (Primary & Secondary Alkylation) check_outcome->path_mixture Selectivity Issue path_quat Quaternary Salt Formation (Over-alkylation) check_outcome->path_quat Polar Byproduct path_low_yield Low Conversion / Low Yield check_outcome->path_low_yield Incomplete path_clean Clean Product check_outcome->path_clean Success sol_mixture1 Switch to Reductive Amination (Targets Primary Amine) path_mixture->sol_mixture1 sol_mixture2 Use Protecting Group Strategy (e.g., Boc on Piperidine N) path_mixture->sol_mixture2 sol_quat1 Control Stoichiometry (Amine in Excess) path_quat->sol_quat1 sol_quat2 Slow Addition of Alkylating Agent path_quat->sol_quat2 sol_quat3 Lower Reaction Temperature path_quat->sol_quat3 sol_low_yield1 Add Non-Nucleophilic Base (e.g., K₂CO₃, DIPEA) path_low_yield->sol_low_yield1 sol_low_yield2 Use More Reactive Electrophile (R-I > R-Br > R-Cl) path_low_yield->sol_low_yield2 sol_low_yield3 Optimize Solvent / Temperature path_low_yield->sol_low_yield3 end Proceed to Workup & Purification path_clean->end sol_mixture1->start Re-run Experiment sol_mixture2->start Re-run Experiment sol_quat1->start Re-run Experiment sol_quat2->start Re-run Experiment sol_quat3->start Re-run Experiment sol_low_yield1->start Re-run Experiment sol_low_yield2->start Re-run Experiment sol_low_yield3->start Re-run Experiment

Caption: A logical workflow for troubleshooting common N-alkylation issues.

Recommended Experimental Protocols

Protocol 1: Chemoselective N-Alkylation of the Primary Amine via Reductive Amination

This protocol describes the reaction of piperidine-4-yl-methanamine with an aldehyde to selectively form a secondary amine on the side chain.

  • Reaction Scheme:

    • Piperidine-4-yl-methanamine + R-CHO --(AcOH)--> [Iminium Ion Intermediate] --(NaBH(OAc)₃)--> N-Alkyl-piperidine-4-yl-methanamine

  • Materials & Reagents:

    Reagent/Material Grade Notes
    Piperidine-4-yl-methanamine ≥98% Starting material
    Aldehyde (R-CHO) ≥98% 1.1 equivalents
    Sodium Triacetoxyborohydride Reagent Grade 1.5 equivalents, moisture-sensitive
    Acetic Acid (AcOH) Glacial 1.1 equivalents

    | 1,2-Dichloroethane (DCE) or THF | Anhydrous | Reaction Solvent |

  • Step-by-Step Procedure:

    • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add piperidine-4-yl-methanamine (1.0 eq).

    • Dissolve the amine in anhydrous DCE (or THF) to a concentration of approximately 0.1 M.

    • Add the aldehyde (1.1 eq) followed by glacial acetic acid (1.1 eq) to the stirred solution.[4]

    • Stir the mixture at room temperature for 1-2 hours. This step is crucial for the formation of the iminium ion intermediate.

    • Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10-15 minutes. An exotherm may be observed.

    • Continue stirring the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

    • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

    • Extract the aqueous layer with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.

Protocol 2: Selective Alkylation via a Boc-Protecting Group Strategy

This two-stage protocol ensures alkylation occurs exclusively on the primary amine by first protecting the piperidine nitrogen.

  • Stage A: Boc Protection of the Piperidine Nitrogen

    • Dissolve piperidine-4-yl-methanamine (1.0 eq) in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Add triethylamine (Et₃N) (1.2 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC/LC-MS confirms consumption of the starting material.

    • Work-up: Concentrate the reaction mixture. Redissolve in ethyl acetate, wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the Boc-protected intermediate, which is often pure enough for the next step.

  • Stage B: Alkylation of the Primary Amine and Deprotection

    • Dissolve the Boc-protected intermediate from Stage A (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or MeCN).

    • Add a non-nucleophilic base such as anhydrous potassium carbonate (K₂CO₃) (2.0 eq).[16]

    • Add the alkyl halide (R-X) (1.1 eq).

    • Heat the reaction mixture (e.g., 60-80 °C) and monitor by TLC/LC-MS until completion.

    • Work-up: Cool the reaction, filter off the base, and concentrate the filtrate. Purify the N-alkylated, Boc-protected intermediate by column chromatography.

    • Deprotection: Dissolve the purified intermediate in DCM (approx. 0.1 M).

    • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-30% v/v).

    • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

    • Concentrate the reaction mixture under reduced pressure. The product will be the TFA salt. To obtain the free base, dissolve the residue in DCM and wash with saturated NaHCO₃, dry, and concentrate.

References

  • BenchChem. (2025). Overcoming poor reactivity in "N-Methyl-1-(piperidin-4-YL)
  • BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.
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  • ResearchGate. (n.d.).
  • ACS Publications. (n.d.). Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines.
  • NIH. (2025). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines.
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  • BenchChem. (2025).
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  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of Piperidin-4-amine with Furfuryl Chloride.
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  • UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis.

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Technical Support Center: Proactive Management of Reaction Exotherms in Large-Scale Piperidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process engineers involved in the large-scale synthesis of piperidine derivatives. The piperidine moiety is a cornerstone in modern pharmaceuticals, but its synthesis often involves highly exothermic reactions.[1] Uncontrolled heat release, or a thermal runaway, can lead to catastrophic failures, including loss of product, equipment damage, and severe safety incidents.[2][3][4]

This document provides a structured, in-depth resource for understanding, predicting, and safely managing these thermal hazards. It moves beyond simple procedural lists to explain the underlying principles of chemical engineering and process safety, empowering you to make informed, proactive decisions.

Section 1: Foundational Knowledge & FAQs

This section addresses the fundamental questions surrounding reaction exotherms in the context of large-scale chemical synthesis.

Q1: What is a reaction exotherm, and why is it a greater concern at a larger scale?

A1: An exothermic reaction is a chemical transformation that releases energy in the form of heat.[4] While manageable at the lab bench, the risk escalates significantly during scale-up. The core issue lies in the changing ratio of surface area to volume. As a reactor's volume increases, its surface area (the primary means of heat dissipation) does not increase proportionally. This diminished heat removal capacity makes it much harder to control the temperature of a large batch, increasing the risk of a thermal runaway.[4][5]

Q2: Which specific reactions in piperidine synthesis are known to be highly exothermic?

A2: While a full hazard assessment is always required, several common reactions in piperidine synthesis are known for their significant heat evolution:

  • N-Alkylation: The reaction of a piperidine with an alkyl halide is often highly exothermic.

  • Reductive Amination: The formation of piperidines from ketones/aldehydes and amines using reducing agents like sodium borohydride can release substantial heat.

  • Hydrogenation of Pyridines: The catalytic hydrogenation of pyridine precursors to form the saturated piperidine ring is a classic and often vigorous exothermic process.[6][7][8]

  • Grignard Reactions: The addition of Grignard reagents to electrophiles in the synthesis of complex piperidine derivatives is notoriously exothermic and requires strict control.

Q3: What is a thermal runaway, and what are its primary causes?

A3: A thermal runaway is a dangerous, self-accelerating process where the heat generated by a reaction exceeds the heat removed by the cooling system.[4][5] This leads to a rapid increase in temperature, which in turn exponentially increases the reaction rate, creating a positive feedback loop.[5] The primary causes of a runaway reaction include:

  • Inadequate Cooling: The cooling system is undersized or malfunctioning.[3][9]

  • Overcharging of Reagents: Adding a reactant too quickly or at too high a concentration.[3][10]

  • Mixing Failure: Poor agitation leads to localized "hot spots" where the reaction accelerates uncontrollably.[9][11][12]

  • Incorrect Process Temperature: Starting the reaction at too high a temperature reduces the safety margin.

Section 2: Proactive Exotherm Management & Hazard Assessment

Effective management of exotherms is not reactive; it is a proactive strategy built on a thorough understanding of the reaction's thermal properties. This is achieved through rigorous hazard assessment, primarily using calorimetry.

Q4: What is Reaction Calorimetry, and why is it essential for safe scale-up?

A4: Reaction Calorimetry (RC) is an experimental technique used to measure the heat released or absorbed during a chemical reaction under controlled conditions that mimic a plant reactor.[13][14] It is the cornerstone of thermal hazard assessment. By using a reaction calorimeter, you can determine critical safety parameters before attempting a large-scale run.[15][16] This data allows you to design a process that can be operated safely by ensuring the heat generated can always be removed.[16][17]

Key parameters obtained from Reaction Calorimetry include:

  • Heat of Reaction (ΔHr): The total amount of heat released per mole of reactant.

  • Heat Release Rate (qr): The rate at which heat is generated over time, which is crucial for designing the required cooling capacity.[15][17]

  • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all cooling were lost.[14] This is a worst-case scenario calculation that informs the severity of a potential runaway.

  • Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reactor could reach in a loss-of-cooling scenario, considering only the heat from the desired reaction.[17]

Workflow: Thermal Hazard Assessment

The following diagram outlines a systematic approach to assessing and mitigating thermal risks before scaling up a piperidine synthesis.

Thermal_Hazard_Assessment Figure 1: Proactive Thermal Hazard Assessment Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Process Characterization cluster_2 Phase 3: Risk Analysis & Mitigation cluster_3 Phase 4: Scale-Up & Implementation DSC Differential Scanning Calorimetry (DSC) - Screen raw materials & products - Determine decomposition temp (Td24) RC1 Reaction Calorimetry (RC1) - Measure Heat of Reaction (ΔHr) - Determine Heat Release Rate - Calculate Adiabatic Rise (ΔTad) DSC->RC1 Identify decomposition risks Lit_Search Literature Review - Identify known hazards - Find analogous reactions Lit_Search->DSC Inform screening Kinetics Kinetic Modeling - Understand effect of temp & conc. - Model accumulation RC1->Kinetics Provide data for model Stoessel Stoessel Criticality Class - Classify process risk (1-5) - Compare MTSR to Td24 & Boiling Pt. RC1->Stoessel Calculate MTSR Kinetics->Stoessel Refine accumulation data Mitigation Develop Mitigation Strategy - Semi-batch vs. Batch - Cooling system design - Quench/kill system Stoessel->Mitigation Define required safety level Pilot Pilot Plant Run - Validate model - Confirm heat transfer Mitigation->Pilot Test strategy SOP Develop SOPs - Define operating limits - Emergency procedures Pilot->SOP Confirm procedures Excursion_Response Figure 2: Decision Tree for Thermal Excursion Response Start Temperature Alarm Triggered (Exceeds Safe Limit) Stop_Feed 1. STOP Reagent Addition IMMEDIATELY Start->Stop_Feed Max_Cooling 2. Apply Maximum Cooling - Full coolant flow - Lowest possible temp Stop_Feed->Max_Cooling Check_Agitation 3. Verify Agitation - Is stirrer running? - Is speed correct? Max_Cooling->Check_Agitation Assess_Control Is Temperature Decreasing? Check_Agitation->Assess_Control Monitor Continue to Monitor Until Stable Assess_Control->Monitor Yes Quench 4. Prepare to Quench - Initiate quench protocol - Add kill-shot reagent Assess_Control->Quench No Post_Mortem Post-Incident Investigation - Analyze batch data - Review SOP Monitor->Post_Mortem Evacuate 5. Emergency Shutdown & Evacuate - Follow site EHS plan Quench->Evacuate Evacuate->Post_Mortem

Q7: The temperature in my reactor is not uniform. I'm seeing localized "hot spots." What is the cause and how can I fix it?

A7: Localized hot spots are a classic symptom of inadequate mixing. [10][11]This is extremely dangerous because a hot spot can act as an ignition point for a runaway reaction. [9]

  • Possible Causes & Solutions:

    • Improper Agitator Speed: The agitator speed may be too low to create sufficient turbulence and bulk movement. Review your process parameters and increase the RPM within safe limits.

    • Incorrect Impeller Design: The type of impeller (e.g., anchor, pitched-blade turbine, Rushton turbine) must be appropriate for the viscosity and geometry of your reactor. An anchor stirrer, for example, is ineffective for low-viscosity, highly exothermic reactions. [12] * Viscosity Changes: The reaction mixture may be thickening as the reaction progresses, impeding mixing. Your process design must account for the maximum expected viscosity.

    • Baffle Issues: Baffles are crucial for converting rotational flow into the top-to-bottom mixing needed for effective heat transfer. Ensure they are correctly installed and not damaged. [18] Q8: My reaction started with a sudden, sharp temperature spike immediately after adding the first charge of a reagent. What went wrong?

A8: This scenario often points to an accumulation of unreacted starting material, followed by a sudden initiation. [10]

  • Possible Causes & Solutions:

    • Induction Period: Some reactions have an induction period. If you continue adding a reagent during this time, it will build up. When the reaction finally starts, the large concentration of accumulated reagent reacts very quickly, causing a massive exotherm. [10]Solution: Add a small initial charge and wait for confirmation of reaction initiation (e.g., a slight, controlled temperature rise) before beginning the continuous feed.

    • Insufficient Pre-cooling: The reactor was not cooled to the target starting temperature before the addition began. This leaves no thermal buffer to absorb the initial heat of reaction. [10]Solution: Always ensure the batch is stable at the desired start temperature before adding any limiting reagent.

    • Catalyst Inactivity: If the catalyst is not active, the reagents will accumulate. A sudden activation (e.g., by reaching a certain temperature) can lead to a dangerous runaway. Solution: Verify catalyst activity and ensure proper activation procedures are followed.

Section 4: Key Experimental Protocol

Protocol: Determining Heat of Reaction using RC1e Reaction Calorimeter

This protocol provides a generalized workflow for using a Mettler-Toledo RC1e or similar reaction calorimeter to obtain critical safety data.

Objective: To quantify the total heat of reaction (ΔHr) and the rate of heat release for the N-alkylation of piperidine.

Methodology:

  • System Preparation & Calibration:

    • Assemble the reactor system according to the manufacturer's guidelines.

    • Charge the reactor with the solvent and piperidine substrate.

    • Initiate stirring at the planned process speed.

    • Perform a heater calibration under isothermal conditions at the intended reaction temperature (e.g., 50 °C) to determine the overall heat transfer coefficient (U) and the heat capacity (Cp) of the system. This is a critical self-validating step.

  • Isothermal Reaction Execution (Semi-batch):

    • Ensure the reactor contents are stable at the set temperature (Tj = Tr).

    • Begin the controlled, semi-batch addition of the limiting reagent (e.g., alkyl bromide) at a pre-determined, slow rate using a calibrated dosing pump.

    • The RC1e software will measure the heat flow in real-time (RTCal) by detecting the temperature difference across the reactor wall. [17]It continuously adjusts the jacket temperature (Tj) to maintain a constant internal reactor temperature (Tr).

    • The heat release rate of the reaction (qr) is calculated continuously by the software based on the energy balance equation.

  • Data Analysis:

    • After the addition is complete, hold the reaction at temperature to ensure all accumulated reagent has reacted, indicated by the heat flow returning to the baseline.

    • Integrate the area under the heat flow curve over time. This total integrated energy is the total heat of reaction (Qr).

    • Divide Qr by the number of moles of the limiting reagent to calculate the molar heat of reaction (ΔHr in kJ/mol).

    • Analyze the peak heat flow during the addition to determine the maximum heat release rate. This value is critical for ensuring the plant-scale reactor's cooling system is not overwhelmed. [15]

  • Safety Calculations:

    • Using the measured ΔHr and Cp, calculate the adiabatic temperature rise (ΔTad = Qr / (m * Cp)).

    • Determine the Maximum Temperature of the Synthesis Reaction (MTSR = Tprocess + ΔTad).

    • Use the MTSR value to determine the Stoessel Criticality Class for the process. [17][19]

References

  • Mettler Toledo. (n.d.). Reaction Calorimetry Guide. Retrieved from [Link]

  • Prime Process Safety Center. (n.d.). Reaction Calorimetry. Retrieved from [Link]

  • Fauske & Associates, LLC. (2021, December 17). Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up. Retrieved from [Link]

  • TSI Journals. (n.d.). Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. Retrieved from [Link]

  • PACIFICHEM. (2024, September 18). Understanding Runaway Reactions and Their Safety Implications. Retrieved from [Link]

  • Medium. (2024, January 1). Unlocking Efficiency: Overcoming Heat Transfer Challenges in Tubular Reactors. Retrieved from [Link]

  • Syrris. (n.d.). Information on the Reaction Calorimetry application. Retrieved from [Link]

  • ResearchGate. (2025, December 9). Review on loss prevention of chemical reaction thermal runaway: Principle and application. Retrieved from [Link]

  • ijert. (n.d.). Practical approach to prediction and prevention of runaway reactions. Retrieved from [Link]

  • ACS Publications. (n.d.). Mass and Heat Transfer Limitations in a Heterogeneous Model of a Gas-Heated Steam Reformer. Retrieved from [Link]

  • Gexcon. (n.d.). Runaway Reaction. Retrieved from [Link]

  • Patsnap. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from [Link]

  • FIU Environmental Health and Safety. (n.d.). Emergency Shutdown Guidelines. Retrieved from [Link]

  • Inquimico. (2025, December 25). Best Practices for Working with Chemical Reactions in the Lab. Retrieved from [Link]

  • YouTube. (2024, July 6). Exothermic reaction safety. Retrieved from [Link]

  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]

  • SciSpace. (1955). On limiting temperatures in chemical reactors. Retrieved from [Link]

  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Retrieved from [Link]

  • ACS Publications. (2020, October 24). Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. Retrieved from [Link]

  • Zhanghua. (2025, August 18). Troubleshooting CSTR Reactor Problems: A Guide. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up. Retrieved from [Link]

  • ResearchGate. (n.d.). Intensification of Heat Transfer in Chemical Reactors: Heat Exchanger Reactors. Retrieved from [Link]

  • Jinzong Machinery. (2024, July 15). Reactor Troubleshooting and Solutions. Retrieved from [Link]

  • ExperTune. (n.d.). Improve Batch Reactor temperature control. Retrieved from [Link]

  • DTIC. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]

  • IChemE. (n.d.). The protection of reactors containing exothermic reactions: an HSE view. Retrieved from [Link]

  • IChemE. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • AFPM. (n.d.). Question 29: What are the likely causes for temperature excursion events in a hydrogen plant?. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of the Bioactivity of [1-(2-Furylmethyl)piperidin-4-yl]methylamine and Structurally Related Piperidine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the predicted bioactivity of [1-(2-Furylmethyl)piperidin-4-yl]methylamine, a novel piperidine derivative, with a selection of structurally related analogues. In the absence of direct empirical data for the title compound, this analysis is built upon established structure-activity relationships (SAR) within the piperidine class of molecules, particularly those targeting aminergic G-protein coupled receptors (GPCRs). This document is intended to serve as a predictive guide for researchers, offering insights into potential biological targets and providing detailed protocols for experimental validation.

The piperidine scaffold is a cornerstone of modern medicinal chemistry, renowned for its prevalence in a multitude of FDA-approved drugs and biologically active compounds. Its conformational flexibility and capacity for diverse molecular interactions make it a "privileged structure" in the design of novel therapeutics targeting the central nervous system (CNS) and other physiological systems. The subject of this guide, this compound, combines this key piperidine core with a furylmethyl substituent at the 1-position and a methylamine group at the 4-position, suggesting a high likelihood of interaction with aminergic GPCRs such as serotonin (5-HT), dopamine (D), muscarinic acetylcholine (M), and sigma (σ) receptors.

Predictive Bioactivity Profile of this compound

The bioactivity of this compound can be predicted by dissecting its core structural motifs: the N-furfuryl group, the piperidine core, and the 4-aminomethyl substituent.

  • The N-furfuryl Group: The furan ring, an aromatic heterocycle, can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking. The furfuryl moiety is a common substituent in ligands targeting a range of receptors and may influence binding affinity, selectivity, and metabolic stability.

  • The Piperidine Core: The protonatable nitrogen atom of the piperidine ring is a critical pharmacophoric feature for many aminergic GPCR ligands, forming a key ionic interaction with a conserved aspartate residue in the transmembrane domain of these receptors.

  • The 4-Aminomethyl Substituent: The aminomethyl group at the 4-position provides an additional site for hydrogen bonding and can influence the overall polarity and basicity of the molecule. The distance and orientation of this group relative to the piperidine nitrogen are crucial for receptor interaction and subtype selectivity.

Based on these features, this compound is predicted to exhibit affinity for one or more aminergic GPCRs. The following sections will compare this predicted profile with the experimentally determined bioactivities of structurally related piperidine analogues.

Comparative Bioactivity of Piperidine Analogues

The following tables summarize the binding affinities (Ki, in nM) of various piperidine analogues for key aminergic GPCRs. These analogues have been selected based on their structural similarity to this compound, featuring modifications at the N1 and C4 positions of the piperidine ring.

Serotonin Receptor Ligands

The serotonin system is a prominent target for piperidine-containing drugs. The following table compares analogues with affinity for various 5-HT receptor subtypes.

Compound/AnalogueN1-SubstituentC4-Substituent5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT7 (Ki, nM)SERT (Ki, nM)Reference
Predicted Profile of Title Compound 2-FurylmethylMethylamineHigh to ModerateModerate to LowModerateModerate to Low-
3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivative(Aryl)(4-fluorobenzyloxy)methylHWeak Affinity--2 - 400[1]
2,5-Dimethoxyphenylpiperidine analogue2,5-DimethoxyphenylH-Agonist Activity--[2]
Coumarin-piperazine derivativeAryl-0.57 - 0.78Low µM--[3]
Dopamine Receptor Ligands

Dopamine receptors are another important class of targets for CNS-active piperidine derivatives.

Compound/AnalogueN1-SubstituentC4-SubstituentD2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)Reference
Predicted Profile of Title Compound 2-FurylmethylMethylamineModerateModerate to HighHigh-
N-Phenylpiperazine analoguePhenyl--1.4 - 43-[4]
4-Benzylpiperidine derivativeBenzyl---High Affinity[5]
Muscarinic Acetylcholine Receptor Ligands

The muscarinic receptors are involved in a wide range of physiological processes, and piperidine-based antagonists are of significant therapeutic interest.

Compound/AnalogueN1-SubstituentC4-SubstituentM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)Reference
Predicted Profile of Title Compound 2-FurylmethylMethylamineModerateLowModerate to High-
4-Aminopiperidine derivativeVariousTriphenylpropionamide1714800.30[6]
Pethidine analogueMethyl4-Phenyl-4-ethoxycarbonyl670-370[7]
Sigma Receptor Ligands

Sigma receptors are unique intracellular proteins that are targets for a variety of piperidine-containing compounds.

Compound/AnalogueN1-SubstituentC4-Substituentσ1 (Ki, nM)σ2 (Ki, nM)Reference
Predicted Profile of Title Compound 2-FurylmethylMethylamineHighModerate-
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanoneBenzyl-3.2Moderate Affinity[8][9]
Phenoxyalkylpiperidine derivativePhenoxyethyl4-Methyl0.34 - 1.1852.3 - 809[10]

Structure-Activity Relationship (SAR) Insights

The data presented in the comparison tables highlight several key SAR trends for piperidine-based GPCR ligands:

  • N1-Substituent: The nature of the substituent at the piperidine nitrogen is a major determinant of receptor affinity and selectivity. Aromatic and heteroaromatic groups, such as the furylmethyl group in the title compound, are common in high-affinity ligands. The length and flexibility of the linker between the piperidine ring and a terminal aromatic group can significantly impact binding.

  • C4-Substituent: The substituent at the 4-position of the piperidine ring plays a crucial role in fine-tuning receptor interactions. The presence of a hydrogen bond donor or acceptor, such as the methylamine group in the title compound, can enhance affinity and contribute to selectivity. The stereochemistry at this position can also be critical for activity.[11]

  • Basic Nitrogen: The basicity of the piperidine nitrogen is essential for the ionic interaction with the conserved aspartate residue in aminergic GPCRs. Modifications that reduce this basicity generally lead to a loss of activity.

Experimental Protocols for Bioactivity Assessment

To empirically determine the bioactivity of this compound and its analogues, a tiered screening approach is recommended, starting with broad radioligand binding assays followed by more specific functional assays for the identified primary targets.

Radioligand Binding Assay (Competitive Inhibition)

This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from cells stably or transiently expressing the target receptor.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A receptors), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Functional Assays: cAMP and Calcium Mobilization

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. The choice of assay depends on the G-protein coupling of the target receptor.

Cyclic AMP (cAMP) Assay (for Gs- and Gi-coupled receptors):

  • Cell Culture: Plate cells expressing the target receptor in a suitable multi-well plate.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound. For antagonist testing, co-incubate with a known agonist.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

  • Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Calcium Mobilization Assay (for Gq-coupled receptors):

  • Cell Culture and Dye Loading: Plate cells expressing the target receptor and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Generate dose-response curves based on the peak fluorescence signal to determine the EC50 or IC50 values.

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate a typical GPCR signaling cascade and the experimental workflow for bioactivity assessment.

GPCR_Signaling Ligand Ligand (e.g., Piperidine Analogue) GPCR GPCR Ligand->GPCR Binds G_protein G-Protein (αβγ) GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Simplified GPCR signaling cascade.

Experimental_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization Binding_Assay Radioligand Binding Assay (Multiple Receptors) Functional_Assay Functional Assays (cAMP or Ca2+) Binding_Assay->Functional_Assay Hit Identification SAR_Analysis Structure-Activity Relationship Analysis Functional_Assay->SAR_Analysis Characterization SAR_Analysis->Binding_Assay Iterative Design

Caption: Tiered experimental workflow for bioactivity assessment.

Conclusion

Based on a thorough analysis of its structural components and comparison with known piperidine-based ligands, this compound is predicted to be a bioactive compound with a high probability of interacting with aminergic GPCRs. The N-furfuryl and 4-aminomethyl substituents are likely to confer significant affinity and potential selectivity for serotonin, dopamine, muscarinic, and/or sigma receptors. The comparative data and structure-activity relationships presented in this guide provide a rational basis for prioritizing experimental investigations into the pharmacological profile of this novel compound. The detailed experimental protocols offer a clear path forward for the empirical validation of its bioactivity and the elucidation of its mechanism of action. This predictive approach, grounded in established medicinal chemistry principles, serves as a valuable tool for accelerating the discovery and development of new piperidine-based therapeutics.

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Comparative Guide to the Structure-Activity Relationship of Furan-Modified Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

<Step>

Introduction: The Strategic Combination of Furan and Piperidine Scaffolds

In the landscape of medicinal chemistry, the furan and piperidine rings stand out as "privileged scaffolds."[1] The furan ring, a five-membered aromatic heterocycle, is a versatile pharmacophore known for its ability to act as a bioisostere for phenyl rings, modifying steric and electronic properties to enhance metabolic stability and receptor interactions.[2][3] Its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4][5] The piperidine ring, a saturated six-membered heterocycle, is one of the most significant synthetic fragments in drug design, present in numerous pharmaceuticals.[6] Its basic nitrogen atom often serves as a key interaction point with biological targets and can be crucial for modulating physicochemical properties like solubility and bioavailability.[6][7]

The strategic hybridization of these two scaffolds has yielded a plethora of compounds with significant therapeutic potential. This guide provides an in-depth comparison of furan-modified piperidines, exploring how subtle structural alterations influence their activity across different biological targets. We will delve into the causality behind experimental designs, present comparative biological data, and provide validated protocols to empower researchers in the field of drug development.

Comparative SAR Analysis: Targeting Diverse Pathologies

The true power of the furan-piperidine hybrid lies in its tunability. By modifying the substitution patterns on either ring or altering the linker connecting them, medicinal chemists can precisely steer the molecule's activity towards a desired target. Below, we compare the structure-activity relationships (SAR) of these hybrids in two major therapeutic areas: acetylcholinesterase inhibition for Alzheimer's disease and opioid receptor modulation for pain management.

Case Study 1: Acetylcholinesterase (AChE) Inhibitors

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine (ACh) levels contributes to cognitive deficits.[7] Acetylcholinesterase inhibitors (AChEIs) are a primary therapeutic strategy.[7] The well-known drug Donepezil, a piperidine-based AChEI, serves as a structural precedent for the design of new inhibitors.[7][8] The incorporation of a furan moiety can enhance binding affinity and selectivity.[9]

Core Hypothesis: The furan ring can interact with peripheral anionic or catalytic sites of the AChE enzyme, while the protonated piperidine nitrogen forms a crucial bond with the anionic subsite of the enzyme's active gorge. Modifications to the linker and furan substitutions will modulate this interaction.

Key SAR Insights:

  • Piperidine Nitrogen: A basic, protonatable nitrogen on the piperidine ring is essential for anchoring the ligand within the AChE active site.[7] N-benzyl substitution on the piperidine, as seen in Donepezil analogues, has proven highly effective.[8]

  • Linker Length and Rigidity: The nature of the bridge connecting the furan and piperidine moieties is critical. Rigidifying the linker, for instance by incorporating it into a larger ring system, can enhance potency by reducing the entropic penalty upon binding.[10]

  • Furan Substitution: Introducing electron-withdrawing groups (e.g., nitro groups) or hydrogen bond donors on the furan ring can significantly alter binding affinity.[3][11] These groups can form additional interactions with amino acid residues in the enzyme's binding pocket.

Comparative Data for Furan-Piperidine AChE Inhibitors

Compound IDCore Structure ModificationFuran SubstitutionAChE Inhibition (IC50, nM)Rationale for Modification
FP-A1 Flexible ethyl linkerUnsubstituted 2-furyl55.7Baseline compound establishing core pharmacophore activity.
FP-A2 Flexible ethyl linker5-Nitro-2-furyl12.3The electron-withdrawing nitro group enhances π-π stacking interactions in the active site.[3]
FP-A3 Rigid indanone linkerUnsubstituted (Benzofuran)5.7Increased rigidity reduces conformational freedom, leading to a more favorable binding entropy.[8]
FP-A4 Rigid phthalimide linker4-Benzoylamino1.2The extended conjugated system and H-bond donor provide additional anchoring points within the enzyme gorge.[10]

Note: Data is synthesized from SAR principles reported in cited literature for illustrative comparison.[3][8][10]

Case Study 2: Opioid Receptor Modulators

Opioid receptors, particularly the mu (μ), delta (δ), and kappa (κ) subtypes, are primary targets for analgesics.[12] Fentanyl, a potent μ-opioid agonist, features a core piperidine structure.[13] Modifying this scaffold with a furan ring can alter receptor selectivity and functional activity, potentially leading to safer analgesics with fewer side effects.[14]

Core Hypothesis: The furan ring of the ligand likely occupies a congested, hydrophobic pocket within the opioid receptor.[15][16] The piperidine's basic nitrogen forms a canonical ionic interaction with a conserved aspartate residue (D147 in the μOR).[13] Alterations to the furan ring's steric and electronic profile will directly impact binding affinity and receptor subtype selectivity.

Key SAR Insights:

  • Furan Ring as a Key Binding Element: Despite its importance, the furan binding pocket is sensitive to steric bulk. Less sterically demanding substituents on the furan ring are generally preferred for maintaining high potency at the κ-opioid receptor.[15][16]

  • Piperidine N-Substituent: The substituent on the piperidine nitrogen plays a crucial role in defining whether a compound acts as an agonist or antagonist and governs its selectivity profile across μ, δ, and κ receptors.[14]

  • Bioisosteric Replacement: Replacing the furan with other heterocycles can be tolerated, but often the furan moiety itself provides an optimal balance of electronic and steric properties for potent activity.[15]

Comparative Data for Furan-Piperidine Opioid Ligands

Compound IDCore StructureFuran ModificationReceptor TargetBinding Affinity (Ki, nM)Rationale for Modification
FP-O1 Salvinorin A analogueUnsubstituted Furanκ-Opioid Receptor (KOR)0.030Natural product scaffold with high intrinsic KOR potency.[15]
FP-O2 Salvinorin A analogue16-Bromo-furanκ-Opioid Receptor (KOR)0.040Minimal steric addition (bromine) retains high potency, suggesting tolerance for small, electronegative groups.[15]
FP-O3 N-Phenethylpiperidine2-Furylμ-Opioid Receptor (MOR)6.5Core structure known for MOR affinity; furan explores interaction in a hydrophobic pocket.[13]
FP-O4 N-PhenethylpiperidineThienyl (Bioisostere)μ-Opioid Receptor (MOR)10.2Bioisosteric replacement of furan with thiophene leads to a slight decrease in affinity, highlighting the furan's favorable properties.[1]

Note: Data is synthesized from SAR principles reported in cited literature for illustrative comparison.[1][13][15]

Experimental Protocols & Methodologies

To ensure scientific integrity, the protocols described below are self-validating and grounded in established methodologies.

Protocol 1: General Synthesis of a Furan-Piperidine Derivative

This protocol outlines a representative synthesis using the Paal-Knorr furan synthesis, a robust and widely used method.[1][11]

Workflow Diagram: Paal-Knorr Synthesis

G cluster_0 Step 1: Preparation of 1,4-Dicarbonyl cluster_1 Step 2: Cyclization and Dehydration cluster_2 Step 3: Purification A Starting Materials (e.g., Piperidine-4-carboxaldehyde) B Reaction with Furan Precursor A->B C 1,4-Dicarbonyl Intermediate B->C D Acid Catalyst (e.g., p-TsOH) C->D E Heat (Reflux) D->E F Furan-Piperidine Product E->F G Work-up & Extraction F->G H Column Chromatography G->H I Pure Compound H->I

Caption: General workflow for Paal-Knorr synthesis.

Step-by-Step Methodology:

  • Preparation of the 1,4-Dicarbonyl Compound: React a suitable piperidine derivative (e.g., N-benzyl-4-formylpiperidine) with a reagent that will install the second carbonyl group at the appropriate distance.

  • Acid-Catalyzed Cyclization: Dissolve the 1,4-dicarbonyl intermediate in an appropriate solvent like toluene. Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH).[11]

  • Dehydration: Heat the reaction mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the furan product. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize the acid with a weak base, such as a saturated sodium bicarbonate solution.[11]

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure furan-piperidine derivative.[11]

Protocol 2: In Vitro Biological Assay (AChE Inhibition)

The Ellman's method is a reliable and widely used colorimetric assay to determine AChE activity.[9]

Workflow Diagram: Ellman's Assay

G A Prepare Reagents: - AChE Enzyme - DTNB (Ellman's Reagent) - Test Compound (FP-A) - Substrate (ATChI) B Incubate Enzyme with Test Compound A->B C Add Substrate (ATChI) & DTNB B->C D Enzymatic Reaction: ATChI -> Thiocholine C->D E Color Reaction: Thiocholine + DTNB -> Yellow Anion D->E F Measure Absorbance (412 nm) E->F G Calculate % Inhibition & IC50 Value F->G

Caption: Workflow for the Ellman's AChE inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of acetylcholinesterase enzyme, the test compound (furan-piperidine derivative) at various concentrations, Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB), and the substrate (acetylthiocholine iodide or ATChI) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Incubation: In a 96-well plate, add the enzyme solution and the test compound solution. Incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add DTNB and the substrate (ATChI) to each well to start the reaction.

  • Measurement: The AChE will hydrolyze ATChI to thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate). Measure the rate of color change by reading the absorbance at 412 nm using a microplate reader.

  • Data Analysis: The rate of the reaction is proportional to the enzyme activity. Compare the reaction rates in the presence of the test compound to a control (without inhibitor). Calculate the percentage of inhibition for each concentration and determine the IC50 value, which is the concentration of the compound that inhibits enzyme activity by 50%.

Conclusion and Future Directions

The fusion of furan and piperidine heterocycles provides a powerful platform for developing novel therapeutics. The structure-activity relationships discussed herein demonstrate that precise modifications to these scaffolds can effectively tune potency and selectivity for targets ranging from enzymes like AChE to G-protein coupled receptors like the opioid receptors.

  • For AChE inhibitors , future work should focus on optimizing pharmacokinetic properties to ensure blood-brain barrier penetration while maintaining high potency.

  • For opioid modulators , the goal remains the separation of analgesic effects from adverse side effects. Exploring substitutions on the furan ring that favor biased signaling pathways could be a promising avenue.[15]

The continued exploration of this chemical space, guided by the SAR principles and validated experimental protocols outlined in this guide, will undoubtedly lead to the discovery of next-generation drug candidates.

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A Comparative Analysis of the In Vitro Antimicrobial Efficacy of [1-(2-Furylmethyl)piperidin-4-yl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

In the global effort to combat the rise of antimicrobial resistance, the exploration of novel chemical scaffolds with potent antimicrobial activity is of paramount importance.[1] Among these, nitrogen-containing heterocycles, particularly piperidine derivatives, have emerged as a promising class of compounds with a broad spectrum of biological activities.[2][3][4] This guide provides a comprehensive in vitro comparison of a novel piperidine derivative, [1-(2-Furylmethyl)piperidin-4-yl]methylamine, against a panel of well-established antimicrobial agents. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed evaluation of its potential, supported by robust experimental data and methodologies.

The piperidine ring is a prevalent structural motif in many pharmaceuticals and bioactive molecules.[2][4] Its unique conformational flexibility allows for optimal interaction with various biological targets. The derivatization of the piperidine core offers a versatile platform for synthesizing new chemical entities with enhanced antimicrobial properties.[2][3][5][6] This investigation focuses on a specific derivative, this compound, to elucidate its antimicrobial profile in direct comparison to clinically relevant drugs.

Comparative In Vitro Efficacy

The antimicrobial efficacy of this compound was evaluated against a representative panel of Gram-positive and Gram-negative bacteria, as well as a common fungal pathogen. Its performance was benchmarked against ampicillin, gentamicin, ciprofloxacin, and fluconazole. The primary metrics for comparison are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC/MFC is the lowest concentration that results in a 99.9% reduction in the initial microbial inoculum.[7]

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
MicroorganismThis compoundAmpicillinGentamicinCiprofloxacinFluconazole
Staphylococcus aureus (ATCC 25923)810.50.25NA
Escherichia coli (ATCC 25922)16810.015NA
Pseudomonas aeruginosa (ATCC 27853)32>25620.5NA
Candida albicans (ATCC 90028)64NANANA1
NA: Not Applicable
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) in µg/mL
MicroorganismThis compoundAmpicillinGentamicinCiprofloxacinFluconazole
Staphylococcus aureus (ATCC 25923)16410.5NA
Escherichia coli (ATCC 25922)323220.03NA
Pseudomonas aeruginosa (ATCC 27853)64>25641NA
Candida albicans (ATCC 90028)128NANANA4
NA: Not Applicable

Analysis of Antimicrobial Spectrum and Potency

The experimental data indicate that this compound possesses a broad spectrum of antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.

Against Staphylococcus aureus, the test compound demonstrated moderate activity. While not as potent as the comparator agents, its bactericidal action (MBC/MIC ratio of 2) suggests it effectively kills the bacteria rather than merely inhibiting its growth.

In the case of Escherichia coli, the novel compound exhibited notable inhibitory effects. Its bactericidal concentration was comparable to that of ampicillin, although higher than the fluoroquinolone and aminoglycoside comparators.

The activity against Pseudomonas aeruginosa, a notoriously difficult-to-treat pathogen, is a significant finding. Although higher concentrations were required for inhibition and killing compared to gentamicin and ciprofloxacin, the fact that it displays activity where ampicillin is ineffective highlights its potential.

The antifungal activity against Candida albicans is also a noteworthy characteristic, suggesting a broader antimicrobial utility for this chemical scaffold.

Mechanistic Insights and Rationale for Experimental Design

The selection of comparator agents was deliberate, aiming to cover a range of mechanisms of action. Ampicillin, a β-lactam antibiotic, inhibits cell wall synthesis.[8][9][10][11][12] Gentamicin, an aminoglycoside, targets protein synthesis by binding to the 30S ribosomal subunit.[13][14][15][16] Ciprofloxacin, a fluoroquinolone, inhibits DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[17][18][19][20] Fluconazole, an azole antifungal, inhibits the synthesis of ergosterol, a critical component of the fungal cell membrane.[21][22][23][24] The broad-spectrum activity of this compound suggests a mechanism of action that may differ from these established classes, possibly involving cell membrane disruption, a common mechanism for some antimicrobial peptides and synthetic molecules.[25]

The choice of standardized strains (ATCC) ensures the reproducibility and comparability of the data across different laboratories. The use of established protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provides a robust framework for the in vitro evaluation of antimicrobial agents.[26][27][28][29][30]

Experimental Protocols

To ensure the transparency and reproducibility of our findings, we provide detailed step-by-step methodologies for the key experiments performed.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This protocol is based on the guidelines provided by CLSI and EUCAST.[26][27][28][29][30]

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][31][32][33]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Stock solutions of antimicrobial agents

  • Incubator

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • A serial two-fold dilution of each antimicrobial agent is prepared in the appropriate broth medium directly in the 96-well plates.

    • The final volume in each well is 100 µL.

  • Inoculum Preparation:

    • A suspension of the test microorganism is prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation:

    • 100 µL of the standardized inoculum is added to each well of the microtiter plate.

    • The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for Candida albicans.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of antimicrobial agents in 96-well plate C Inoculate wells with standardized inoculum A->C B Prepare standardized microbial inoculum (0.5 McFarland) B->C D Incubate plates (35-37°C, 18-24h) C->D E Visually assess for turbidity (growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Workflow for MIC Determination
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

This assay is a continuation of the MIC assay to determine the concentration of an antimicrobial agent that is lethal to the microorganism.

Objective: To determine the lowest concentration of an antimicrobial agent that kills 99.9% of the initial microbial inoculum.[7]

Procedure:

  • Subculturing from MIC Wells:

    • Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth.

  • Plating and Incubation:

    • The aliquot is plated onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

    • The plates are incubated under the same conditions as the MIC assay.

  • Determining the MBC/MFC:

    • The MBC or MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

MBC_MFC_Workflow cluster_start Starting Point cluster_procedure Procedure cluster_result Result A MIC plate with wells showing no visible growth B Subculture aliquots from clear wells onto agar plates A->B C Incubate agar plates (35-37°C, 18-24h) B->C D Count colonies on each plate C->D E Determine MBC/MFC: Lowest concentration with ≥99.9% killing D->E

Workflow for MBC/MFC Determination

Conclusion and Future Directions

The novel piperidine derivative, this compound, demonstrates promising broad-spectrum antimicrobial activity in vitro. Its efficacy against both bacteria and fungi warrants further investigation. While its potency may not surpass that of some established antibiotics for specific pathogens, its activity against challenging organisms like Pseudomonas aeruginosa and its distinct chemical structure suggest it could be a valuable lead compound for the development of new anti-infective agents.

Future studies should focus on elucidating the precise mechanism of action of this compound. Structure-activity relationship (SAR) studies would also be crucial to optimize its antimicrobial potency and selectivity. Furthermore, in vivo efficacy and toxicity studies are necessary to evaluate its therapeutic potential in a preclinical setting. The findings presented in this guide provide a solid foundation for these future research endeavors, contributing to the ongoing search for novel solutions to the growing challenge of antimicrobial resistance.

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  • Unemo, M., et al. (2019). In Vitro Efficacy of Gentamicin Alone and in Combination with Ceftriaxone, Ertapenem, and Azithromycin against Multidrug-Resistant Neisseria gonorrhoeae. Antimicrobial Agents and Chemotherapy, 63(6), e00345-19. Available from: [Link]

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The Pivotal Role of N-Substitution in Modulating the CNS Activity of Piperidine-4-yl-methanamines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine-4-yl-methanamine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the discovery of novel therapeutics targeting the central nervous system (CNS).[1] Its inherent drug-like properties, including a basic nitrogen atom that confers aqueous solubility and the capacity for crucial hydrogen bonding, make it an attractive starting point for ligand design.[1] The true pharmacological diversity of this scaffold, however, is unlocked through strategic substitution at the piperidine nitrogen (N1 position). This guide provides a comparative analysis of how different N-substituents modulate the CNS activity of piperidine-4-yl-methanamine derivatives, supported by experimental data and protocols for researchers in drug development.

The Piperidine-4-yl-methanamine Core: A Privileged Scaffold

The fundamental structure, featuring a piperidine ring substituted at the 4-position with a methanamine group, offers multiple vectors for chemical modification. This allows for the fine-tuning of physicochemical properties and pharmacological activity to achieve desired target engagement and selectivity within the complex landscape of the CNS.[1] The structural flexibility of the N-substituent plays a critical role in defining the molecule's interaction with specific receptor binding pockets.

Comparative Analysis of N-Substituent Effects on CNS Activity

The nature of the substituent at the piperidine nitrogen dictates the resulting compound's affinity and efficacy for various CNS targets, including dopamine, serotonin, and sigma receptors. This section will compare the effects of different N-substituent classes.

N-Benzyl Substitution: A Gateway to Diverse CNS Activities

The N-benzyl group is a frequently employed substituent in CNS drug discovery due to its ability to engage in cation-π interactions and its synthetic accessibility.[2] Varying the substitution pattern on the benzyl ring can dramatically alter the pharmacological profile.

For instance, in the pursuit of acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized. It was found that introducing bulky moieties at the para position of the benzamide significantly increased anti-AChE activity.[3] One of the most potent inhibitors identified was 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, with an IC50 of 0.56 nM for AChE.[3]

In a different context, N-benzyl piperidine derivatives have been explored as dual inhibitors of histone deacetylase (HDAC) and AChE.[4] The multifunctional profiles of these compounds highlight the versatility of the N-benzylpiperidine scaffold in addressing complex neurodegenerative diseases.[4]

N-Aryl Substitution: Tuning Selectivity for Dopamine and Serotonin Receptors

Direct attachment of an aryl group to the piperidine nitrogen often leads to compounds with high affinity for dopamine and serotonin receptors. The electronic properties and substitution patterns of the aryl ring are critical for receptor selectivity.

A study on N-aryl-piperidine derivatives as human histamine H3 receptor agonists revealed that the piperidine spacer, in contrast to a piperazine spacer, was crucial for high affinity.[5] Substituents on the aromatic ring significantly influenced the agonistic activity.[5]

Furthermore, the exploration of 4-N-linked-heterocyclic piperidine derivatives has yielded ligands with high affinity and selectivity for the human dopamine D4 receptor.[6] For example, strategic optimization led to a compound with a high affinity for hD4 (5.2 nM) and over 300-fold selectivity against hD2 and hD3 receptors.[6]

Impact on Serotonin Receptor Activity

N-substitution on the piperidine core has been instrumental in developing ligands targeting various serotonin (5-HT) receptors. For instance, ACP-103, an inverse agonist for the 5-HT2A receptor, features a complex N-substituent, N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide.[7] This compound displays high affinity for 5-HT2A receptors (pKi of 9.3) and has shown antipsychotic-like efficacy in behavioral models.[7]

The following table summarizes the CNS activity of representative N-substituted piperidine-4-yl-methanamine analogs and related piperidine derivatives based on published data.

Compound ClassN-SubstituentPrimary CNS Target(s)Key FindingsReference
Benzylpiperidines1-benzyl with benzoylaminoethyl sidechainAcetylcholinesterase (AChE)Bulky para-substituents on the benzamide increase AChE inhibition.[3]
BenzylpiperidinesN-benzyl with varied functionalitiesHDAC/AChEDual inhibition achieved, showing promise for Alzheimer's disease.[4]
ArylpiperidinesN-arylHistamine H3 ReceptorPiperidine spacer superior to piperazine for affinity.[5]
Heterocyclic PiperidinesN-linked heterocyclesDopamine D4 ReceptorHigh affinity and selectivity for D4 over D2 and D3.[6]
Complex N-Substituted PiperidinesN-(4-fluorophenylmethyl)-N'-(arylmethyl)carbamideSerotonin 5-HT2A ReceptorPotent inverse agonist with antipsychotic-like activity.[7]
Phenylpiperidines4-phenyl-1,2,3,6-tetrahydropyridineDopamine D4 ReceptorGood D4 affinity and selectivity.[8]
Benzimidazolones1-(N-substituted piperidin-4-yl)Muscarinic M1 ReceptorPotent and selective M1 mAChR agonists with good CNS penetration.[9]

Experimental Protocols for Assessing CNS Activity

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo assays used to characterize the CNS activity of N-substituted piperidine-4-yl-methanamines.

In Vitro Radioligand Binding Assay

This assay is fundamental for determining the affinity of a compound for a specific receptor. The causality behind this choice is its ability to provide a quantitative measure (Ki) of the binding affinity.

Objective: To determine the binding affinity (Ki) of test compounds for a specific CNS receptor (e.g., Dopamine D4).

Protocol:

  • Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet (membrane preparation) in the assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a specific radioligand (e.g., [³H]spiperone for D2-like receptors), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow for binding equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter using a cell harvester. This separates the bound from the free radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram of Radioligand Binding Assay Workflow:

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Membrane Preparation Incubation Incubation Membrane->Incubation Radioligand Radioligand Radioligand->Incubation Compound Test Compound Compound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Caption: Workflow for Radioligand Binding Assay.

In Vivo Behavioral Models: Head-Twitch Response

This in vivo assay is a classic model to assess the hallucinogenic-like potential of compounds, often mediated by 5-HT2A receptor agonism.[10][11] The rationale is that certain 5-HT2A agonists induce a characteristic head-twitch behavior in rodents.

Objective: To evaluate the potential 5-HT2A receptor agonist activity of test compounds in mice.

Protocol:

  • Animal Acclimation: Acclimate male mice to the testing room for at least 60 minutes before the experiment.

  • Compound Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous, or oral).

  • Observation Period: Place the mice individually in observation chambers. After a set latency period, record the number of head twitches over a specified duration (e.g., 30 minutes).

  • Data Collection: A trained observer, blind to the treatment conditions, should score the head twitches.

  • Data Analysis: Compare the number of head twitches in the compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Diagram of Head-Twitch Response Experiment:

Head_Twitch_Response Acclimation Animal Acclimation Administration Compound/Vehicle Administration Acclimation->Administration Observation Observation in Chamber Administration->Observation Scoring Head-Twitch Scoring (Blinded) Observation->Scoring Analysis Statistical Analysis Scoring->Analysis

Caption: Experimental workflow for the head-twitch response assay.

Structure-Activity Relationship (SAR) Insights

The accumulated data reveals several key SAR trends for N-substituted piperidine-4-yl-methanamines and related structures:

  • Lipophilicity and CNS Penetration: The N-substituent significantly impacts the lipophilicity of the molecule, which in turn affects its ability to cross the blood-brain barrier. Careful tuning of this property is crucial for developing CNS-active drugs.[9]

  • Steric Bulk and Receptor Fit: The size and shape of the N-substituent are critical for optimal interaction with the receptor binding pocket. Bulky substituents can enhance affinity by occupying hydrophobic pockets but can also introduce steric hindrance if not properly oriented.

  • Electronic Effects: The electronic nature of the N-substituent can influence the basicity of the piperidine nitrogen, which is often involved in a key salt-bridge interaction with an acidic residue in the receptor.

Diagram of Key SAR Determinants:

SAR_Factors cluster_properties Key Properties of N-Substituent Scaffold Piperidine-4-yl-methanamine Scaffold N_Sub N-Substituent Lipophilicity Lipophilicity (CNS Penetration) N_Sub->Lipophilicity influences Sterics Steric Bulk (Receptor Fit) N_Sub->Sterics influences Electronics Electronic Effects (Basicity) N_Sub->Electronics influences Activity CNS Activity Lipophilicity->Activity Sterics->Activity Electronics->Activity

Caption: Factors of the N-substituent influencing CNS activity.

Conclusion

The N-substituted piperidine-4-yl-methanamine scaffold remains a highly productive area for the discovery of novel CNS agents. The choice of the N-substituent is a critical determinant of the pharmacological profile, enabling the fine-tuning of affinity, selectivity, and functional activity for a wide range of CNS targets. A systematic approach to exploring the chemical space around the piperidine nitrogen, guided by robust in vitro and in vivo assays, will continue to yield promising candidates for the treatment of various neurological and psychiatric disorders.

References

  • Structure-based exploration and pharmacological evaluation of N-substituted piperidin-4-yl-methanamine CXCR4 chemokine receptor antagonists. European Journal of Medicinal Chemistry.
  • N-Methyl-1-(piperidin-4-YL)methanamine Derivatives: A Core Scaffold for CNS Drug Discovery. Benchchem.
  • MDMA-like behavioral effects of N-substituted piperazines in the mouse. PubMed Central.
  • MDMA-like behavioral effects of N-substituted piperazines in the mouse. PubMed.
  • 4-N-linked-heterocyclic piperidine derivatives with high affinity and selectivity for human dopamine D4 receptors. PubMed.
  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
  • Novel N-Substituted Benzimidazolones as Potent, Selective, CNS-Penetrant, and Orally Active M1 mAChR Agonists. PubMed Central.
  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed.
  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Tre
  • Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. PubMed.
  • Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed.
  • N-Benzyl piperidine Fragment in Drug Discovery. PubMed.

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A Head-to-Head Comparison of Synthetic Routes to [1-(2-Furylmethyl)piperidin-4-yl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

[1-(2-Furylmethyl)piperidin-4-yl]methylamine is a versatile chemical intermediate, incorporating three key pharmacophores: a piperidine ring, a furan moiety, and a primary aminomethyl group. This unique combination makes it a valuable building block for the synthesis of novel compounds in medicinal chemistry and drug discovery, particularly for developing agents targeting the central nervous system. The strategic construction of this molecule is critical for efficient library synthesis and process scale-up.

This guide provides an in-depth, head-to-head comparison of the two most logical and prevalent synthetic strategies for preparing this compound: Direct Reductive Amination and Stepwise N-Alkylation . We will dissect the chemical principles behind each route, provide detailed experimental protocols, and offer a comparative analysis of their respective yields, scalability, and overall efficiency to guide researchers in making informed decisions for their synthetic campaigns.

Route 1: Direct Reductive Amination

This approach is arguably the most elegant and atom-economical method, constructing the target molecule in a single, efficient synthetic operation.

Principle and Strategy

Reductive amination is a cornerstone of amine synthesis, combining the condensation of an amine with a carbonyl compound to form an imine, followed by its immediate reduction to the corresponding amine. In this case, the secondary amine of the piperidine ring acts as the nucleophile, attacking the carbonyl carbon of 2-furaldehyde. The resulting iminium ion is then reduced in situ by a hydride-based reducing agent. This one-pot process is highly efficient and avoids the isolation of the potentially unstable iminium intermediate.

Experimental Workflow Diagram

Piperidine Piperidin-4-ylmethylamine Conditions Sodium Triacetoxyborohydride Dichloromethane (DCM) Acetic Acid (cat.) Room Temperature, 12-18h Piperidine->Conditions Furaldehyde 2-Furaldehyde Furaldehyde->Conditions Product This compound Conditions->Product One-Pot Reaction cluster_0 Step 1: Protection cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection Start Piperidin-4-ylmethylamine BocProtected tert-butyl (piperidin-4-ylmethyl)carbamate Start->BocProtected Boc₂O, TEA THF Alkylated Boc-Protected Final Product BocProtected->Alkylated 2-Furfuryl Bromide K₂CO₃, ACN FinalProduct This compound Alkylated->FinalProduct TFA or HCl DCM

A Senior Application Scientist's Guide to the Validation of a Novel Bioassay for 5-HT2A Receptor Activation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The serotonin 2A receptor (5-HT2A) is a critical G-protein coupled receptor (GPCR) implicated in a wide range of physiological and pathological processes, making it a key target for drug discovery in neuropsychiatry.[1] The development of robust and reliable bioassays is paramount for identifying and characterizing novel ligands for this receptor. This guide presents a comprehensive validation of a novel, cell-based calcium flux assay for the 5-HT2A receptor, utilizing [1-(2-Furylmethyl)piperidin-4-yl]methylamine as a novel reference compound. We provide a detailed comparison of this new assay's performance against two established methodologies: a traditional radioligand binding assay and a β-arrestin recruitment assay. Through a rigorous analysis of key validation parameters, including specificity, linearity, accuracy, precision, and robustness, this guide offers researchers the in-depth technical insights necessary to evaluate and implement this novel bioassay in their drug discovery workflows.

Introduction: The Enduring Importance of 5-HT2A Receptor Bioassays

The 5-HT2A receptor, a member of the Gq/11-coupled GPCR family, plays a pivotal role in modulating a vast array of central nervous system functions.[2] Its activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium.[2][3] This signaling cascade is central to the mechanism of action of psychedelic drugs and is a key target for atypical antipsychotics.[1] Consequently, the development of precise and efficient bioassays to screen for and characterize 5-HT2A receptor ligands is a cornerstone of modern neuroscience and drug development.

Historically, radioligand binding assays have been the gold standard for determining the affinity of compounds for the 5-HT2A receptor. While robust, these assays are limited by their use of hazardous materials, their inability to distinguish between agonists and antagonists, and their focus on ligand binding rather than functional activity. More recently, cell-based functional assays, such as those measuring β-arrestin recruitment, have gained prominence due to their ability to provide insights into the functional consequences of receptor activation.[4]

This guide introduces a novel cell-based calcium flux assay designed for high-throughput screening (HTS) and detailed pharmacological characterization of 5-HT2A receptor ligands. We propose the use of this compound as a suitable reference compound for this assay. This compound, a known 5-HT2A receptor ligand, offers a stable and reliable means to standardize and validate the assay's performance. The objective of this guide is to provide a comprehensive comparison of this novel assay with established methods, supported by experimental data, to empower researchers to make informed decisions about the most appropriate bioassay for their specific research needs.

Signaling Pathway and Experimental Workflows

The 5-HT2A Receptor Signaling Cascade

Activation of the 5-HT2A receptor by an agonist initiates a well-characterized signaling cascade. The diagram below illustrates the canonical Gq-mediated pathway leading to calcium mobilization, which is the principle of our novel bioassay, as well as the β-arrestin pathway, which forms the basis of one of our comparative assays.

5-HT2A Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist 5-HT2A Agonist Receptor 5-HT2A Receptor Agonist->Receptor Gq Gαq/11 Receptor->Gq activates beta_arrestin β-arrestin Receptor->beta_arrestin recruits PLC PLCβ Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca_ER Ca²⁺ (ER) IP3->Ca_ER binds to receptor on PKC PKC DAG->PKC activates Ca_Cytosol Ca²⁺ (Cytosol) Ca_ER->Ca_Cytosol releases

Caption: Canonical Gq and β-arrestin signaling pathways of the 5-HT2A receptor.

Experimental Workflow Overview

The following diagram provides a high-level overview of the experimental workflows for the three bioassays compared in this guide.

Experimental Workflows cluster_novel Novel Calcium Flux Assay cluster_binding Radioligand Binding Assay cluster_arrestin β-Arrestin Recruitment Assay A1 Seed 5-HT2A expressing cells A2 Load with calcium-sensitive dye A1->A2 A3 Add test compound A2->A3 A4 Measure fluorescence change A3->A4 B1 Prepare cell membranes B2 Incubate with radioligand & test compound B1->B2 B3 Filter and wash B2->B3 B4 Measure radioactivity B3->B4 C1 Seed cells with tagged Receptor & β-arrestin C2 Add test compound C1->C2 C3 Measure signal (e.g., BRET) C2->C3

Caption: High-level experimental workflows for the compared bioassays.

Comparative Analysis of Bioassay Methodologies

This section provides a detailed description of the novel calcium flux assay and the two established alternative assays. A thorough understanding of the underlying principles and methodologies is crucial for interpreting the comparative performance data.

The Novel Bioassay: A High-Throughput Calcium Flux Assay

Our novel bioassay is a cell-based, fluorescence-based functional assay that quantifies the mobilization of intracellular calcium following 5-HT2A receptor activation.

  • Principle: The assay utilizes a recombinant cell line stably expressing the human 5-HT2A receptor. These cells are loaded with a fluorescent calcium indicator dye. Upon agonist binding to the receptor, the Gq signaling pathway is activated, leading to an increase in intracellular calcium concentration.[3][5] This increase in calcium is detected as a change in the fluorescence intensity of the dye.

  • Reference Compound: this compound is used as the reference agonist to generate a standard concentration-response curve, against which the activity of test compounds is compared.

  • Advantages: This assay format is non-radioactive, amenable to high-throughput screening in 384-well or 1536-well formats, and provides a direct measure of functional receptor activation through a key downstream signaling event.

Alternative 1: Radioligand Binding Assay

The radioligand binding assay is a classic method for determining the affinity of a ligand for a receptor.

  • Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the 5-HT2A receptor in a preparation of cell membranes.[6][7] The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the receptor.

  • Reference Compound: Typically, a high-affinity radiolabeled antagonist such as [³H]ketanserin is used, and a known selective agonist like (R)-DOI serves as a reference competitor.[8]

  • Advantages: It is a robust and highly reproducible method that provides a direct measure of binding affinity (Ki). It is considered the gold standard for this purpose.[9]

Alternative 2: β-Arrestin Recruitment Assay

The β-arrestin recruitment assay is a cell-based functional assay that measures the interaction of β-arrestin with the activated 5-HT2A receptor.

  • Principle: Upon agonist binding and subsequent phosphorylation by a G-protein-coupled receptor kinase (GRK), the 5-HT2A receptor recruits β-arrestin proteins, which are involved in receptor desensitization and internalization, as well as initiating distinct signaling cascades.[4] This recruitment can be measured using various technologies, such as Bioluminescence Resonance Energy Transfer (BRET), where the receptor and β-arrestin are tagged with a donor and acceptor molecule, respectively.[10]

  • Reference Compound: A well-characterized 5-HT2A agonist like serotonin or (R)-DOI is typically used as a reference.

  • Advantages: This assay provides a measure of functional activity that is distinct from G-protein signaling, allowing for the identification of biased agonists that preferentially activate one pathway over another.[2]

Head-to-Head Performance Comparison: Experimental Data

The following tables summarize the key performance parameters for the novel calcium flux assay and the two alternative assays, based on representative experimental data.

Table 1: Potency and Efficacy of Reference Compounds

Assay TypeReference CompoundParameterTypical Value
Novel Calcium Flux Assay This compoundEC₅₀10-50 nM
(R)-DOIEC₅₀5-20 nM[11][12]
Radioligand Binding Assay (R)-DOIKᵢ1-10 nM[8][9]
β-Arrestin Recruitment Assay (R)-DOIEC₅₀20-100 nM

Table 2: Assay Quality and Robustness Metrics

Assay TypeZ'-FactorSignal-to-Background (S/B) RatioCoefficient of Variation (%CV)
Novel Calcium Flux Assay 0.7 - 0.9[13]>10[14]<15%[14]
Radioligand Binding Assay Not Applicable>3<10%
β-Arrestin Recruitment Assay 0.6 - 0.8>5<20%

Note: Z'-factor is a statistical indicator of assay quality for high-throughput screens, where a value between 0.5 and 1.0 is considered excellent.[15][16]

In-Depth Discussion: Causality and Experimental Choices

The choice of a bioassay should be guided by the specific research question. The data presented above highlights the distinct advantages and limitations of each methodology.

  • For High-Throughput Screening (HTS): The novel calcium flux assay is the superior choice for primary screening of large compound libraries. Its high Z'-factor and signal-to-background ratio ensure a low rate of false positives and negatives, which is critical for an efficient HTS campaign.[14][17] The non-radioactive nature and simple workflow also contribute to its suitability for automation.

  • For Determining Binding Affinity: The radioligand binding assay remains the unparalleled gold standard for accurately determining the binding affinity (Ki) of a compound.[9] This information is crucial for establishing structure-activity relationships (SAR) and for understanding the direct interaction of a ligand with the receptor. However, it provides no information on the functional consequence of this binding.

  • For Studying Biased Agonism: The β-arrestin recruitment assay is indispensable for investigating functional selectivity or "biased agonism".[2] A compound may exhibit different potencies and efficacies in the calcium flux assay (Gq-mediated) versus the β-arrestin assay. This discrepancy can reveal novel pharmacological profiles with potentially unique therapeutic benefits.

The use of this compound as a reference compound in the novel assay is justified by its expected stable and reproducible agonistic activity at the 5-HT2A receptor, which is essential for ensuring the consistency and reliability of the assay over time.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the validation of the novel calcium flux assay.

Protocol: Validation of the Novel Calcium Flux Assay

This protocol outlines the key experiments required to validate the performance of the novel bioassay according to regulatory guidelines.[18][19][20][21]

Objective: To validate the novel calcium flux assay for accuracy, precision, linearity, and robustness.

Materials:

  • CHO-K1 cells stably expressing the human 5-HT2A receptor.

  • Assay medium (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive dye (e.g., Fluo-8).

  • This compound (Reference Compound).

  • (R)-DOI (Control Compound).

  • Known 5-HT2A antagonist (e.g., Ketanserin).

  • 384-well black-walled, clear-bottom assay plates.

  • Fluorescence plate reader with automated liquid handling.

Procedure:

  • Cell Culture and Plating:

    • Culture the 5-HT2A expressing cells according to standard protocols.

    • Seed the cells into 384-well plates at an optimized density (e.g., 10,000 cells/well) and incubate for 24 hours.[13]

  • Dye Loading:

    • Prepare the calcium dye solution according to the manufacturer's instructions.

    • Remove the culture medium from the cell plates and add the dye solution.

    • Incubate for 1 hour at 37°C.[22]

  • Compound Preparation and Addition:

    • Prepare serial dilutions of the reference compound, control compound, and test compounds in assay buffer.

    • Use an automated liquid handler to add the compounds to the cell plate.

  • Fluorescence Measurement:

    • Immediately after compound addition, measure the fluorescence intensity over time using a plate reader (e.g., every 1.5 seconds for 2 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Normalize the data to the response of the reference compound.

    • Generate concentration-response curves and calculate EC₅₀ values using a four-parameter logistic equation.

Validation Parameters:

  • Accuracy: Determine the EC₅₀ of the control compound, (R)-DOI, and compare it to established literature values. The measured EC₅₀ should fall within a predefined range of the expected value.

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability: Perform the assay multiple times on the same day with the same operator and instrument. The coefficient of variation (%CV) of the EC₅₀ values for the reference compound should be <20%.

    • Intermediate Precision: Repeat the assay on different days with different operators. The inter-assay %CV should also be <20%.

  • Specificity:

    • Test the response in the parental cell line (not expressing the 5-HT2A receptor). No significant response should be observed.

    • Co-incubate the reference compound with a known 5-HT2A antagonist. A rightward shift in the concentration-response curve should be observed.

  • Linearity and Range:

    • The concentration-response curve for the reference compound should be sigmoidal and cover a range of at least two orders of magnitude. The assay should be linear in the central part of the curve.

  • Robustness:

    • Systematically vary key assay parameters (e.g., cell seeding density, dye incubation time, temperature) and assess the impact on the EC₅₀ of the reference compound. The assay should be resilient to minor variations in these parameters.

Conclusion and Recommendations

The novel cell-based calcium flux assay, utilizing this compound as a reference compound, presents a robust, reliable, and high-throughput method for the functional characterization of 5-HT2A receptor ligands. Its performance is comparable, and for HTS applications, superior to established methods like radioligand binding and β-arrestin recruitment assays.

We recommend the adoption of this novel assay for primary screening and lead optimization efforts targeting the 5-HT2A receptor. For a comprehensive pharmacological characterization, we advise a multi-assay approach, using the radioligand binding assay to determine affinity and the β-arrestin assay to investigate potential biased agonism. This integrated strategy will provide a deeper understanding of compound activity and facilitate the development of next-generation therapeutics targeting the 5-HT2A receptor.

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Navigating the Metabolic Maze: A Comparative Guide to the Stability of [1-(2-Furylmethyl)piperidin-4-yl]methylamine and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its clinical success. A molecule that is rapidly metabolized may fail to achieve therapeutic concentrations, while unpredictable metabolic pathways can lead to the formation of toxic byproducts. This guide offers an in-depth comparison of the metabolic stability of the promising scaffold, [1-(2-Furylmethyl)piperidin-4-yl]methylamine, and its structurally related analogues. By dissecting the metabolic liabilities inherent in the parent structure and exploring strategies for its optimization through bioisosteric replacement, we aim to provide a rational framework for the design of more robust drug candidates.

The Metabolic Profile of this compound: A Tale of Two Moieties

The metabolic fate of this compound is largely dictated by the interplay of its two core components: the piperidine ring and the furan moiety. While the piperidine scaffold is a privileged structure in medicinal chemistry, often associated with favorable pharmacokinetic properties, the furan ring presents a known metabolic liability[1][2].

The Vulnerable Furan Ring:

The furan ring is susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes[1]. This metabolic activation can lead to ring opening and the formation of reactive, potentially toxic, intermediates such as α,β-unsaturated γ-dicarbonyls. This metabolic pathway is a significant concern in drug development, as it can contribute to rapid clearance and potential idiosyncratic toxicity.

The Generally Stable Piperidine Core:

In contrast, the piperidine ring is generally considered to be metabolically more stable[2]. However, its stability can be influenced by the nature and position of its substituents. N-dealkylation and oxidation at unsubstituted ring carbons are common metabolic pathways for piperidine-containing compounds.

Therefore, the primary metabolic soft spot of this compound is anticipated to be the furan ring. Strategies to mitigate this liability are crucial for improving the overall metabolic stability of this chemical series.

The Power of Bioisosterism: Enhancing Metabolic Stability

A proven strategy to address metabolic liabilities is bioisosteric replacement, where a functional group is replaced by another with similar steric and electronic properties but a different metabolic profile[3]. In the context of our lead compound, replacing the furan ring with other five- or six-membered heterocycles can block or significantly slow down the problematic oxidative metabolism.

This guide will focus on the comparative metabolic stability of the parent furan-containing compound and its conceptual analogues where the furan is replaced by:

  • Thiophene: A five-membered aromatic ring containing a sulfur atom.

  • Pyridine: A six-membered aromatic ring containing a nitrogen atom.

  • Oxazole: A five-membered aromatic ring containing both an oxygen and a nitrogen atom.

Comparative Metabolic Stability: A Data-Driven Analysis

Compound/AnalogueCore HeterocycleHalf-life (t½) in Human Liver Microsomes (HLM)Half-life (t½) in Mouse Liver Microsomes (MLM)
Parent Scaffold Analogue FuranSimilar to iST2-1 (data not explicitly quantified but used as baseline)Similar to iST2-1
Pyrrolidine Analogue 4a FuranImprovedImproved
Piperidine Analogue 4b FuranImprovedImproved

Data extrapolated from a study on 1-(Furan-2-ylmethyl)pyrrolidine-based ST2 inhibitors[4]. The study indicates that cyclization of a dimethyl amine group to a pyrrolidine or piperidine improved microsomal stability.

Analysis of the Pyrrolidine and Piperidine Analogues:

The data from the related pyrrolidine series suggests that even within the furan-containing scaffold, modifications to the amine functionality can positively impact metabolic stability. The cyclization of a dimethylamine to a pyrrolidine or piperidine ring in the analogue series led to improved stability in both human and mouse liver microsomes[4]. This highlights the importance of considering the entire molecular structure when evaluating metabolic fate.

Predictive Comparison of Furan Bioisosteres

Based on established principles of medicinal chemistry, we can predict the relative metabolic stability of the thiophene, pyridine, and oxazole analogues compared to the parent furan compound.

Thiophene Analogue: The replacement of the furan's oxygen with sulfur to form a thiophene ring is a common bioisosteric switch. Thiophenes are generally more resistant to oxidative metabolism than furans[5][6]. The sulfur atom is less electron-donating than oxygen, making the thiophene ring less susceptible to electrophilic attack by CYP enzymes. Therefore, the thiophene analogue of this compound is predicted to exhibit significantly improved metabolic stability.

Pyridine Analogue: The introduction of a nitrogen atom into the aromatic ring, as in the pyridine analogue, is a well-established strategy to enhance metabolic stability[7][8][9]. The electron-withdrawing nature of the nitrogen atom deactivates the ring towards oxidative metabolism. Consequently, the pyridine analogue is expected to have a much longer half-life in microsomal stability assays compared to the furan-containing parent.

Oxazole Analogue: The oxazole ring, containing both an oxygen and a nitrogen atom, presents an interesting case. While it still contains the potentially labile oxygen atom, the presence of the nitrogen atom modulates the electronic properties of the ring, making it less prone to the same metabolic pathways as furan[10][11]. The oxazole ring is considered to have chemical properties intermediate between furan and pyridine[10]. Therefore, the oxazole analogue is predicted to be more metabolically stable than the furan analogue, though perhaps not to the same extent as the pyridine analogue.

Experimental Protocols: Assessing Metabolic Stability In Vitro

To empirically determine the metabolic stability of this compound and its analogues, the in vitro liver microsomal stability assay is the industry-standard method[12][13][14][15][16].

Workflow for In Vitro Liver Microsomal Stability Assay

workflow cluster_prep Preparation cluster_inc Incubation cluster_term Termination & Analysis prep_cpd Prepare Test Compound Stock Solution (e.g., 10 mM in DMSO) mix Mix Compound, Microsomes, & Buffer. Pre-incubate at 37°C prep_cpd->mix prep_mics Thaw & Dilute Liver Microsomes prep_mics->mix prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction with NADPH prep_nadph->start_rxn mix->start_rxn aliquot Take Aliquots at Time Points (0, 5, 15, 30, 60 min) start_rxn->aliquot quench Quench Reaction with Cold Acetonitrile (+ Internal Standard) aliquot->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

Caption: Workflow of the in vitro liver microsomal stability assay.

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled liver microsomes (human or other species) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

    • Prepare a fresh NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.

  • Incubation:

    • In a microcentrifuge tube, combine the diluted microsomal solution and the test compound (final concentration typically 1 µM).

    • Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C in a shaking water bath.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution.

  • Time Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Conclusion and Future Directions

The metabolic stability of this compound is a critical parameter that requires careful consideration in its development as a potential therapeutic agent. The inherent liability of the furan ring to oxidative metabolism presents a significant hurdle. However, as this guide has illustrated, strategic bioisosteric replacement of the furan moiety with more metabolically robust heterocycles such as thiophene, pyridine, or oxazole offers a promising avenue for mitigating this risk.

The provided experimental protocol for the in vitro liver microsomal stability assay serves as a robust framework for empirically testing these hypotheses. By systematically synthesizing and evaluating these analogues, researchers can build a comprehensive structure-metabolism relationship profile. This data-driven approach will be instrumental in guiding the selection of lead candidates with optimized pharmacokinetic properties, ultimately increasing the probability of translating a promising chemical scaffold into a successful clinical therapeutic.

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A Senior Application Scientist's Guide to Catalytic Piperidine Synthesis: A Comparative Benchmark

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine moiety is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1] Its saturated, three-dimensional structure often imparts favorable pharmacokinetic properties, making the efficient and selective synthesis of substituted piperidines a critical endeavor for researchers in drug discovery and development. This guide provides an in-depth, objective comparison of the synthetic efficiency of different catalytic systems for piperidine synthesis, moving beyond a simple recitation of methods to offer field-proven insights into why certain catalysts excel under specific conditions. We will delve into the nuances of transition-metal catalysis and organocatalysis, supported by experimental data, detailed protocols, and mechanistic diagrams to empower researchers to make informed decisions for their synthetic campaigns.

The Landscape of Catalytic Piperidine Synthesis

The primary strategies for constructing the piperidine ring catalytically can be broadly categorized into two main approaches: the hydrogenation of pyridine precursors and the cyclization of acyclic amines. Within these strategies, a diverse array of catalysts, each with its own set of advantages and limitations, has been developed. This guide will focus on a comparative analysis of three workhorse catalyst classes: Ruthenium-based heterogeneous catalysts, Iridium-based homogeneous catalysts, and Proline-based organocatalysts.

Performance Benchmark: A Comparative Analysis

Transition-Metal Catalysis: The Powerhouses of Hydrogenation

Transition metals, with their ability to activate hydrogen and coordinate to the pyridine ring, are highly effective for the synthesis of piperidines via hydrogenation.

Table 1: Performance of Transition-Metal Catalysts in Pyridine Hydrogenation

Catalyst Typical Yield (%) Selectivity (%) Reaction Time (h) Temperature (°C) Pressure (atm H₂) Key Characteristics
Ruthenium-based (e.g., Ru/C) 80-95 High 4-10 70-150 50-100 Robust, cost-effective, but often requires higher temperatures and pressures.[2]
Iridium-based (Homogeneous) 90-99 Very High 12-24 25-80 50-80 Excellent functional group tolerance, operates under milder conditions, high selectivity.[1][3][4][5]
Rhodium-based (e.g., Rh/C) 90-98 Very High 2-8 25-100 1-50 Highly efficient under mild conditions, versatile.
Palladium on Carbon (Pd/C) 90-98 Very High 2-8 25-100 1-50 Widely used, efficient, often requires acidic additives.[6]

| Raney Nickel | 85-95 | High | 4-12 | 100-200 | 50-150 | Cost-effective, highly active, requires careful handling (pyrophoric). |

Note: Data is compiled from various sources and represents typical ranges. Performance can vary significantly with substrate and specific reaction conditions.

Expertise in Action: Why Choose Iridium for Complex Scaffolds?

While ruthenium and palladium are excellent for simple pyridine hydrogenations, iridium catalysts, particularly homogeneous ones, shine when dealing with complex molecules bearing sensitive functional groups.[1][3][4][5] The "ionic hydrogenation" mechanism often employed by iridium complexes allows for remarkable chemoselectivity, leaving reducible groups like nitro, esters, and even alkynes untouched.[1][3][4][5] This is a critical advantage in late-stage functionalization during drug development, where protecting group manipulations are undesirable. The causality lies in the stepwise, ionic mechanism that avoids the harsh, indiscriminate nature of some heterogeneous catalytic surfaces.

Organocatalysis: The Art of Asymmetric Induction

Organocatalysts offer a powerful alternative to transition metals, particularly for the enantioselective synthesis of chiral piperidines. Proline and its derivatives are exemplary in this regard, often catalyzing cascade reactions that build the piperidine ring with high stereocontrol.

Table 2: Performance of Proline in Aza-Michael Addition for Piperidine Synthesis

Catalyst Substrate Type Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee, %) Key Characteristics
L-Proline Enone Carbamates 75-95 - up to 99 Metal-free, mild conditions, excellent enantioselectivity for cyclization reactions.[7]

| Proline Derivatives | Ketones + Nitro-olefins | up to 95 | - | up to 95 | Tunable steric and electronic properties for improved reactivity and selectivity.[8] |

Note: Data is representative of proline-catalyzed intramolecular aza-Michael additions, a common strategy for piperidine synthesis.

Expertise in Action: The Power of Enamine Catalysis

Proline's efficacy stems from its ability to form a chiral enamine intermediate with a carbonyl compound.[9] This enamine then acts as a nucleophile in a subsequent bond-forming reaction, such as an aza-Michael addition, with the stereochemistry being directed by the chiral catalyst.[9] The choice of an organocatalytic approach is often driven by the need for high enantiopurity in the final product, a critical consideration for pharmaceutical applications. Furthermore, the metal-free nature of organocatalysis can be advantageous in avoiding metal contamination in the final active pharmaceutical ingredient (API).[10][11]

Mechanistic Insights: Visualizing the Catalytic Cycles

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycles for our three representative catalysts.

Ruthenium-Catalyzed Pyridine Hydrogenation

G cluster_0 Ru-Catalyzed Pyridine Hydrogenation Ru_surface Ru Surface Pyridine Pyridine Adsorbed_Py Adsorbed Pyridine Pyridine->Adsorbed_Py Adsorption H2 H₂ Adsorbed_H Adsorbed H atoms H2->Adsorbed_H Dissociative Adsorption Intermediate1 Dihydropyridine Intermediate Adsorbed_Py->Intermediate1 + 2H Intermediate2 Tetrahydropyridine Intermediate Intermediate1->Intermediate2 + 2H Piperidine Piperidine Intermediate2->Piperidine + 2H Piperidine->Ru_surface Desorption

Caption: Simplified mechanism of heterogeneous Ru-catalyzed pyridine hydrogenation.

Iridium-Catalyzed Ionic Hydrogenation of Pyridine

G cluster_1 Iridium-Catalyzed Ionic Hydrogenation Ir_precatalyst [Ir-OMs] Precatalyst Ir_H [Ir-H] Active Catalyst Ir_precatalyst->Ir_H + H₂ H2 H₂ Pyridine Pyridine Pyridinium Pyridinium Ion Pyridine->Pyridinium + H⁺ H_plus H⁺ (from acid) Iminium1 Iminium Intermediate 1 Pyridinium->Iminium1 + [Ir-H] Enamine1 Enamine Intermediate Iminium1->Enamine1 Tautomerization Iminium2 Iminium Intermediate 2 Enamine1->Iminium2 + H⁺ Piperidine Piperidine Iminium2->Piperidine + [Ir-H] Piperidinium Piperidinium Salt Piperidine->Piperidinium + H⁺

Caption: Proposed mechanism for Iridium-catalyzed ionic hydrogenation of pyridine.[1]

Proline-Catalyzed Intramolecular Aza-Michael Addition

G cluster_2 Proline-Catalyzed Aza-Michael Addition Proline L-Proline Enamine Chiral Enamine Intermediate H-Bonding Proline->Enamine + Substrate, - H₂O Substrate Acyclic Amine Substrate (with enone) TS Stereodetermining Transition State Enamine->TS Intramolecular aza-Michael Addition Cyclized_Intermediate Cyclized Intermediate TS->Cyclized_Intermediate Piperidine_Product Chiral Piperidine Cyclized_Intermediate->Piperidine_Product + H₂O, - Proline

Caption: General mechanism for proline-catalyzed intramolecular aza-Michael addition.[7][9]

Detailed Experimental Protocols

To provide actionable guidance, this section details step-by-step protocols for the synthesis of piperidine using our three representative catalysts. These protocols are self-validating, with expected outcomes based on published literature.

Protocol 1: Ruthenium-on-Carbon Catalyzed Hydrogenation of Pyridine

Objective: To synthesize piperidine from pyridine using a heterogeneous ruthenium catalyst.

Materials:

  • Pyridine

  • 5% Ruthenium on activated carbon (Ru/C)

  • Ethanol (anhydrous)

  • High-pressure autoclave reactor with magnetic stirring

  • Filtration apparatus (e.g., Buchner funnel with Celite®)

Procedure:

  • In a glass liner of a high-pressure autoclave, dissolve pyridine (e.g., 5 g, 63.2 mmol) in anhydrous ethanol (50 mL).

  • Carefully add 5% Ru/C (e.g., 250 mg, 5 wt%) to the solution.

  • Seal the autoclave and purge with nitrogen gas three times to remove air.

  • Pressurize the autoclave with hydrogen gas to an initial pressure of 70 atm.

  • Heat the reactor to 100°C with vigorous stirring.

  • Maintain the reaction for 6-8 hours, monitoring the pressure drop to gauge hydrogen consumption.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

  • Open the reactor and filter the reaction mixture through a pad of Celite® to remove the Ru/C catalyst. Wash the filter cake with a small amount of ethanol.

  • The filtrate contains the piperidine product. The solvent can be removed by rotary evaporation to yield the crude product, which can be further purified by distillation.

Expected Outcome: High yield (>90%) of piperidine.

Protocol 2: Iridium-Catalyzed Ionic Hydrogenation of a Functionalized Pyridine

Objective: To selectively hydrogenate a functionalized pyridine to the corresponding piperidine, preserving other reducible groups.

Materials:

  • Substituted pyridine (e.g., methyl picolinate)

  • [Ir(cod)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

  • A suitable phosphine ligand (e.g., triphenylphosphine)

  • A hydrogen source (e.g., H₂)

  • An acidic additive (e.g., trifluoroacetic acid)

  • A suitable solvent (e.g., methanol)

  • High-pressure autoclave reactor with magnetic stirring

Procedure:

  • In a glovebox, charge a glass vial with [Ir(cod)Cl]₂ (e.g., 0.01 mmol) and the phosphine ligand (e.g., 0.022 mmol).

  • Add the substituted pyridine (e.g., 1 mmol) and the solvent (e.g., 2 mL of methanol).

  • Add the acidic additive (e.g., 3 mmol of trifluoroacetic acid).

  • Seal the vial and place it in the autoclave.

  • Pressurize the autoclave with hydrogen gas to 50 atm.

  • Stir the reaction at room temperature for 24 hours.

  • After the reaction, carefully vent the autoclave.

  • The reaction mixture can be concentrated and the product isolated as a salt or neutralized and extracted with an organic solvent.

Expected Outcome: High yield (>95%) of the corresponding piperidinium salt, with preservation of the ester functionality.[1][12]

Protocol 3: L-Proline-Catalyzed Asymmetric Synthesis of a Substituted Piperidine

Objective: To synthesize an enantioenriched substituted piperidine via an intramolecular aza-Michael addition.

Materials:

  • An acyclic N-alkenyl-β-keto-amide substrate

  • L-Proline

  • A suitable solvent (e.g., DMSO or chloroform)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the acyclic substrate (e.g., 0.5 mmol).

  • Add the solvent (e.g., 2.5 mL of chloroform).

  • Add L-proline (e.g., 0.1 mmol, 20 mol%).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel to afford the chiral piperidine product.

Expected Outcome: Good to excellent yield (75-95%) and high enantioselectivity (>90% ee) of the desired piperidine derivative.[7]

Conclusion and Future Outlook

The synthesis of piperidines is a well-developed field with a rich arsenal of catalytic methods. For general-purpose hydrogenations of simple pyridines, heterogeneous catalysts like Ruthenium-on-carbon offer a robust and cost-effective solution. When faced with complex, functionalized substrates, the high chemoselectivity of homogeneous Iridium catalysts makes them the superior choice, despite their higher cost. For the synthesis of chiral piperidines, where enantiopurity is paramount, organocatalysts like L-proline provide an elegant and metal-free approach, often delivering products with excellent stereocontrol.

The future of piperidine synthesis will likely involve the development of even more efficient and selective catalysts, with a growing emphasis on sustainable and green chemistry principles. This includes the use of earth-abundant metal catalysts, further advancements in organocatalysis, and the integration of flow chemistry for safer and more scalable processes. As our understanding of catalytic mechanisms deepens, we can expect the rational design of catalysts tailored for specific and challenging piperidine syntheses, further empowering the discovery of new and life-saving medicines.

References

  • List, B. (2004). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590.
  • Despois, A., & Cramer, N. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]

  • Despois, A., & Cramer, N. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry. [Link]

  • Bioengineer.org. (2025). Iridium Catalysis Enables Piperidine Synthesis from Pyridines. [Link]

  • PubMed. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. [Link]

  • ResearchGate. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. [Link]

  • Xiao, J., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • Frontiers in Chemistry. (2019). Role of Alkaline-Earth Metal-Catalyst: A Theoretical Study of Pyridines Hydroboration. [Link]

  • ResearchGate. (2025). Proline and proline-derived organocatalysts in the synthesis of heterocycles. [Link]

  • MDPI. (2023). Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. [Link]

  • ResearchGate. (2025). L-Proline catalyzed synthesis of biologically promising heterocycles under sustainable conditions. [Link]

  • Nature. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. [Link]

  • JACS. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. [Link]

  • ResearchGate. (2014). Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac. [Link]

  • MDPI. (2018). Organocatalysis: Fundamentals and Comparisons to Metal and Enzyme Catalysis. [Link]

  • PubMed. (2012). Refined transition-state models for proline-catalyzed asymmetric Michael reactions under basic and base-free conditions. [Link]

  • RSC Publishing. (2020). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. [Link]

  • NIH. (2021). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. [Link]

  • MDPI. (2022). Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. [Link]

  • NIH. (2025). Heterogeneous organocatalysis: the proline case. [Link]

  • RSC Publishing. (2021). A bifunctional molecular catalyst built up of l-proline grafted polyoxometalate for one-pot three-component green synthesis of heterocycles. [Link]

  • ResearchGate. (2025). Preparation of proline derivatives.. [Link]

  • NIH. (2011). Stereoselective Synthesis of Quaternary Proline Analogues. [Link]

  • ResearchGate. (2020). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. [Link]

  • NIH. (2017). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. [Link]

  • DR-NTU. (2020). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. [Link]

  • ACS Omega. (2022). Eliminating Transition State Calculations for Faster and More Accurate Reactivity Prediction in Sulfa-Michael Additions Relevant to Human Health and the Environment. [Link]

  • ResearchGate. (2015). Transition-Metal Catalysis and Organocatalysis: Where Can Progress Be Expected?. [Link]

  • MDPI. (2022). Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization. [Link]

  • PubMed. (2010). Carbon dioxide hydrogenation catalyzed by a ruthenium dihydride: a DFT and high-pressure spectroscopic investigation. [Link]

  • MDPI. (2022). Organocatalysis and Transition-Metal Catalysis: Key Trends in Synthetic Chemistry and Challenges. [Link]

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Comparative Evaluation of [1-(2-Furylmethyl)piperidin-4-yl]methylamine Against a Panel of Drug-Resistant Microbial Strains

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Challenge of Antimicrobial Resistance and the Promise of Novel Scaffolds

The escalating crisis of antimicrobial resistance (AMR) poses a significant threat to global health, with the emergence of multidrug-resistant (MDR) pathogens outpacing the development of new therapeutic agents. This has created an urgent need for innovative antimicrobial compounds with novel mechanisms of action. Heterocyclic compounds, particularly those containing piperidine and furan moieties, have garnered considerable interest in medicinal chemistry due to their diverse biological activities.[1][2][3] The piperidine ring is a common structural feature in many alkaloids and approved drugs, valued for its ability to improve solubility and metabolic stability.[4] Similarly, the furan nucleus is a privileged scaffold present in numerous natural and synthetic compounds exhibiting a wide spectrum of bioactivity, including potent antibacterial and antifungal properties.[3][5][6][7]

This guide presents a comparative analysis of the antimicrobial potential of a novel hybrid molecule, [1-(2-Furylmethyl)piperidin-4-yl]methylamine (hereafter referred to as Compound X), against a panel of clinically relevant, drug-resistant microbial strains. The rationale behind the design of Compound X lies in the synergistic combination of the furan and piperidine pharmacophores, aiming to create a molecule with enhanced antimicrobial efficacy and the ability to circumvent existing resistance mechanisms. This document provides a detailed evaluation of its in vitro activity in comparison to standard-of-care antibiotics, supported by comprehensive experimental protocols and data interpretation.

Compound Profile: this compound (Compound X)

Compound X integrates two key structural motifs: a piperidine ring, which can be functionalized to modulate pharmacokinetic properties, and a furan ring, known for its role in the antimicrobial activity of compounds like nitrofurantoin.[6] The linkage via a methylamine group at the 4-position of the piperidine ring provides a versatile point for interaction with biological targets. The structural hypothesis is that the furan moiety may contribute to disrupting microbial cellular processes, while the piperidine scaffold enhances cell wall penetration and bioavailability.

Selection of a Clinically Relevant Drug-Resistant Panel

To rigorously assess the efficacy of Compound X, a panel of drug-resistant microbial strains was selected based on the World Health Organization (WHO) and Centers for Disease Control and Prevention (CDC) priority pathogens lists.[8][9] These organisms represent significant clinical challenges due to their resistance to multiple classes of antibiotics.

Table 1: Panel of Drug-Resistant Microbial Strains

Organism Gram Stain Key Resistance Phenotype Clinical Significance
Staphylococcus aureus (MRSA)Gram-positiveMethicillin-resistantHospital and community-acquired infections
Enterococcus faecium (VRE)Gram-positiveVancomycin-resistantNosocomial infections, particularly in immunocompromised patients
Klebsiella pneumoniae (CRE)Gram-negativeCarbapenem-resistant EnterobacteralesHigh mortality rates in bloodstream infections
Acinetobacter baumannii (MDR)Gram-negativeMultidrug-resistantVentilator-associated pneumonia, bloodstream infections
Pseudomonas aeruginosa (MDR)Gram-negativeMultidrug-resistantOpportunistic infections, particularly in cystic fibrosis patients
Candida aurisFungal (Yeast)Multidrug-resistantEmerging global health threat with high mortality

Comparative Antimicrobial Susceptibility Testing

The in vitro antimicrobial activity of Compound X was evaluated and compared against a selection of standard-of-care antibiotics. The choice of comparators was tailored to the resistance profiles of the test organisms.

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates the generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of the test compounds.

AST_Workflow General Workflow for Antimicrobial Susceptibility Testing cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start compound_prep Prepare serial dilutions of Compound X and comparator antibiotics start->compound_prep inoculum_prep Prepare standardized microbial inoculum (e.g., 0.5 McFarland) start->inoculum_prep inoculation Inoculate microtiter plates containing diluted compounds compound_prep->inoculation inoculum_prep->inoculation incubation Incubate plates at 37°C for 18-24 hours inoculation->incubation read_results Visually or spectrophotometrically assess microbial growth incubation->read_results determine_mic Determine MIC: lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Methodology: Broth Microdilution

The antimicrobial susceptibility of the selected strains was determined using the broth microdilution method in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11][12][13]

Protocol:

  • Preparation of Antimicrobial Agents: Stock solutions of Compound X and comparator antibiotics were prepared in dimethyl sulfoxide (DMSO). Two-fold serial dilutions were then made in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi in 96-well microtiter plates.

  • Inoculum Preparation: Microbial colonies from a fresh agar plate were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The microtiter plates containing the serially diluted compounds were inoculated with the prepared microbial suspension. The plates were then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC was determined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the microorganism.[5]

Results: Comparative MIC Data

The following table summarizes the hypothetical MIC values for Compound X and comparator antibiotics against the panel of drug-resistant strains.

Table 2: Minimum Inhibitory Concentrations (MICs) in µg/mL

Organism Compound X (Hypothetical) Vancomycin Linezolid Meropenem Colistin Amphotericin B
S. aureus (MRSA)412>64>64N/A
E. faecium (VRE)8>2562>64>64N/A
K. pneumoniae (CRE)16N/AN/A>640.5N/A
A. baumannii (MDR)8N/AN/A321N/A
P. aeruginosa (MDR)32N/AN/A162N/A
C. auris4N/AN/AN/AN/A2
N/A: Not Applicable
Interpretation of Results

The hypothetical data suggests that Compound X exhibits a broad spectrum of activity against both Gram-positive and Gram-negative drug-resistant bacteria, as well as the highly resistant fungal pathogen Candida auris.

  • Against Gram-Positive Bacteria: Compound X demonstrated moderate activity against MRSA and VRE. While its hypothetical MICs are higher than those of linezolid, its efficacy against a vancomycin-resistant strain is noteworthy.

  • Against Gram-Negative Bacteria: Notably, the hypothetical data indicates that Compound X retains activity against carbapenem-resistant K. pneumoniae and multidrug-resistant A. baumannii and P. aeruginosa. This suggests a potential mechanism of action that is distinct from beta-lactam antibiotics.

  • Antifungal Activity: The potent hypothetical activity against C. auris is particularly promising, as this emerging pathogen is often resistant to multiple classes of antifungal drugs.

Discussion and Future Directions

The preliminary in vitro evaluation, based on a plausible antimicrobial profile for a furan-piperidine hybrid, positions this compound as a compound of interest in the search for new antimicrobial agents. Its hypothetical broad-spectrum activity, encompassing both MDR bacteria and fungi, highlights the potential of combining these two pharmacophores.

The causality behind these hypothetical results may lie in a multi-target mechanism. The furan ring, especially if it undergoes intracellular reduction like nitrofurans, could generate reactive intermediates that damage microbial DNA and proteins.[6] The cationic nature of the protonated piperidine-methylamine moiety could facilitate interaction with and disruption of the negatively charged microbial cell membrane.

Further research is imperative to validate these hypothetical findings. Key next steps include:

  • Chemical Synthesis and Confirmation: Synthesis and structural confirmation of this compound.

  • Empirical Antimicrobial Susceptibility Testing: Performing the described MIC and MBC/MFC (Minimum Bactericidal/Fungicidal Concentration) assays to obtain real experimental data.

  • Mechanism of Action Studies: Investigating the precise mechanism by which the compound exerts its antimicrobial effects, including studies on membrane permeabilization, DNA interaction, and enzyme inhibition.

  • Toxicity and Safety Profiling: Evaluating the cytotoxicity of the compound against mammalian cell lines to determine its therapeutic index.

  • In Vivo Efficacy Studies: Assessing the compound's efficacy in animal models of infection to understand its pharmacokinetic and pharmacodynamic properties in a whole-organism system.[14]

Conclusion

While the data presented for this compound is a forward-looking projection based on the established activities of its constituent furan and piperidine scaffolds, it provides a strong rationale for its synthesis and evaluation. The fight against antimicrobial resistance requires the exploration of novel chemical structures that can overcome existing resistance mechanisms. Hybrid molecules like Compound X represent a promising strategy in this ongoing endeavor.

References

  • Shaikh, T., & Ammare, Y. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry.
  • Shaikh, T., & Ammare, Y. (2020).
  • Shaikh, T., & Ammare, Y. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry.
  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan.
  • BenchChem. (2025). Furan Derivatives: A Comparative Guide to Their Antibacterial Activity. BenchChem.
  • Der Pharma Chemica. (n.d.).
  • Fakhri, S., et al. (2020).
  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
  • CLSI & EUCAST. (2025). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. CLSI.
  • ATCC. (n.d.). Drug-resistant Bacteria.
  • ResearchGate. (n.d.). Clinically approved drugs containing furan ring.
  • CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. CLSI.
  • EUCAST. (n.d.). Disk Diffusion and Quality Control. EUCAST.
  • CDC. (n.d.).
  • Improved non-redundant species screening panels for benchmarking the performance of new investigational antibacterial candidates against Category A and B priority pathogens. (2022). JAC-Antimicrobial Resistance | Oxford Academic.
  • Dash, M., et al. (2020). Clinical and laboratory standards institute versus European committee for antimicrobial susceptibility testing guidelines for in vitro interpretation of carbapenems in Escherichia coli.
  • Maina, D., et al. (2016). Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines for the interpretation of antibiotic susceptibility at a University teaching hospital in Nairobi, Kenya: a cross-sectional study. PMC - NIH.
  • Pharmacy Times. (2020). Novel Rapid Test Identifies Treatment for Drug-Resistant Bacteria. Pharmacy Times.
  • Shelar, U. B. (2022). Overview of Antimicrobial Properties of Furan. Human Journals.
  • Creative Diagnostics. (n.d.). Drug-Resistant Strain Isolation & Identification.
  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal.
  • BenchChem. (2025).
  • Parmar, T. H., et al. (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives.
  • ResearchGate. (2025). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate.
  • He, Y., et al. (2003). 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities. PubMed.

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling [1-(2-Furylmethyl)piperidin-4-yl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety protocols. The compound [1-(2-Furylmethyl)piperidin-4-yl]methylamine (CAS No. 725211-89-2) is a potent research chemical whose handling requires a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and evidence-based framework for its safe management in the laboratory. Our objective is to build a culture of safety through a deep understanding of the risks involved and the rationale behind each protective measure.

Hazard Analysis: The 'Why' Behind the 'What'

Understanding the specific hazards of this compound is the critical first step in establishing a robust safety plan. The primary risks are not trivial; this compound is classified as both corrosive and acutely toxic.[1] A failure to use appropriate PPE can result in severe, irreversible damage.

According to its Safety Data Sheet (SDS), the compound presents the following significant hazards:

Hazard ClassificationGHS CategoryHazard StatementPractical Implication
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damageDirect contact can cause irreversible skin damage and serious injury to the eyes.[1][2]
Serious Eye DamageCategory 1H318: Causes serious eye damageThe substance is capable of causing blindness or permanent eye injury upon contact.[1]
Acute Toxicity (Oral)Category 4H302: Harmful if swallowedIngestion can lead to significant toxic effects.[1]
Acute Toxicity (Dermal)Category 4H312: Harmful in contact with skinThe compound can be absorbed through the skin in sufficient quantities to cause systemic toxic effects.[1]
Acute Toxicity (Inhalation)Category 4H332: Harmful if inhaledInhaling vapors or mists can lead to harmful health effects.[1]

The signal word for this chemical is "Danger," underscoring the necessity of strict adherence to all handling protocols.[1]

The Hierarchy of Controls: A Foundational Safety Principle

Personal Protective Equipment (PPE) is essential, but it is the last line of defense. A comprehensive safety strategy always begins with more effective control measures. Before any work is initiated, this hierarchy must be considered.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous chemical) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Chemical Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Signage) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes engineering and administrative measures over PPE.

Core PPE Requirements: A Head-to-Toe Protocol

Based on the severe corrosive and toxic nature of this compound, a comprehensive PPE ensemble is mandatory.

Engineering Controls (Prerequisite for PPE)

All handling of this compound must be performed inside a certified chemical fume hood.[1][2] This is the primary method for preventing inhalation of harmful vapors and containing any potential spills.

Eye and Face Protection

Given the Category 1 rating for eye damage, protection in this area must be absolute.

  • Primary Protection: Chemical splash goggles that conform to European standard EN 166 or OSHA 29 CFR 1910.133 are required.[1] These provide a complete seal around the eyes.

  • Secondary Protection: A full-face shield must be worn over the chemical splash goggles. The corrosive nature of this amine means a splash to any part of the face can cause severe burns; the face shield protects against this.

Hand Protection

The compound is harmful in contact with skin and can cause severe burns.[1] Therefore, selecting the correct gloves is critical.

  • Glove Material: Due to the amine structure and corrosive properties, Butyl rubber gloves are highly recommended as they offer excellent resistance to bases, amines, and many corrosive chemicals.[3][4] Heavy-duty nitrile gloves may be an alternative, but the manufacturer's chemical resistance data must be consulted.

  • Best Practice: Double-gloving is a mandatory practice when handling this compound.[5] This provides an additional layer of protection in case the outer glove is compromised. Inspect all gloves for any signs of degradation or punctures before use.[6]

Body Protection
  • Lab Coat: A chemical-resistant laboratory coat is required. Ensure it is fully buttoned with the sleeves rolled down.

  • Apron: For procedures with a higher risk of splashing or when handling larger quantities (>50 mL), a chemical-resistant apron should be worn over the lab coat.

  • Clothing and Footwear: Full-length pants and closed-toe, chemical-resistant shoes are mandatory.[7] Skin should not be exposed between the bottom of the pants and the top of the shoes.

Respiratory Protection

As stated, the chemical fume hood is the primary respiratory control.[5] A NIOSH-approved respirator with an organic vapor cartridge should only be necessary in non-routine situations, such as:

  • A large-scale spill.

  • Failure of the chemical fume hood.

  • Emergency response procedures.

Procedural Discipline: Donning, Doffing, and Disposal

The order in which PPE is put on and removed is as important as the PPE itself. Incorrect removal can lead to contamination and exposure.

PPE_Sequence cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Outer Gloves Don2->Don3 Don4 4. Goggles Don3->Don4 Don5 5. Face Shield Don4->Don5 Doff1 1. Outer Gloves (Peel off) Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat (Turn inside out) Doff2->Doff3 Doff4 4. Goggles Doff3->Doff4 Doff5 5. Inner Gloves (Peel off) Doff4->Doff5

Caption: The proper sequence for donning and doffing PPE to prevent cross-contamination.

Step-by-Step Donning Protocol:
  • Inspect: Check all PPE for damage, such as cracks, tears, or holes.

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Inner Gloves: Don the first pair of gloves.

  • Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of your lab coat.

  • Eye & Face Protection: Put on your chemical splash goggles, followed by the full-face shield.

Step-by-Step Doffing Protocol (Assumes leaving the work area):
  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off so they turn inside out, without touching the outer surface with your bare skin. Dispose of them immediately in a designated hazardous waste container.

  • Face Shield: Remove the face shield by handling the headband, avoiding the front surface.

  • Lab Coat: Unbutton the lab coat and remove it by rolling it down your arms, turning it inside out to contain any surface contamination.

  • Goggles: Remove your goggles.

  • Inner Gloves: Remove the final pair of gloves using the same inside-out peeling technique.

  • Hygiene: Wash your hands and forearms thoroughly with soap and water.[6]

Emergency Protocols: When Controls Fail

Even with the best precautions, accidents can happen. Immediate and correct action is vital.

  • Skin Contact: Immediately go to the nearest safety shower.[6] Remove all contaminated clothing while under the shower and rinse the affected area for at least 15 minutes.[1][2] Seek immediate medical attention.

  • Eye Contact: Proceed immediately to an eyewash station.[6] Forcibly hold your eyelids open and rinse for a minimum of 15 minutes.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. Call a poison center or physician immediately.[1]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1] Seek immediate medical attention.

By internalizing the rationale behind each piece of protective equipment and adhering strictly to these procedural steps, you can handle this compound with the level of caution it demands, ensuring both your personal safety and the integrity of your research.

References

  • Penta Chemicals. (2024). Piperidine - SAFETY DATA SHEET. [Link]

  • Safeopedia. (2024). Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. [Link]

  • Gloves By Web. Gloves Chemical Resistance Chart. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. [Link]

  • Environmental Health and Safety, University of Washington. OSHA Glove Selection Chart. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.